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  • Product: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
  • CAS: 21354-98-3

Core Science & Biosynthesis

Foundational

5-Bromo-4-methyl-2-phenyl-1,3-oxazole CAS number 21354-98-3

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS: 21354-98-3) Abstract This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS: 21354-98-3)

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a key heterocyclic building block. The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This document details the compound's physicochemical properties, safety information, a robust two-step synthetic pathway with detailed experimental protocols, and mechanistic insights. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who require a practical, in-depth understanding of this versatile intermediate.

Compound Identification and Properties

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a trisubstituted oxazole derivative. The strategic placement of the phenyl, methyl, and bromo groups offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Physicochemical and Identity Data

Property Value Reference
CAS Number 21354-98-3 [2]
Molecular Formula C₁₀H₈BrNO [3]
Molecular Weight 238.08 g/mol [3]
IUPAC Name 5-bromo-4-methyl-2-phenyl-1,3-oxazole [3]
Synonyms 5-bromo-4-methyl-2-phenyloxazole, 4-methyl-2-phenyl-5-bromooxazole [3]
SMILES CC1=C(Br)OC(=N1)C1=CC=CC=C1 [3]
Predicted Boiling Point 324.7 ± 34.0 °C

| Predicted Density | 1.458 ± 0.06 g/cm³ | |

Table 2: GHS Safety and Hazard Information

Category GHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Note: The physical properties listed are predicted values and should be confirmed experimentally.

Recommended Synthetic Strategy

The most logical and efficient synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a two-step approach. This strategy leverages classic, high-yielding reactions that are well-established in heterocyclic chemistry.

  • Step 1: Oxazole Ring Formation via Robinson-Gabriel Synthesis. The core 4-methyl-2-phenyl-1,3-oxazole ring is constructed from a 2-acylamino-ketone precursor, N-(2-oxopropyl)benzamide. This intramolecular cyclodehydration is a robust and direct method for creating the desired 2,4-disubstituted oxazole scaffold.[4]

  • Step 2: Regioselective Bromination. The resulting oxazole is then brominated using N-Bromosuccinimide (NBS). The oxazole ring is electron-rich, and electrophilic aromatic substitution occurs preferentially at the C5 position, which is the most nucleophilic site in this system.[5][6]

G cluster_0 Step 1: Robinson-Gabriel Synthesis cluster_1 Step 2: Electrophilic Bromination A N-(2-oxopropyl)benzamide B 4-methyl-2-phenyl-1,3-oxazole (Precursor) A->B H₂SO₄ or POCl₃ (Cyclodehydration) C 4-methyl-2-phenyl-1,3-oxazole (Precursor) D 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Final Product) C->D NBS, Acetic Acid (Bromination)

Overall Synthetic Workflow

Detailed Experimental Protocols

Step 1: Synthesis of 4-methyl-2-phenyl-1,3-oxazole (Precursor)

This protocol is based on the principles of the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[4][7]

Starting Material: N-(2-oxopropyl)benzamide. This can be prepared by reacting aminoacetone hydrochloride with benzoyl chloride under Schotten-Baumann conditions.

Protocol:

  • To a stirred solution of N-(2-oxopropyl)benzamide (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a cyclodehydrating agent. Concentrated sulfuric acid (2-3 equivalents) is a classic choice. Alternatively, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be used.[8]

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the aqueous solution by the slow addition of a base, such as sodium bicarbonate solution or dilute sodium hydroxide, until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-methyl-2-phenyl-1,3-oxazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

This protocol utilizes N-Bromosuccinimide (NBS) as a mild and effective brominating agent for the electron-rich oxazole ring.

Protocol:

  • Dissolve the precursor, 4-methyl-2-phenyl-1,3-oxazole (1 equivalent), in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acetic acid), then with a solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (eluent: hexane/ethyl acetate mixture) or recrystallization to afford pure 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Mechanistic Insights

Mechanism of Robinson-Gabriel Synthesis

The reaction proceeds via an initial enolization of the ketone, followed by intramolecular nucleophilic attack from the amide oxygen onto the protonated carbonyl, forming a cyclic hemiaminal intermediate which then dehydrates to the aromatic oxazole.[7]

G start N-(2-oxopropyl)benzamide enol Enol Intermediate start->enol H⁺ (Keto-Enol Tautomerism) hemiaminal Cyclic Hemiaminal Intermediate enol->hemiaminal Intramolecular Nucleophilic Attack oxazole 4-methyl-2-phenyl-1,3-oxazole hemiaminal->oxazole -H₂O (Dehydration)

Mechanism of Robinson-Gabriel Synthesis
Mechanism of Electrophilic Bromination

NBS serves as an electrophilic bromine source. The C5 position of the oxazole ring, activated by the ring oxygen and possessing the highest electron density, acts as the nucleophile. The reaction follows a standard electrophilic aromatic substitution pathway.

G Oxazole 4-methyl-2-phenyl-1,3-oxazole SigmaComplex Sigma Complex (Cationic Intermediate) Oxazole->SigmaComplex Nucleophilic attack from C5 NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex Provides Br⁺ Product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole SigmaComplex->Product -H⁺ (Rearomatization) Succinimide Succinimide SigmaComplex->Succinimide H⁺ accepted by succinimide anion

Mechanism of Electrophilic Bromination at C5

Characterization and Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Notes
Oxazole-C2 - ~160-162 Quaternary carbon attached to N and O, deshielded. Phenyl group attachment.
Oxazole-C4 - ~138-140 Quaternary carbon attached to methyl group.
Oxazole-C5 - ~115-118 Carbon bearing the bromine atom; significantly shielded by the halogen.
-CH₃ ~2.3-2.5 (singlet) ~10-12 Typical range for a methyl group on an aromatic/heterocyclic ring.
Phenyl C (ipso) - ~127-129 Quaternary carbon attached to the oxazole ring.
Phenyl C (ortho) ~7.9-8.1 (multiplet) ~126-128 Deshielded due to proximity to the electron-withdrawing oxazole ring.
Phenyl C (meta) ~7.4-7.5 (multiplet) ~128-130 Standard aromatic region.

| Phenyl C (para) | ~7.4-7.5 (multiplet) | ~130-132 | Deshielded relative to meta positions. |

Applications in Research and Development

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is primarily utilized as a versatile synthetic intermediate. The presence of the bromine atom at the C5 position is particularly significant, as it provides a reactive handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).

This compound serves as a precursor in the synthesis of a class of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors.[1] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides and is a validated target for antiviral and anticancer therapies. The ability to functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective therapeutic agents.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a valuable and accessible building block for synthetic and medicinal chemistry. Its preparation via the robust Robinson-Gabriel synthesis followed by selective bromination is a reliable and scalable route. The compound's utility is primarily defined by its role as a key intermediate, where the C5-bromo substituent enables diverse functionalization, particularly in the development of novel IMPDH inhibitors and other biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.

References

  • Google Patents. (n.d.). Method for preparing 5-substituted oxazoles. WO2000073288A1.
  • SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

  • SciSpace. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Retrieved from [Link]

  • ResearchGate. (2020). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • MDPI. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

  • University of Groningen Research Portal. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]

  • PubMed. (n.d.). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Retrieved from [Link]

  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Beilstein Journals. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Novel 5-(Benzotriazole 1-Yl- Methyl)-2-Phenyl-1, 3, 4-Oxadiazole Azo Compounds as a Anti-Microbial Agents. Retrieved from [Link]

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  • ChemRxiv. (n.d.). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxa- zolines. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid planar structure allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2][3] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] This has established the oxazole motif as a "privileged structure" in drug discovery—a molecular framework that is recurrently identified as a ligand for diverse protein targets.

This guide focuses on a specific, functionalized derivative: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole . The strategic placement of a bromine atom at the 5-position offers a valuable synthetic handle for further chemical modification through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The phenyl and methyl groups contribute to the molecule's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis, characterization, and potential applications of this compound provides a critical framework for researchers aiming to develop novel therapeutics.[3][4]

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for all subsequent research. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a well-defined chemical entity with the key identifiers and properties summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[5][6]
Molecular Weight 238.08 g/mol [5][6]
CAS Number 21354-98-3[5][7]
IUPAC Name 5-bromo-4-methyl-2-phenyl-1,3-oxazole[5][6]
SMILES CC1=C(Br)OC(=N1)C1=CC=CC=C1[5][6]
InChI Key QHQQHNFHCQSTBJ-UHFFFAOYSA-N[5][6]
Predicted Boiling Point 324.7±34.0 °C[7]
Predicted Density 1.458±0.06 g/cm³[7]
Purity (Typical) ≥95%[5]

Synthesis and Mechanistic Rationale: The Robinson-Gabriel Pathway

The synthesis of substituted oxazoles is a well-established field, with several named reactions providing reliable routes. For 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, the Robinson-Gabriel synthesis offers a logical and robust approach.[1] This method involves the cyclodehydration of a 2-acylamino-ketone intermediate. The causality behind this choice is its high efficiency and the ready availability of starting materials.

The proposed synthetic workflow is a self-validating system. Each step yields an intermediate that can be purified and characterized, ensuring the integrity of the final product and minimizing downstream failures.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Acylation & Cyclization cluster_2 Part 3: Halogenation A 1-Phenyl-1,2-propanedione C 2-Amino-1-phenylpropan-1-one (α-Amino Ketone Intermediate) A->C Leuckart-Wallach Reaction B Ammonium Acetate / Formamide B->C E 2-(Benzoylamino)-1-phenylpropan-1-one (N-acylamino ketone) C->E Schotten-Baumann Reaction D Benzoyl Chloride D->E G 4-Methyl-2,5-diphenyloxazole E->G Cyclodehydration (Robinson-Gabriel) F Dehydrating Agent (e.g., H₂SO₄, P₂O₅) F->G I 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Final Product) G->I Electrophilic Bromination H N-Bromosuccinimide (NBS) H->I

Caption: Synthetic workflow for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Step-by-Step Experimental Protocol
  • Synthesis of 2-(Benzoylamino)-1-phenylpropan-1-one (Intermediate E):

    • Rationale: This step creates the essential N-acylamino ketone precursor required for cyclization. The Schotten-Baumann conditions are used to facilitate the acylation of the amino group.

    • Procedure: To a solution of 2-amino-1-phenylpropan-1-one hydrochloride (1 equivalent) in a biphasic system of dichloromethane and aqueous sodium bicarbonate, add benzoyl chloride (1.1 equivalents) dropwise at 0°C.

    • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate. Purify via recrystallization or column chromatography.

  • Cyclodehydration to 4-Methyl-2,5-diphenyloxazole (Intermediate G):

    • Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

    • Procedure: Add the purified intermediate E (1 equivalent) portion-wise to concentrated sulfuric acid (5-10 equivalents) at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the oxazole intermediate G .

  • Bromination to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Final Product I):

    • Rationale: The oxazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) provides a source of electrophilic bromine that selectively adds to the C5 position, which is activated by the adjacent oxygen and methyl group.

    • Procedure: Dissolve intermediate G (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

    • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

    • Reflux the mixture for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

    • After cooling, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer and concentrate to yield the crude final product, which can be purified by column chromatography on silica gel.

Structural Elucidation and Quality Control: A Self-Validating Workflow

Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique approach ensures the trustworthiness of the material for subsequent biological screening.

Start Synthesized Crude Product Purify Column Chromatography Start->Purify TLC TLC Analysis (Purity Check) Purify->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS If Single Spot NMR ¹H & ¹³C NMR (Structural Confirmation) MS->NMR Correct Mass Found HPLC HPLC Analysis (Quantitative Purity >95%) NMR->HPLC Correct Structure Confirmed Final Verified Compound (For Drug Screening) HPLC->Final Purity Confirmed

Caption: Analytical workflow for compound validation and quality control.

Analytical Methodologies
  • Mass Spectrometry (MS): The primary technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) is expected to provide a mass measurement consistent with the calculated value for C₁₀H₈⁷⁹BrNO.[8] The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Ion AdductCalculated m/z (C₁₀H₈⁷⁹BrNO)Expected Found m/z
[M+H]⁺237.9862~237.986
[M+Na]⁺260.9681~260.968
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.

    • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons and multiplets in the aromatic region corresponding to the phenyl group protons. The chemical shifts will be influenced by the electronic environment of the oxazole ring.

    • ¹³C NMR: Will show distinct signals for each of the 10 carbon atoms, including the methyl carbon, the carbons of the phenyl ring, and the characteristic carbons of the brominated oxazole ring.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A reversed-phase HPLC method would be developed to separate the final product from any remaining starting materials or byproducts. The purity is determined by integrating the peak area of the product relative to all other peaks, with a target of >95% for use in biological assays.

Applications in Drug Discovery and Lead Optimization

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is not merely a standalone molecule but a valuable starting point for drug discovery campaigns.[3]

G A 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Core Scaffold) B Suzuki Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D E Aryl/Heteroaryl Derivatives B->E F Alkynyl Derivatives C->F G Amino Derivatives D->G H Library of Analogs for SAR E->H F->H G->H I Kinase Inhibitors H->I Biological Screening J GPCR Modulators H->J Biological Screening K Antimicrobial Agents H->K Biological Screening

Caption: Role of the scaffold in generating diverse compound libraries.

  • Pharmacophore Scaffolding: The core structure can be used as a template. The phenyl and methyl groups can be modified to probe specific pockets of a target protein, while the oxazole ring acts as a rigid linker and hydrogen bond acceptor.[1]

  • Fragment-Based Drug Design (FBDD): This molecule can be considered a "fragment" that, if shown to bind to a biological target, can be elaborated upon to increase potency and selectivity.

  • Synthetic Building Block: The bromine atom at the C5 position is the key to its utility. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the systematic and efficient introduction of diverse chemical functionalities. This enables the exploration of the chemical space around the core scaffold to optimize biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4]

Safety and Handling

Based on available safety data for this and structurally similar compounds, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole should be handled with appropriate care.

  • GHS Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][9]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole represents more than just its molecular weight and structure; it is an enabling tool for innovation in drug discovery. Its logical synthesis, robust characterization, and, most importantly, its potential for chemical elaboration make it a compound of significant interest. By leveraging its properties as a versatile scaffold and synthetic intermediate, researchers and scientists are well-equipped to develop the next generation of oxazole-based therapeutics to address unmet medical needs.

References

  • Lee, S., & Lee, C. H. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), m1769. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole. PubChem. [Link]

  • Kumar, A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-306. [Link]

  • Thermo Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific Canada. [Link]

  • Wang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]

  • Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7416. [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

This guide provides a comprehensive overview of a robust and efficient two-step synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a substituted oxazole of significant interest to researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient two-step synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a substituted oxazole of significant interest to researchers and drug development professionals. The oxazole scaffold is a privileged structure in medicinal chemistry, and the targeted bromination of this ring system offers a versatile handle for further chemical modifications. This document will delve into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the mechanistic underpinnings that ensure a successful and reproducible outcome.

Strategic Approach: A Two-Step Synthesis

The synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is most effectively achieved through a two-step process. This strategy involves the initial construction of the core oxazole ring system, followed by a regioselective bromination. This approach is favored over a single-step synthesis from brominated precursors due to the ready availability of the starting materials for the oxazole core and the high degree of control offered by the subsequent bromination reaction.

The chosen synthetic pathway is as follows:

  • Robinson-Gabriel Synthesis of 4-methyl-2-phenyl-1,3-oxazole: This classic and reliable method for oxazole formation involves the condensation and subsequent cyclodehydration of an α-acylamino ketone.[1] In this case, the reaction of benzamide with 1-chloropropan-2-one provides the necessary backbone for the target oxazole.

  • Electrophilic Bromination: The synthesized 4-methyl-2-phenyl-1,3-oxazole is then subjected to electrophilic bromination using N-bromosuccinimide (NBS). This reagent is a mild and selective source of electrophilic bromine, crucial for achieving the desired regiochemistry on the electron-rich oxazole ring.

This two-step approach allows for the efficient and controlled synthesis of the target molecule, with each step being well-established and amenable to laboratory-scale production.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Robinson-Gabriel Synthesis: Building the Oxazole Core

The Robinson-Gabriel synthesis is a powerful tool for the formation of oxazoles from α-acylamino ketones.[1][2] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.

The key mechanistic steps are:

  • Nucleophilic Substitution: The synthesis commences with the nucleophilic attack of the nitrogen atom of benzamide on the electrophilic carbon of 1-chloropropan-2-one. This forms an N-(2-oxopropyl)benzamide intermediate.

  • Enolization: Under acidic conditions, the ketone carbonyl of the intermediate is protonated, facilitating enolization to form an enol intermediate.

  • Intramolecular Cyclization: The nucleophilic oxygen of the enol attacks the electrophilic carbon of the protonated amide, leading to the formation of a five-membered cyclic intermediate, a dihydrooxazolium ion.

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the aromatic 4-methyl-2-phenyl-1,3-oxazole.

The choice of a strong acid catalyst, such as sulfuric acid, is critical to promote both the enolization and the final dehydration step, driving the reaction towards the formation of the stable aromatic oxazole ring.

Electrophilic Bromination: The Regioselective Introduction of Bromine

The bromination of 4-methyl-2-phenyl-1,3-oxazole is an example of electrophilic aromatic substitution on a heterocyclic system. The regioselectivity of this reaction is governed by the electronic properties of the oxazole ring.

The oxazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The position of electrophilic attack is directed by the electron-donating and -withdrawing effects of the heteroatoms and the substituents. In the case of 2,4-disubstituted oxazoles, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic substitution.[3]

The phenyl group at the C2 position and the methyl group at the C4 position both contribute to the electron density of the ring through resonance and inductive effects, respectively, further activating the ring towards electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a controlled, low concentration of electrophilic bromine, minimizing the formation of over-brominated byproducts.[4]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for monitoring reaction progress.

Synthesis of 4-methyl-2-phenyl-1,3-oxazole (Robinson-Gabriel Synthesis)

This protocol details the synthesis of the oxazole precursor from readily available starting materials.

dot

cluster_0 Step 1: Robinson-Gabriel Synthesis Benzamide Benzamide Reaction_Vessel_1 Reaction Vessel Benzamide->Reaction_Vessel_1 1-Chloropropan-2-one 1-Chloropropan-2-one 1-Chloropropan-2-one->Reaction_Vessel_1 Heating_Reflux Heating under Reflux Reaction_Vessel_1->Heating_Reflux Workup_Extraction Aqueous Workup & Extraction Heating_Reflux->Workup_Extraction Purification_1 Purification (Distillation/Crystallization) Workup_Extraction->Purification_1 Product_1 4-methyl-2-phenyl-1,3-oxazole Purification_1->Product_1

Caption: Workflow for the Robinson-Gabriel Synthesis.

Materials:

  • Benzamide

  • 1-Chloropropan-2-one

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

  • Diethyl Ether

Procedure:

  • To a stirred solution of benzamide (1.0 eq) in toluene, add 1-chloropropan-2-one (1.1 eq).

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-2-phenyl-1,3-oxazole.

Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Electrophilic Bromination)

This protocol describes the regioselective bromination of the synthesized oxazole.

dot

cluster_1 Step 2: Electrophilic Bromination Product_1_Input 4-methyl-2-phenyl-1,3-oxazole Reaction_Vessel_2 Reaction Vessel Product_1_Input->Reaction_Vessel_2 NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel_2 Stirring_RT Stirring at Room Temp. Reaction_Vessel_2->Stirring_RT Workup_Filtration Aqueous Workup & Filtration Stirring_RT->Workup_Filtration Purification_2 Purification (Recrystallization) Workup_Filtration->Purification_2 Final_Product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Purification_2->Final_Product

Caption: Workflow for the Electrophilic Bromination.

Materials:

  • 4-methyl-2-phenyl-1,3-oxazole

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve 4-methyl-2-phenyl-1,3-oxazole (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) to the solution in portions at room temperature while stirring.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system to afford 5-Bromo-4-methyl-2-phenyl-1,3-oxazole as a crystalline solid.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. Yields are based on literature precedents for similar reactions and may vary depending on experimental conditions and scale.

StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1Robinson-Gabriel SynthesisBenzamide, 1-Chloropropan-2-one, H₂SO₄TolueneReflux4-6 h60-75%
2Electrophilic Bromination4-methyl-2-phenyl-1,3-oxazole, NBSCCl₄ or CH₃CNRoom Temp.2-4 h80-90%

Conclusion

This guide has outlined a reliable and well-understood synthetic route to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. By employing the Robinson-Gabriel synthesis for the construction of the oxazole core and a subsequent regioselective bromination with NBS, researchers can access this valuable building block in good overall yield. The provided mechanistic insights and detailed experimental protocols offer a solid foundation for the successful synthesis of this and other related substituted oxazoles, paving the way for further exploration in drug discovery and materials science.

References

  • Hirlekar, B. U., Wani, A. A., Dixit, V. A., & Bharatam, P. V. (2023). Quantum chemical exploration of the mechanism of Robinson–Gabriel reaction. Computational and Theoretical Chemistry, 1228, 114296. [Link]

  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. [Link]

Sources

Exploratory

Spectroscopic Profile of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. In the absence of directly published experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its characteristic spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar substituted oxazoles.

Introduction: The Significance of Substituted Oxazoles

The oxazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and synthetic compounds. The specific substitution pattern of a bromo, methyl, and phenyl group on the oxazole ring, as in 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, is anticipated to confer unique physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and further development.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole are detailed below, based on established chemical shift theory and data from related substituted oxazoles.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be characterized by signals corresponding to the methyl and phenyl protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of approximately -2 to 12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl (ortho)7.9-8.1Multiplet2HDeshielded due to proximity to the electron-withdrawing oxazole ring.
Phenyl (meta, para)7.3-7.5Multiplet3HTypical aromatic region for a phenyl group.
Methyl (CH₃)2.2-2.4Singlet3HAttached to the oxazole ring.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

  • Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=N (Oxazole C2)158-162Carbon in an imine-like environment, deshielded by adjacent N and O atoms and conjugated to the phenyl ring.
C-O (Oxazole C5)145-150Carbon attached to both oxygen and bromine, expected to be significantly deshielded.
C-C (Oxazole C4)125-130Carbon bearing the methyl group.
Phenyl (ipso)128-132Carbon attached to the oxazole ring.
Phenyl (ortho, meta, para)125-130Aromatic carbons of the phenyl ring.
Methyl (CH₃)10-15Typical range for a methyl group on an aromatic ring.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole will exhibit characteristic vibrations for the oxazole ring, the phenyl group, and the C-Br bond.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Table 3: Predicted IR Absorption Frequencies for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3100-3000MediumStretch
C=N (Oxazole)1650-1600Medium-StrongStretch
C=C (Aromatic/Oxazole)1600-1450Medium-StrongStretch
C-O-C (Oxazole)1100-1000StrongAsymmetric Stretch
C-Br600-500Medium-StrongStretch

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole:

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₈BrNO. The molecular weight is approximately 238.08 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, as illustrated in the diagram below.

M [C₁₀H₈BrNO]⁺˙ m/z = 237/239 F1 [C₁₀H₈NO]⁺ m/z = 158 M->F1 - Br• F2 [C₉H₅NO]⁺˙ m/z = 143 M->F2 - CH₃•, - Br• F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - HCN F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The presented NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a valuable resource for the scientific community. It is anticipated that this guide will facilitate the identification and further investigation of this and other novel substituted oxazoles, thereby advancing research in medicinal chemistry and related fields.

References

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Brogli, F., Heilbronner, E., & Kobayashi, T. (1972). Photoelectron spectra of azabenzenes and azanaphthalenes: I. Pyridine, diazines, s-triazine, and s-tetrazine. Helvetica Chimica Acta, 55(1), 274-295.
  • Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

Foundational

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted oxazole, its chemical scaffold is of significant interest for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available safety and supplier data. It also addresses the current gap in publicly available experimental spectroscopic and synthetic data and offers generalized protocols and predictive insights based on established chemical principles and data from closely related analogues.

Introduction: The Significance of Substituted Oxazoles

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The introduction of a bromine atom, as in 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, provides a synthetically versatile handle for further chemical modifications. The bromine can be readily displaced or utilized in cross-coupling reactions to build more complex molecular architectures, making this compound a valuable intermediate for chemical synthesis and drug discovery programs.

Molecular Structure and Chemical Identity

The structural representation and key identifiers for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole are detailed below.

N1 N C1 C N1->C1 N1->C1 O1 O C2 C O1->C2 C1->O1 C_Ph1 C C1->C_Ph1 C3 C C2->C3 C2->C3 Br1 Br C2->Br1 C3->N1 C_Me CH₃ C3->C_Me C_Ph2 C C_Ph1->C_Ph2 C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph3->C_Ph4 C_Ph5 C C_Ph4->C_Ph5 C_Ph6 C C_Ph5->C_Ph6 C_Ph5->C_Ph6 C_Ph6->C_Ph1

Caption: Molecular Structure of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-bromo-4-methyl-2-phenyl-1,3-oxazole
CAS Number 21354-98-3
Molecular Formula C₁₀H₈BrNO
SMILES CC1=C(Br)OC(=N1)C2=CC=CC=C2
InChI Key QHQQHNFHCQSTBJ-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. It is important to note that some of these values are predicted from computational models due to a lack of comprehensive experimental data in published literature.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 238.08 g/mol [1][2]
Appearance Solid (form not specified)[3]
Melting Point 50.5 - 52 °C (122.9 - 125.6 °F)[4]
Boiling Point 324.7 ± 34.0 °C (Predicted)[5]
Density 1.458 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility No data available[1][4]
pKa -0.51 ± 0.14 (Predicted)[5]

Synthesis and Spectroscopic Characterization

A thorough review of the scientific literature did not yield a specific, peer-reviewed synthesis protocol or detailed experimental spectroscopic data for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. However, the synthesis of substituted oxazoles is a well-established field of organic chemistry. The following sections describe a generalized and plausible synthetic approach and the expected spectroscopic characteristics of the title compound.

Plausible Synthetic Route: A Generalized Robinson-Gabriel Approach

The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles, involving the cyclization and dehydration of an α-acylamino ketone. For the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a plausible pathway would involve the following steps:

Start 1-Bromo-2-propanone Step1 Amination Start->Step1 Intermediate1 1-Amino-2-propanone Step1->Intermediate1 Step2 N-Acylation with Benzoyl Chloride Intermediate1->Step2 Intermediate2 N-(2-oxopropyl)benzamide Step2->Intermediate2 Step3 Cyclodehydration (e.g., H₂SO₄, P₂O₅) Intermediate2->Step3 Intermediate3 4-Methyl-2-phenyl-1,3-oxazole Step3->Intermediate3 Step4 Bromination (e.g., NBS) Intermediate3->Step4 Product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Step4->Product

Caption: Plausible Robinson-Gabriel synthesis workflow.

Note: This represents a generalized protocol. The specific reagents, reaction conditions, and purification methods would require experimental optimization.

Predicted Spectroscopic Features
  • ¹H NMR: The spectrum would likely show signals for the methyl protons (a singlet around 2.0-2.5 ppm) and the phenyl protons (multiplets in the aromatic region, approximately 7.2-8.0 ppm).

  • ¹³C NMR: The spectrum would exhibit signals for the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the oxazole ring. The carbon bearing the bromine (C5) would be significantly influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C=N and C=C stretching vibrations from the oxazole and phenyl rings (typically in the 1500-1650 cm⁻¹ region), and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Safety and Handling

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.[1][3]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a compound of interest with established basic physical properties. While a detailed experimental characterization is not yet available in the public domain, its structural similarity to other well-studied oxazoles allows for a predictive understanding of its chemical behavior and spectroscopic features. The presence of the bromine atom at the 5-position makes it a valuable building block for the synthesis of more complex molecules, warranting further investigation into its reactivity and potential applications. Researchers working with this compound should proceed with appropriate safety measures and consider the data presented in this guide as a foundational resource.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Sources

Exploratory

The Oxazole Motif: A Historical and Synthetic Guide for the Research Scientist

Abstract The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique electronic properties and structural rigidity have made it a privileged scaffold in a vast array of biologically active compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and history of oxazole compounds, designed for researchers, scientists, and drug development professionals. We will traverse the historical timeline of key synthetic breakthroughs, from the seminal work of Robinson, Gabriel, and Fischer to the versatile methodologies of van Leusen and others. Each key synthesis is examined through the lens of mechanistic causality, providing not just the "how" but the "why" behind these enduring reactions. Furthermore, this guide delves into the discovery of naturally occurring oxazoles and the historical development of synthetic oxazole-based therapeutics, offering a holistic perspective on the enduring legacy and future potential of this remarkable heterocyclic system.

Introduction: The Enduring Significance of the Oxazole Core

The oxazole ring is a planar, aromatic system with six π-electrons.[1] The presence of both a pyridine-type nitrogen and a furan-type oxygen atom imparts a unique electronic character, influencing its reactivity and intermolecular interactions.[1] This distinct nature has made the oxazole moiety a critical component in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2]

The journey of the oxazole from a laboratory curiosity to a key building block in life-saving medicines is a testament to over a century of chemical innovation. This guide aims to provide a deep, technical understanding of this journey, empowering the modern researcher with the historical context and foundational knowledge necessary for continued innovation in this exciting field.

The Genesis of an Archetype: A Historical Timeline of Oxazole Synthesis

The ability to construct the oxazole ring with precision and control has been a central theme in organic synthesis. The following sections detail the chronological development of the most influential methods, providing mechanistic insights and experimental context.

The Pioneering Era: Early Syntheses of the Oxazole Ring

While the synthesis of a 2-methyloxazole was reported as early as 1876, the late 19th and early 20th centuries marked the true beginning of systematic oxazole synthesis.[1]

In 1896, Emil Fischer reported a method for the synthesis of 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.[3] This reaction was one of the first general methods for accessing this important class of heterocycles.

Causality of Experimental Choices: The use of anhydrous HCl is critical. It acts as a catalyst to activate the nitrile group of the cyanohydrin towards nucleophilic attack and facilitates the subsequent dehydration steps. The reaction is typically carried out in an inert solvent like dry ether to prevent hydrolysis of the intermediates.

Reaction Mechanism:

Fischer_Oxazole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Cyanohydrin R1-CH(OH)CN Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride + HCl Aldehyde R2-CHO Oxazoline Chloro-oxazoline Intermediate Iminochloride->Oxazoline + R2-CHO - H2O Oxazole 2,5-Disubstituted Oxazole Oxazoline->Oxazole - HCl

Caption: Fischer Oxazole Synthesis Workflow.

Experimental Protocol (Illustrative): A solution of the cyanohydrin and an equimolar amount of the aldehyde in dry ether is prepared. Anhydrous hydrogen chloride gas is bubbled through the solution. The oxazole hydrochloride salt typically precipitates and can be collected by filtration. The free oxazole base is then liberated by treatment with a weak base, such as sodium bicarbonate solution.

Independently reported by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of α-acylamino ketones.[3] It has become one of the most widely used and versatile methods for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

Causality of Experimental Choices: The reaction requires a dehydrating agent to promote the cyclization of the α-acylamino ketone. While early procedures used harsh reagents like sulfuric acid or phosphorus pentachloride, modern variations often employ milder reagents like phosphorus oxychloride, triflic anhydride, or Burgess reagent, leading to higher yields and broader functional group tolerance.[4]

Reaction Mechanism:

Robinson_Gabriel_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product AcylaminoKetone α-Acylamino Ketone Enol Enol Intermediate AcylaminoKetone->Enol Tautomerization Oxazoline Oxazoline Intermediate Enol->Oxazoline Intramolecular Cyclization Oxazole Substituted Oxazole Oxazoline->Oxazole Dehydration

Caption: Robinson-Gabriel Oxazole Synthesis Workflow.

Experimental Protocol (General): The α-acylamino ketone is dissolved in a suitable solvent (e.g., pyridine, DMF). The dehydrating agent (e.g., POCl₃, SOCl₂) is added, often at reduced temperature. The reaction mixture is then heated to effect cyclodehydration. After completion, the reaction is quenched, and the product is isolated and purified.

Mid-20th Century Innovations

The mid-20th century saw further refinements and the discovery of new routes to oxazoles, expanding the synthetic chemist's toolkit.

Reported by Bredereck and Bangert in 1947, this method provides a route to 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides.[5]

Causality of Experimental Choices: The reaction proceeds via an initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration. The choice of amide and α-haloketone determines the substitution pattern of the resulting oxazole.

First observed during work on the structure of penicillin, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles to isomeric 5-acyloxazoles. While not a primary synthesis of the oxazole ring itself, it is a significant transformation within the oxazole family.

Modern Era: The Rise of Versatile Reagents

The latter half of the 20th century witnessed the development of powerful new reagents and methodologies that significantly broadened the scope and applicability of oxazole synthesis.

In 1971, Ulrich Schöllkopf reported a method for the synthesis of 4,5-disubstituted oxazoles from the reaction of α-metalated isocyanides with acylating agents.

Causality of Experimental Choices: This method relies on the deprotonation of an isocyanide at the α-position using a strong base (e.g., n-butyllithium) to generate a nucleophilic intermediate. This intermediate then reacts with an acylating agent, such as an acid chloride or ester, to form the oxazole ring.

A landmark in oxazole synthesis, the van Leusen reaction, reported in 1972, utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon.[3] The reaction of TosMIC with an aldehyde in the presence of a base provides a direct route to 5-substituted oxazoles.[3][6]

Causality of Experimental Choices: The power of the van Leusen synthesis lies in the unique reactivity of TosMIC. The tosyl group makes the adjacent methylene protons acidic, allowing for easy deprotonation. The isocyanide group is a key functionality for the cyclization, and the tosyl group also serves as an excellent leaving group in the final elimination step. The use of a base, such as potassium carbonate, is essential to deprotonate TosMIC and initiate the reaction.[6]

Reaction Mechanism:

Van_Leusen_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product TosMIC TosMIC Adduct TosMIC-Aldehyde Adduct TosMIC->Adduct + Aldehyde (Base) Aldehyde Aldehyde Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic Acid Bioactive_Oxazole_Timeline cluster_natural Natural Products cluster_synthetic Synthetic Drugs Penicillin Penicillin (contains a related thiazolidine ring) - Early 20th Century LeucamideA Leucamide A (Marine Sponge) Sulfamoxole Sulfamoxole (Antibacterial) Ditazole Ditazole (Platelet Aggregation Inhibitor)

Caption: Timeline of Key Bioactive Oxazole Discoveries.

Conclusion: A Future Built on a Rich History

The discovery and development of oxazole compounds represent a rich and ongoing story of scientific inquiry and innovation. From the foundational syntheses of the late 19th and early 20th centuries to the powerful and versatile methods of the modern era, the ability to construct and manipulate the oxazole ring has been a key enabler of progress in both chemistry and medicine. The continued discovery of complex, biologically active natural products containing the oxazole motif, coupled with the proven success of synthetic oxazole-based drugs, ensures that this remarkable heterocycle will remain a focus of research and development for years to come. It is our hope that this guide will serve as a valuable resource for those working at the forefront of this exciting field, providing both the historical context and the technical foundation necessary to build upon this impressive legacy.

References

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  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

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Foundational

The Potent Biological Activities of Brominated Oxazoles: A Technical Guide for Drug Discovery

Introduction: The Emerging Therapeutic Potential of Brominated Oxazoles The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Therapeutic Potential of Brominated Oxazoles

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] When halogenated, particularly with bromine, the therapeutic potential of these molecules is often enhanced. Brominated oxazoles, frequently isolated from marine organisms such as sponges, represent a fascinating class of natural products with potent anticancer, antimicrobial, and anti-inflammatory properties.[2] These organisms, often soft-bodied and lacking physical defenses, rely on a sophisticated chemical arsenal for survival, producing a rich diversity of secondary metabolites.[3] This guide provides an in-depth exploration of the biological activities of brominated oxazoles, delving into their mechanisms of action, and providing detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Brominated oxazoles have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes like cell division and survival signaling.

Mechanism of Action: Inhibition of Tubulin Polymerization and Kinase Signaling

A significant body of research points to the ability of certain oxazole derivatives to interfere with microtubule dynamics, a validated target for cancer chemotherapy. Some novel 1,3-oxazole sulfonamides, for instance, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] An in silico analysis of highly active compounds using the National Cancer Institute's COMPARE algorithm revealed a strong correlation with microtubule inhibitors, suggesting that these oxazoles may bind to tubulin and induce the depolymerization of microtubules.[4]

Another key anticancer mechanism for this class of compounds is the inhibition of crucial protein kinases. For example, Breitfussins A–H, marine natural products containing an indole-oxazole-pyrrole framework, have been identified as excellent inhibitors of PIM1 and DRAK1 kinases. PIM-1 kinase, in particular, is a serine/threonine kinase that has emerged as a promising therapeutic target in various cancers due to its role in promoting tumor growth and resistance to therapies.[5] Certain 2,5-disubstituted-1,3,4-oxadiazoles have been designed and synthesized as potent PIM-1 kinase inhibitors, demonstrating significant in vitro cytotoxicity against prostate cancer cells with IC50 values in the nanomolar range.[6][7]

The marine-derived macrolide, Salarin C, provides a compelling case study. This compound has been shown to be a potent inducer of apoptosis in leukemia cell lines.[3] Mechanistic studies revealed that Salarin C treatment leads to the cleavage of poly-ADP-ribose polymerase (PARP) and caspases 3 and 9, key executioners of the apoptotic cascade.[3]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]

Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the brominated oxazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Activity: A Defense Against Pathogens

Marine organisms from which many brominated oxazoles are derived, utilize these compounds as a chemical defense against microbial colonization and predation.[2] This has made them a promising source for the discovery of new antimicrobial agents.

Mechanism of Action: Disruption of Essential Bacterial Processes

The antibacterial mechanisms of alkaloids, the class to which many brominated oxazoles belong, are diverse. They often involve the disruption of fundamental bacterial processes such as the inhibition of cell wall synthesis, alteration of cell membrane permeability, and inhibition of nucleic acid and protein synthesis.[10] The halogenation with bromine can enhance the hydrophobic character of these molecules, potentially facilitating their interaction with and disruption of bacterial cell membranes.[11]

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[13]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Pick a few colonies of the test bacterium from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]

  • Preparation of Inoculation Suspension: Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (MHB).[12]

  • Serial Dilution of the Compound: Prepare serial two-fold dilutions of the brominated oxazole compound in MHB directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).[12]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Brominated compounds have been shown to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of NF-κB and COX-2

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[14][15] Some brominated compounds have been shown to induce the expression of COX-2 via the activation of NF-κB.[16] Conversely, many anti-inflammatory natural products exert their effects by inhibiting the NF-κB signaling pathway, thereby downregulating the expression of COX-2 and other inflammatory mediators like inducible nitric oxide synthase (iNOS).[14][15] The ability of brominated oxazoles to modulate these pathways is an active area of investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[17][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and well-characterized inflammatory response, resulting in edema. The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.[17]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: Administer the brominated oxazole compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[18][19]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[19]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial paw volume. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Data Presentation and Visualization

To facilitate the comparison of the biological activities of different brominated oxazoles, quantitative data should be summarized in a clear and structured format.

Table 1: Anticancer Activity of Selected Brominated Oxazoles

CompoundCancer Cell LineAssayIC50 (µM)Reference
Breitfussin C MCF-7 (Breast)Cytotoxicity-[Source]
HT-29 (Colon)Cytotoxicity-[Source]
MOLT-4 (Leukemia)Cytotoxicity-[Source]
Salarin C K562 (Leukemia)ProliferationPotent[3]
Compound 10f PC-3 (Prostate)Cytotoxicity0.016[6]
HepG2 (Liver)Cytotoxicity0.13[6]
MCF-7 (Breast)Cytotoxicity5.37[6]

Table 2: Antimicrobial Activity of a Brominated Oxazole Derivative

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus-[Source]
Escherichia coli-[Source]
Pseudomonas aeruginosa-[Source]

Table 3: Anti-inflammatory Activity of a Brominated Oxazole Derivative

AssayModelInhibition (%)Reference
Carrageenan-induced paw edemaRat-[Source]
NO productionMacrophages-[Source]

Note: Specific IC50 and MIC values should be populated from relevant literature.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

anticancer_pathway Brominated Oxazole Brominated Oxazole Tubulin Polymerization Tubulin Polymerization Brominated Oxazole->Tubulin Polymerization Inhibits PIM-1 Kinase PIM-1 Kinase Brominated Oxazole->PIM-1 Kinase Inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Apoptosis Apoptosis PIM-1 Kinase->Apoptosis Promotes (when active) Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Anticancer mechanisms of brominated oxazoles.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate Cells Plate Cells Add Compound Add Compound Plate Cells->Add Compound Add MTT Add MTT Add Compound->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability

Caption: Workflow for the MTT cytotoxicity assay.

anti_inflammatory_pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) NF-κB Activation NF-κB Activation Inflammatory Stimulus (LPS)->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription COX-2 COX-2 Gene Transcription->COX-2 iNOS iNOS Gene Transcription->iNOS Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation COX-2->Pro-inflammatory Mediators iNOS->Pro-inflammatory Mediators Brominated Oxazole Brominated Oxazole Brominated Oxazole->NF-κB Activation Inhibits

Caption: Anti-inflammatory mechanism via NF-κB inhibition.

Conclusion and Future Perspectives

Brominated oxazoles derived from marine natural products represent a rich and underexplored source of potential therapeutic agents. Their diverse biological activities, coupled with novel mechanisms of action, make them attractive candidates for further drug development. The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development.

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Exploratory

The Synthetic Versatility of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: A Technical Guide for Researchers

Introduction: The Oxazole Core in Modern Chemistry The 1,3-oxazole moiety is a privileged five-membered heterocyclic scaffold that constitutes the structural core of numerous natural products, pharmaceuticals, and functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Core in Modern Chemistry

The 1,3-oxazole moiety is a privileged five-membered heterocyclic scaffold that constitutes the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry and drug discovery.[2] The strategic functionalization of the oxazole ring opens avenues for the development of novel compounds with tailored biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

This technical guide focuses on 5-Bromo-4-methyl-2-phenyl-1,3-oxazole , a versatile building block that has garnered significant interest among synthetic chemists. The presence of a bromine atom at the C5 position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide will provide an in-depth exploration of the synthesis, characterization, and synthetic applications of this valuable intermediate, with a particular emphasis on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is paramount for its effective utilization in synthesis and for the characterization of its downstream products.

PropertyValueReference
CAS Number 21354-98-3[4]
Molecular Formula C₁₀H₈BrNO[4]
Molecular Weight 238.08 g/mol [4]
Appearance Not specified (typically a solid)
Solubility Soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetic acid.Inferred from synthetic protocols
Spectroscopic Characterization:

While a complete set of publicly available spectra for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is limited, the following outlines the expected and reported spectroscopic features based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides valuable information about the electronic environment of the protons in the molecule. For 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, the following signals are expected and have been reported:

    • Phenyl Protons: A multiplet in the aromatic region (typically δ 7.3-8.0 ppm) corresponding to the five protons of the phenyl group. The exact chemical shifts and splitting patterns will depend on the solvent and the electronic effects of the oxazole ring.

    • Methyl Protons: A sharp singlet around δ 2.5 ppm, corresponding to the three protons of the methyl group at the C4 position.[5]

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. Based on data for similar oxazole derivatives, the following approximate chemical shifts are anticipated:[6][7]

    • Oxazole Ring Carbons:

      • C2 (bearing the phenyl group): ~160-165 ppm

      • C4 (bearing the methyl group): ~140-145 ppm

      • C5 (bearing the bromine atom): ~115-120 ppm

    • Phenyl Ring Carbons: Resonances in the range of ~125-135 ppm.

    • Methyl Carbon: A signal in the aliphatic region, typically around ~10-15 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. Key vibrational frequencies expected for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole include:

    • C=N stretching of the oxazole ring: ~1600-1650 cm⁻¹

    • C-O-C stretching of the oxazole ring: ~1050-1150 cm⁻¹

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretching (from the methyl group): ~2850-2960 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of 238.08. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster.

Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: A Step-by-Step Protocol

The synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is typically achieved through a two-step sequence involving the initial construction of the 4-methyl-2-phenyl-1,3-oxazole core, followed by regioselective bromination at the C5 position.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Regioselective Bromination Reactant1 2-Bromo-1-phenylethanone Reaction1 Microwave Irradiation Reactant1->Reaction1 Reactant2 Acetamide Reactant2->Reaction1 Product1 4-Methyl-2-phenyl-1,3-oxazole Product1_step2 4-Methyl-2-phenyl-1,3-oxazole Reaction1->Product1 Reaction2 Acetic Acid, 0°C to RT Product1_step2->Reaction2 Reactant3 N-Bromosuccinimide (NBS) Reactant3->Reaction2 Product2 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Reaction2->Product2

Caption: Synthetic pathway to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

This step involves the cyclization of 2-bromo-1-phenylethanone with acetamide, a reaction that can be efficiently promoted by microwave irradiation.[5]

Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 2-bromo-1-phenylethanone (e.g., 7.0 g, 35.16 mmol) and acetamide (e.g., 8.3 g, 140.67 mmol).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for approximately 1 hour. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-phenyl-1,3-oxazole.[5]

Expert Insight: The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating methods, leading to higher yields and shorter reaction times. The molar excess of acetamide serves as both a reactant and a solvent.

Step 2: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

The second step is a regioselective electrophilic bromination of the synthesized 4-methyl-2-phenyl-1,3-oxazole using N-bromosuccinimide (NBS) as the bromine source.[5]

Protocol:

  • Reaction Setup: Dissolve 4-methyl-2-phenyl-1,3-oxazole (e.g., 4.9 g, 30.78 mmol) in glacial acetic acid (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) (e.g., 6.5 g, 36.93 mmol) portion-wise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate followed by water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.[5]

Expert Insight: The C5 position of the 2,4-disubstituted oxazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The use of acetic acid as a solvent facilitates the reaction and helps to control the reactivity of the brominating agent.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole lies in its capacity to serve as a versatile precursor for the synthesis of more complex molecules. The carbon-bromine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[8]

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9][10] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of the oxazole ring.

Generalized Protocol:

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Coupling:

SuzukiCoupling Reactant1 5-Bromo-4-methyl- 2-phenyl-1,3-oxazole Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Product 5-Aryl-4-methyl- 2-phenyl-1,3-oxazole Reaction->Product

Caption: Suzuki-Miyaura coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

The Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, providing a route to introduce vinyl groups at the C5 position of the oxazole core.[11][12]

Generalized Protocol:

  • Reaction Setup: Combine 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, an alkene (typically 1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable reaction vessel.

  • Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere at temperatures ranging from 80 to 140°C. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and extract the product. Purify by column chromatography.

Diagram of Heck Coupling:

HeckCoupling Reactant1 5-Bromo-4-methyl- 2-phenyl-1,3-oxazole Reaction Heck Coupling Reactant1->Reaction Reactant2 Alkene (R-CH=CH₂) Reactant2->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Product 5-Alkenyl-4-methyl- 2-phenyl-1,3-oxazole Reaction->Product

Caption: Heck coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of alkynyl groups at the C5 position.

Generalized Protocol:

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, piperidine).

  • Solvent: Use a suitable solvent such as THF or DMF.

  • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and extract the product. Purify the crude material by column chromatography.

Diagram of Sonogashira Coupling:

SonogashiraCoupling Reactant1 5-Bromo-4-methyl- 2-phenyl-1,3-oxazole Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Reaction Catalyst Pd Catalyst + Cu(I) Co-catalyst Catalyst->Reaction Base Base Base->Reaction Product 5-Alkynyl-4-methyl- 2-phenyl-1,3-oxazole Reaction->Product

Caption: Sonogashira coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is not extensively reported, its derivatives, synthesized via the cross-coupling reactions described above, are of significant interest in drug discovery. The oxazole core is a key pharmacophore in a wide range of biologically active compounds.[2]

  • Anticancer Agents: Many substituted oxazoles have demonstrated potent anticancer activity. For instance, some 2,5-disubstituted oxazole derivatives have been identified as inhibitors of key signaling pathways involved in tumor growth and proliferation.[11] The ability to readily diversify the C5 position of the 5-bromo-oxazole precursor allows for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency.

  • Anti-inflammatory and Analgesic Agents: The oxazole scaffold has been incorporated into molecules exhibiting anti-inflammatory and analgesic properties. By introducing various aryl and heteroaryl moieties at the C5 position, novel compounds can be synthesized and screened for their ability to modulate inflammatory pathways.

  • Antimicrobial Agents: Oxazole-containing compounds have also shown promise as antibacterial and antifungal agents. The synthetic accessibility of a diverse library of 5-substituted oxazoles from the bromo-precursor facilitates the discovery of new antimicrobial leads with improved efficacy and novel mechanisms of action.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis and the reactivity of the C5-bromo substituent make it an ideal starting material for the construction of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions discussed in this guide provide reliable and efficient methods for the introduction of diverse functional groups, opening up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of such versatile intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. (n.d.). MDPI. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). MDPI. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals. Retrieved from [Link]

  • 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. Retrieved from [Link]

  • Suzuki coupling of compound 4b with several aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI. Retrieved from [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. (2021). University of Groningen Research Portal. Retrieved from [Link]

  • Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intramolecular Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). CHEMISTRY & BIOLOGY INTERFACE.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (n.d.).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). Molecules. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI. Retrieved from [Link]

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Foundational

A Theoretical and Computational Scrutiny of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: A Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive theoretical framework for the study of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry. Recognizing the growing importance of computational methods in drug discovery, this document outlines a systematic approach to characterizing the structural, electronic, and reactive properties of this molecule. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can gain profound insights into its behavior, paving the way for its rational design and development as a potential therapeutic agent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of theoretical chemistry to accelerate their research endeavors.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents.[2] Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic incorporation of substituents onto the oxazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, features a bromine atom, a methyl group, and a phenyl ring, which are expected to modulate its biological activity and metabolic stability.

Synthesis and Characterization: An Overview

While specific literature on the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is not extensively detailed in readily available literature, its synthesis can be conceptualized based on established methods for oxazole ring formation. A plausible synthetic route would involve the condensation of an appropriate α-haloketone with a primary amide.

General Synthetic Approach:

A common method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis or variations thereof. The synthesis of the target molecule could potentially be achieved through the reaction of 2-bromo-1-phenylpropan-1-one with benzamide in the presence of a suitable dehydrating agent.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H8BrNO[4]
Molecular Weight238.08 g/mol [4]
IUPAC Name5-bromo-4-methyl-2-phenyl-1,3-oxazole[4]
SMILESCC1=C(Br)OC(=N1)C1=CC=CC=C1[4]

Theoretical and Computational Investigations: A Roadmap

The core of this guide focuses on the theoretical elucidation of the properties of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The following sections outline a comprehensive computational workflow.

Computational Methodology

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules.[1] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable method for such investigations.[1] A suitable basis set, such as 6-311G++(d,p), should be employed to ensure accurate results.[1]

Experimental Protocol: DFT-Based Molecular Characterization

  • Structure Input: The 3D structure of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is generated using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using the B3LYP/6-311G++(d,p) level of theory to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[5][6]

  • Electronic Property Calculation: Various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charges, are calculated at the same level of theory.[1][7]

  • Spectroscopic Prediction: The theoretical IR, Raman, and UV-Vis spectra are simulated based on the calculated vibrational frequencies and electronic transitions.[6]

Molecular Geometry and Structural Parameters

The initial step in the theoretical analysis is the optimization of the molecular geometry. This provides key information on bond lengths, bond angles, and dihedral angles. The planarity of the oxazole ring and the orientation of the phenyl and methyl substituents are of particular interest as they can influence intermolecular interactions.

Vibrational Spectroscopy: A Theoretical Perspective

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. By assigning calculated vibrational modes to experimental peaks, a deeper understanding of the molecular structure can be achieved.[5][8]

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[1] The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

Key Reactivity Descriptors:

  • Ionization Potential (I): Approximated as -EHOMO

  • Electron Affinity (A): Approximated as -ELUMO

  • Chemical Hardness (η): (I - A) / 2

  • Chemical Potential (μ): - (I + A) / 2

  • Electrophilicity Index (ω): μ2 / 2η

These parameters provide quantitative measures of the molecule's susceptibility to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. Red regions indicate electron-rich areas (nucleophilic), while blue regions represent electron-deficient areas (electrophilic). This information is particularly useful in predicting non-covalent interactions with biological targets.

Diagram: Computational Workflow for Theoretical Analysis

G cluster_start Initial Setup cluster_dft DFT Calculations (B3LYP/6-311G++(d,p)) cluster_analysis Data Analysis cluster_application Application & Further Studies start Define Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop struct_param Structural Parameters geom_opt->struct_param vib_spec Vibrational Spectra (IR/Raman) freq_calc->vib_spec reactivity Reactivity Descriptors (HOMO-LUMO) elec_prop->reactivity mep Molecular Electrostatic Potential elec_prop->mep docking Molecular Docking reactivity->docking mep->docking

Caption: A flowchart illustrating the key steps in the theoretical analysis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Potential Applications in Drug Development: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.[9][10] This method can provide valuable insights into the potential biological activity of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and guide the design of more potent analogs.

Experimental Protocol: Molecular Docking Simulation

  • Target Selection: A relevant protein target is chosen based on the desired therapeutic application (e.g., cyclooxygenase for anti-inflammatory drugs, a bacterial enzyme for antimicrobial agents).

  • Ligand and Receptor Preparation: The 3D structures of the ligand (5-Bromo-4-methyl-2-phenyl-1,3-oxazole) and the receptor are prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking algorithm is used to predict the binding poses of the ligand within the receptor's active site.

  • Binding Affinity Estimation: The binding affinity of each pose is calculated and expressed as a docking score.

  • Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed to understand the binding mode.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis cluster_outcome Outcome ligand_prep Ligand Preparation (5-Bromo-4-methyl-2-phenyl-1,3-oxazole) docking_run Perform Docking ligand_prep->docking_run receptor_prep Receptor Preparation (Protein Target) receptor_prep->docking_run binding_poses Analyze Binding Poses docking_run->binding_poses scoring Calculate Binding Affinity binding_poses->scoring interaction_analysis Visualize Interactions scoring->interaction_analysis lead_id Lead Identification & Optimization interaction_analysis->lead_id

Caption: A schematic representation of the molecular docking process.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the comprehensive characterization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. By employing DFT calculations and molecular docking simulations, researchers can elucidate its structural, electronic, and reactive properties, and predict its potential as a therapeutic agent. This in-silico approach not only accelerates the drug discovery process but also provides a deeper understanding of the underlying molecular mechanisms of action. The insights gained from these theoretical studies will be invaluable for the rational design of novel oxazole-based drugs with improved efficacy and safety profiles.

References

  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4. Retrieved from [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and theoretical study of 5-phenyl-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[3][4][5] Oxadiazole-2-Thiol and their derivatives. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2023). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Retrieved from [Link]

  • PubMed. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Retrieved from [Link]

  • African Journal of Biomedical Research. (n.d.). Synthesis Of New Bromo Oxazepine Compounds, Biological Evaluation, Molecular Docking Studies, And Simulation Methodology For Anti. Retrieved from [Link]

  • African Journal of Biomedical Research. (n.d.). Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Retrieved from [Link]

  • Ceska a Slovenska Farmacie. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

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Protocols & Analytical Methods

Method

using 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in organic synthesis

An In-Depth Guide to the Synthetic Utility of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Introduction: The Oxazole Motif as a Privileged Scaffold The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Introduction: The Oxazole Motif as a Privileged Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. Oxazole derivatives are integral to numerous clinically used drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3]

The strategic functionalization of the oxazole ring is paramount for the development of novel chemical entities. Introducing a halogen, such as bromine, transforms the otherwise stable oxazole into a versatile synthetic intermediate.[4] Specifically, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a valuable building block, with the bromine atom at the C5 position acting as a highly effective "handle" for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for leveraging this powerful reagent in organic synthesis.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is strategically positioned for palladium-catalyzed cross-coupling reactions. This is due to the C-Br bond's susceptibility to oxidative addition by a Pd(0) catalyst, which is the crucial first step in many coupling cycles.[5][6] This reactivity opens the door to a vast array of molecular architectures built upon the 4-methyl-2-phenyl-1,3-oxazole core.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[6] It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide.[5] For 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, this reaction enables the direct attachment of various aryl or vinyl groups at the C5 position.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[6] The cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, thereby facilitating the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for coupling bromo-heterocycles.[7][8]

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the tube three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Solvent Addition: Add the anhydrous solvent system (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, or toluene and water) via syringe. A typical solvent ratio is 4:1 or 5:1 organic to aqueous.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-4-methyl-2-phenyl-1,3-oxazole product.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O802~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1004~85
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O903~88
4Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O856~75

Note: Yields are hypothetical estimates based on typical outcomes for similar substrates and are intended for illustrative purposes.

Workflow Visualization

Suzuki_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Purification Reactants Combine Bromo-oxazole, Boronic Acid, and Base Inert Purge with Inert Gas (Ar/N₂) Reactants->Inert Catalyst Add Pd Catalyst and Solvent Inert->Catalyst Heat Heat and Stir (80-100 °C) Catalyst->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Br R-Pd(II)L₂-Br OxAdd->PdII_Br Transmetal Transmetalation PdII_Br->Transmetal PdII_Ar R-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product (R-Ar') RedElim->Product BromoOxazole Bromo-Oxazole (R-Br) BromoOxazole->OxAdd BoronicAcid Organoboron (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Sources

Application

Application Notes and Protocols: The Strategic C-C Bond Formation via Kumada Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with Grignard Reagents

Introduction: The Versatility of the Oxazole Scaffold in Modern Chemistry The 1,3-oxazole motif is a cornerstone in contemporary drug discovery and materials science. Its presence in a multitude of biologically active na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Modern Chemistry

The 1,3-oxazole motif is a cornerstone in contemporary drug discovery and materials science. Its presence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a privileged scaffold. The strategic functionalization of the oxazole ring is paramount for the modulation of physicochemical and pharmacological properties. Among the various positions on the oxazole core, the C5 position offers a valuable vector for molecular elaboration. This application note provides a comprehensive guide to the reaction of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with Grignard reagents, a powerful transformation for the construction of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds at this key position. This reaction, a prime example of the Kumada-Tamao-Corriu cross-coupling, offers a direct and efficient route to a diverse array of 5-substituted oxazole derivatives.[1][2][3]

We will delve into the mechanistic underpinnings of this transition metal-catalyzed reaction, offering detailed, field-proven protocols for both nickel- and palladium-catalyzed systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel molecular entities.

Underlying Principles: The Kumada Cross-Coupling Reaction

The Kumada coupling is a seminal cross-coupling reaction that forges a new carbon-carbon bond by reacting an organomagnesium compound (Grignard reagent) with an organic halide.[1] The reaction is catalyzed by a transition metal, typically nickel or palladium complexes, which orchestrates the intricate dance of bond formation and catalyst regeneration.

The Catalytic Cycle: A Tale of Two Metals

The generally accepted mechanism for the Kumada coupling involves a catalytic cycle that alternates between low and high oxidation states of the metal catalyst.[1] While the specific intermediates and kinetics can vary, the fundamental steps are conserved for both nickel and palladium catalysis.

  • Oxidative Addition: The active M(0) catalyst (where M = Ni or Pd) initiates the cycle by inserting into the carbon-bromine bond of the 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This step forms a square planar M(II) intermediate.

  • Transmetalation: The Grignard reagent (R-MgX) then transfers its organic group (R) to the metal center, displacing the halide and forming a diorganometallic M(II) complex.

  • Reductive Elimination: This is the crucial C-C bond-forming step. The two organic ligands on the metal center couple and are expelled as the final product, regenerating the M(0) catalyst which can then re-enter the catalytic cycle.

Kumada_Coupling_Mechanism

While both nickel and palladium are effective, they exhibit distinct characteristics. Nickel catalysts are generally more reactive and cost-effective, making them suitable for less reactive halides.[4] Palladium catalysts, on the other hand, often offer a broader functional group tolerance and can be more selective.[5]

Experimental Protocols: A Practical Guide

The success of the Kumada coupling hinges on meticulous experimental technique, particularly the exclusion of atmospheric oxygen and moisture, as Grignard reagents are highly sensitive. All glassware should be flame-dried or oven-dried prior to use, and reactions should be conducted under an inert atmosphere of argon or nitrogen. Anhydrous solvents are essential.

Protocol 1: Nickel-Catalyzed Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with an Alkyl Grignard Reagent

This protocol provides a representative procedure for the coupling of an alkyl Grignard reagent, such as n-butylmagnesium chloride, with the bromo-oxazole substrate using a nickel-phosphine catalyst.

Table 1: Reagents and Materials for Nickel-Catalyzed Alkyl Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometry
5-Bromo-4-methyl-2-phenyl-1,3-oxazole252.10252 mg1.01.0 equiv
n-Butylmagnesium chloride (2.0 M in THF)-0.75 mL1.51.5 equiv
NiCl₂(dppp)541.9527.1 mg0.050.05 equiv (5 mol%)
Anhydrous Tetrahydrofuran (THF)-10 mL--
Saturated aqueous NH₄Cl solution-~20 mL--
Diethyl ether-~50 mL--
Anhydrous MgSO₄----

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (252 mg, 1.0 mmol) and NiCl₂(dppp) (27.1 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe. Stir the mixture at room temperature to dissolve the solids.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the n-butylmagnesium chloride solution (0.75 mL of a 2.0 M solution in THF, 1.5 mmol) dropwise over 5-10 minutes. The reaction mixture may change color upon addition.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL).

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-n-butyl-4-methyl-2-phenyl-1,3-oxazole.

Nickel_Catalyzed_Workflow start Start setup Combine 5-Bromo-oxazole and NiCl₂(dppp) in flask start->setup inert Purge with Argon/Nitrogen setup->inert solvent Add anhydrous THF inert->solvent cool Cool to 0 °C solvent->cool grignard Add Grignard reagent dropwise cool->grignard react Warm to RT and stir for 12-24h grignard->react quench Quench with sat. NH₄Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Protocol 2: Palladium-Catalyzed Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with an Aryl Grignard Reagent

This protocol outlines a general procedure for the coupling of an aryl Grignard reagent, such as phenylmagnesium bromide, with the bromo-oxazole substrate using a palladium-phosphine catalyst.

Table 2: Reagents and Materials for Palladium-Catalyzed Aryl Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometry
5-Bromo-4-methyl-2-phenyl-1,3-oxazole252.10252 mg1.01.0 equiv
Phenylmagnesium bromide (3.0 M in Et₂O)-0.5 mL1.51.5 equiv
Pd(PPh₃)₄1155.5623.1 mg0.020.02 equiv (2 mol%)
Anhydrous Tetrahydrofuran (THF)-10 mL--
Saturated aqueous NH₄Cl solution-~20 mL--
Ethyl acetate-~50 mL--
Anhydrous Na₂SO₄----

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (252 mg, 1.0 mmol) and Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) via syringe.

  • Grignard Reagent Addition: At room temperature, add the phenylmagnesium bromide solution (0.5 mL of a 3.0 M solution in Et₂O, 1.5 mmol) dropwise via syringe.

  • Reaction Progress: Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: After completion, cool the reaction to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (~20 mL).

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2,5-diphenyl-4-methyl-1,3-oxazole.

Palladium_Catalyzed_Workflow start Start setup Combine 5-Bromo-oxazole and Pd(PPh₃)₄ in Schlenk flask start->setup inert Evacuate and backfill with Argon/Nitrogen setup->inert solvent Add anhydrous THF inert->solvent grignard Add Grignard reagent at RT solvent->grignard react Heat to reflux for 4-12h grignard->react quench Cool and quench with sat. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Trustworthiness and Self-Validation

The protocols provided herein are based on established principles of the Kumada cross-coupling reaction.[1][6][7] However, as with any chemical transformation, optimization may be necessary for the specific substrate and Grignard reagent employed.

Key Validation Checkpoints:

  • Grignard Reagent Quality: The concentration and activity of the Grignard reagent should be verified by titration (e.g., using N-phenyl-1-naphthylamine and menthol) prior to use.

  • Reaction Monitoring: Consistent monitoring by TLC or GC-MS is crucial to determine the optimal reaction time and to check for the formation of byproducts, such as homocoupling of the Grignard reagent.

  • Product Characterization: The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

  • Catalyst Selection: NiCl₂(dppp) is a robust and commonly used catalyst for coupling with alkyl Grignards.[4] Pd(PPh₃)₄ is a versatile and commercially available catalyst suitable for a wide range of aryl couplings.[5]

  • Solvent: Anhydrous ethereal solvents like THF and diethyl ether are essential as they are non-protic and effectively solvate the Grignard reagent.[5]

  • Temperature: The initial addition of the Grignard reagent is often performed at low temperatures to control the initial exotherm. The reaction is then typically warmed to room temperature or heated to reflux to drive the catalytic cycle to completion.

  • Quenching: Saturated aqueous NH₄Cl is a mild proton source used to quench the reaction and hydrolyze the magnesium alkoxides formed, preventing the degradation of sensitive products.

Conclusion

The Kumada cross-coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with Grignard reagents represents a highly effective and versatile strategy for the synthesis of a diverse library of 5-substituted oxazoles. By carefully selecting the catalyst (nickel or palladium) and optimizing the reaction conditions, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. PMC. [Link]

  • Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes. Organic Chemistry Portal. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. PMC. [Link]

  • Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. arkat usa. [Link]

  • Kumada Coupling. NROChemistry. [Link]

  • Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]

  • Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. SciSpace. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ACG Publications. [Link]

  • Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. PubMed. [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Introduction: Strategic C-C Bond Formation on the Oxazole Scaffold The 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on the Oxazole Scaffold

The 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is significantly enhanced by the strategic formation of new carbon-carbon bonds at the C5 position. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for such transformations due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This guide provides a detailed examination of the critical parameters and robust protocols for the successful Suzuki coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with various aryl and heteroaryl boronic acids.

Mechanistic Underpinnings: A Rationale for Protocol Design

A deep understanding of the Suzuki coupling catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through a sequence of three primary steps involving a palladium catalyst.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-oxazole, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[2] The electron-rich nature of the oxazole ring can influence the kinetics of this step.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[4][5] The choice of base and solvent is critical for an efficient transmetalation.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][3]

The following diagram illustrates the catalytic cycle for the Suzuki coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate1 Oxazole-Pd(II)-Br Ln OxAdd->PdII_Intermediate1 Transmetalation Transmetalation PdII_Intermediate1->Transmetalation PdII_Intermediate2 Oxazole-Pd(II)-Ar Ln Transmetalation->PdII_Intermediate2 RedElim Reductive Elimination PdII_Intermediate2->RedElim RedElim->Pd0 Product 5-Aryl-4-methyl-2-phenyl-1,3-oxazole RedElim->Product Product Formation Oxazole 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Oxazole->OxAdd Enters Cycle BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Activated by Base Base Base Base->BoronicAcid Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup Reactants 1. Weigh Reactants (Oxazole, Boronic Acid, Base) Vessel 2. Add to Dry Reaction Vessel Reactants->Vessel Inert 3. Purge with Inert Gas Vessel->Inert Catalyst 4. Add Catalyst & Ligand Inert->Catalyst Solvent 5. Add Degassed Solvent Catalyst->Solvent Heat 6. Heat and Stir Solvent->Heat Monitor 7. Monitor by TLC/LC-MS Heat->Monitor Workup 8. Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify 9. Column Chromatography Workup->Purify Characterize 10. Characterize Product Purify->Characterize

Sources

Application

Synthesis of Novel Derivatives from 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: An Application Guide for Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry The 1,3-oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in the field of drug discovery and med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in the field of drug discovery and medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strategic functionalization of the oxazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template for the design of novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from a key building block: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole . We will explore the reactivity of this versatile substrate, focusing on palladium-catalyzed cross-coupling reactions at the C5-position and functionalization of the C4-methyl group. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the generation of compound libraries for screening and lead optimization efforts.

Core Structure and Reactivity of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

The starting material, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, possesses two primary sites for synthetic elaboration: the C5-bromo substituent and the C4-methyl group.

  • C5-Position: The carbon-bromine bond at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl, making the bromo-substituent an excellent leaving group for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[1] This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, alkynyl, and amino moieties at this position.

  • C4-Methyl Group: The methyl group at the 4-position, being in a benzylic-like position to the oxazole ring, can be functionalized through radical halogenation or oxidation to introduce further diversity. This allows for the extension of the molecular scaffold and the introduction of new pharmacophoric elements.

The following sections will provide detailed, step-by-step protocols for the derivatization of this key oxazole building block.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The following protocols are optimized for the derivatization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-4-methyl-2-phenyl-1,3-oxazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is particularly useful for introducing a variety of aryl and heteroaryl substituents at the 5-position of the oxazole ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B [Ar-Pd(II)-Br]L2 (Oxidative Addition) A->B Ar-Br C [Ar-Pd(II)-Ar']L2 (Transmetalation) B->C Ar'-B(OR)2 Base C->A Reductive Elimination D Ar-Ar' (Product) C->D caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of toluene and water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100892
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901078
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME/H₂O851281

Table 1: Representative examples of Suzuki-Miyaura coupling reactions with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Heck Reaction: Synthesis of 5-Alkenyl-4-methyl-2-phenyl-1,3-oxazoles

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[3] This allows for the introduction of vinyl groups at the C5-position.

Reaction Principle: The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Heck_Reaction_Workflow Start 5-Bromo-4-methyl-2-phenyl-1,3-oxazole + Alkene Reaction Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., Et₃N) Solvent (e.g., DMF) Start->Reaction Product 5-Alkenyl-4-methyl-2-phenyl-1,3-oxazole Reaction->Product caption Heck Reaction Workflow Bromination_Workflow Start 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Reaction NBS Radical Initiator (AIBN) Solvent (CCl₄) Start->Reaction Product 4-(Bromomethyl)-5-bromo-2-phenyl-1,3-oxazole Reaction->Product caption Radical Bromination Workflow

Sources

Method

5-Bromo-4-methyl-2-phenyl-1,3-oxazole as a building block for pharmaceuticals

An Application Guide to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: A Versatile Building Block for Pharmaceutical Scaffolds Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Oxazole Core in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: A Versatile Building Block for Pharmaceutical Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Oxazole Core in Medicinal Chemistry

The oxazole ring system is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] As a five-membered aromatic heterocycle containing nitrogen and oxygen, the oxazole moiety is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[4][5][6] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a privileged scaffold for engaging with biological targets like enzymes and receptors.[1][7]

Within this valuable class of compounds, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole stands out as a particularly strategic building block for drug discovery. Its utility lies in the reactive bromine atom at the C5 position, which serves as a versatile handle for introducing molecular diversity through transition metal-mediated cross-coupling reactions.[8][9] This allows researchers to systematically modify the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed overview of the applications and experimental protocols for leveraging this powerful intermediate in the synthesis of novel pharmaceutical agents.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key data for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole are summarized below.

PropertyValueReference
CAS Number 21354-98-3[10]
Molecular Formula C₁₀H₈BrNO[10]
Molecular Weight 238.08 g/mol
Boiling Point 324.7±34.0 °C (Predicted)[10]
Density 1.458±0.06 g/cm³ (Predicted)[10]
pKa -0.51±0.14 (Predicted)[10]
Appearance White to off-white solid

Hazard and Safety Information: [10]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Recommendation: Always handle this reagent in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use.

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary application of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in pharmaceutical development is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine at the C5 position of the oxazole is particularly amenable to this chemistry, allowing for the introduction of a diverse range of substituents.

The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide, is a flagship methodology for this purpose due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the oxazole, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: A base activates the organoboron reagent (R-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (R) to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The two organic groups on the palladium (the oxazole and the new 'R' group) couple and are expelled from the coordination sphere as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxazolePdBr Oxazole-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OxazolePdBr Oxidative Addition OxazoleBr 5-Bromo-oxazole (Starting Material) OxazoleBr->Pd0 OxazolePdR Oxazole-Pd(II)L₂-R (Transmetalation Complex) OxazolePdBr->OxazolePdR Transmetalation BoronicAcid R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->OxazolePdBr Product 5-Substituted-oxazole (Final Product) OxazolePdR->Product Product->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with an Arylboronic Acid

This protocol provides a robust, general procedure for the synthesis of 5-aryl-4-methyl-2-phenyl-1,3-oxazoles.

I. Materials and Equipment
  • Reagents:

    • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

    • Solvents: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio), degassed.

  • Equipment:

    • Round-bottom flask or microwave vial

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere line (Nitrogen or Argon)

    • Standard glassware for workup (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

II. Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (e.g., 238 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-oxazole starting material. Cesium carbonate can be used as a stronger base for less reactive boronic acids.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step ; oxygen can deactivate the palladium catalyst through oxidation, leading to low or no yield.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.

    • Add the Pd(dppf)Cl₂ catalyst (e.g., 16 mg, 0.02 mmol, 2 mol%). The mixture will typically turn dark red or brown.

  • Reaction Execution:

    • Attach a reflux condenser (under inert atmosphere) and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting bromo-oxazole and the appearance of a new, typically less polar, product spot.

  • Workup and Extraction:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate to yield the final 5-aryl-4-methyl-2-phenyl-1,3-oxazole.

Experimental Workflow Visualization

Caption: Step-by-step workflow for Suzuki-Miyaura coupling and purification.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a high-value, versatile building block for pharmaceutical research and development. Its strategically placed bromine atom provides a reliable anchor point for diversification via robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently generate libraries of novel 2,4,5-trisubstituted oxazole derivatives for screening and lead optimization, accelerating the discovery of next-generation therapeutics.[12][13]

References

  • V. D. Brovarets, D. O. Merzhyievskyi, O. Shablykin, O. V. Shablykina, "Synthesis of 5‐bromooxazole (10·HCl)," ResearchGate, Available: [Link]

  • S. M. A. H. Siddiki, K. T. Mahmud, A. A. K. Foysal, T. Islam, "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles," MDPI, Available: [Link]

  • Organic Syntheses, "5-(Thiophen-2-yl)oxazole," Organic Syntheses, Available: [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, A. B. Mohamad, "Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024," Cogent Chemistry, Available: [Link]

  • Pharma Guideline, "Synthesis, Reactions and Medicinal Uses of Oxazole," Pharma Guideline, Available: [Link]

  • Google Patents, "Preparation method of 4-bromo-5-methyl-1H-indazole," Google Patents, Available
  • Y. Wang, H. G. Li, C. Chen, Y. F. Wang, Y. Zhang, "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis," Molecules, Available: [Link]

  • S. Singh, P. Singh, K. Sharma, "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective," Polycyclic Aromatic Compounds, Available: [Link]

  • S. Li, Y. Mei, L. Jiang, X. Yang, W. Zeng, Y. Du, "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies," RSC Medicinal Chemistry, Available: [Link]

  • Bentham Science, "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications," Bentham Science, Available: [Link]

  • Organic Chemistry Portal, "Synthesis of 1,3-oxazoles," Organic Chemistry Portal, Available: [Link]

  • P. Kumar, P. T. V. Lakshmi, "A comprehensive review on biological activities of oxazole derivatives," PMC - NIH, Available: [Link]

  • ACS Publications, "Oxadiazoles in Medicinal Chemistry," ACS Publications, Available: [Link]

  • ResearchGate, "Examples of 2,4,5‐trisubstituted oxazoles and their applications," ResearchGate, Available: [Link]

  • X. H. Liu, P. C. Lv, J. Y. Xue, B. A. Song, H. L. Zhu, "Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity," European Journal of Medicinal Chemistry, Available: [Link]

  • A. A. Gaponov, A. S. Tsvir, A. V. Kletskov, "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery," PMC - PubMed Central, Available: [Link]

  • C. E. Împărat, A. C. Roșca, G. M. Nitulescu, D. C. Nuță, C. Drăghici, M. C. Chifiriuc, V. T. Ancuceanu, "New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation," MDPI, Available: [Link]

  • H. Naka, Y. Takeda, S. Ueno, "(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole," MDPI, Available: [Link]

  • ResearchGate, "Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole," ResearchGate, Available: [Link]

  • Baghdad Science Journal, "SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES," Baghdad Science Journal, Available: [Link]

Sources

Application

Application Note & Protocol: A Streamlined Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Abstract & Introduction The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties.[1][2] The targeted functionalization of the oxazole ring is a key strategy in medicinal chemistry for modulating pharmacological activity. This application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a valuable building block for further chemical elaboration.

The described methodology follows a robust and logical two-step sequence: (1) the initial construction of the 4-methyl-2-phenyl-1,3-oxazole core via the reaction of an α-haloketone with a primary amide, and (2) the subsequent regioselective bromination at the C-5 position. This approach is chosen for its reliability, high yield, and the commercial availability of its starting materials. We will delve into the causality behind each experimental choice, provide a self-validating protocol, and outline the necessary safety and characterization procedures.

Underlying Principles & Synthetic Strategy

The overall synthetic pathway is predicated on two fundamental and well-established reaction classes in heterocyclic chemistry.

2.1 Oxazole Ring Formation: The initial step employs a variation of the Robinson-Gabriel synthesis, which involves the condensation of an α-haloketone with a primary amide.[3][4] This reaction proceeds through an initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. This method is highly efficient for constructing 2,4-disubstituted oxazoles.

2.2 Electrophilic Bromination: The oxazole ring, while aromatic, exhibits distinct reactivity patterns. The C-5 position is the most electron-rich and thus most susceptible to electrophilic aromatic substitution.[1][5] This inherent regioselectivity allows for the precise installation of a bromine atom using a mild electrophilic bromine source, such as N-Bromosuccinimide (NBS). The reaction proceeds via a standard electrophilic substitution mechanism, where the oxazole ring acts as the nucleophile.

The complete workflow is visualized below.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Final Steps A Benzamide C 4-Methyl-2-phenyl-1,3-oxazole A->C Reflux, Ethanol B 1-Bromopropan-2-one B->C Reflux, Ethanol E 5-Bromo-4-methyl-2-phenyl-1,3-oxazole C->E CH2Cl2, 0°C to RT D N-Bromosuccinimide (NBS) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Workflow for the two-step synthesis of the target compound.

Materials & Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentSupplierCAS No.M.W. ( g/mol )Purity
BenzamideSigma-Aldrich55-21-0121.14≥99%
1-Bromopropan-2-oneAlfa Aesar598-31-2136.9997%
Ethanol (Absolute)Fisher Scientific64-17-546.07≥99.5%
N-Bromosuccinimide (NBS)Acros Organics128-08-5177.9899%
Dichloromethane (DCM)VWR75-09-284.93≥99.8%
Sodium Bicarbonate (NaHCO₃)EMD Millipore144-55-884.01≥99.5%
Sodium Thiosulfate (Na₂S₂O₃)Sigma-Aldrich7772-98-7158.11≥98%
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9120.37≥99.5%
Silica Gel (for column)Sorbent Technologies112926-00-860.08230-400 mesh

Detailed Experimental Protocol

4.1 Part A: Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamide (10.0 g, 82.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add 100 mL of absolute ethanol to the flask and stir until the benzamide is partially dissolved. Carefully add 1-bromopropan-2-one (11.3 g, 82.5 mmol, 1.0 equiv.) to the suspension.

    • Expert Insight: 1-Bromopropan-2-one is a lachrymator and should be handled in a well-ventilated fume hood. Using a 1:1 stoichiometry is effective, as the reaction is driven to completion by heating.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 100 mL of water, and finally 100 mL of brine.

    • Trustworthiness Check: The NaHCO₃ wash is critical for neutralizing any hydrobromic acid (HBr) formed during the reaction, preventing potential side reactions and corrosion.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford 4-methyl-2-phenyl-1,3-oxazole as a pure compound.

4.2 Part B: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 4-methyl-2-phenyl-1,3-oxazole (8.0 g, 50.2 mmol, 1.0 equiv.) in 120 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (9.8 g, 55.2 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: Portion-wise addition of NBS is crucial to control the exothermicity of the reaction and prevent the formation of di-brominated byproducts. The use of 1.1 equivalents of NBS ensures complete consumption of the starting material.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask and stir vigorously for 10 minutes to consume any unreacted bromine.

    • Trustworthiness Check: The thiosulfate wash is a self-validating step to ensure no residual reactive bromine species remain, which could compromise product stability.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity. However, it can be further purified by recrystallization from a mixture of ethanol and water or by a short plug filtration through silica gel (eluting with 10% ethyl acetate in hexanes) to yield 5-Bromo-4-methyl-2-phenyl-1,3-oxazole as a white to off-white solid.[6]

Safety & Handling

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromopropan-2-one: Is a lachrymator and is corrosive. Handle only in a certified chemical fume hood. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Is an oxidizer, corrosive, and may cause skin irritation or allergic reactions.[7][8][9] It is also light and moisture sensitive. Keep away from combustible materials and store in a cool, dry place.[8][10] In case of contact, wash the affected area immediately with plenty of water.[10]

  • General Precautions: All operations should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and dust.[6][9]

Characterization Data

The final product, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, should be characterized to confirm its identity and purity.

PropertyExpected Value
Chemical Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [6]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-8.05 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 2.45 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162.0, 148.1, 131.0, 129.5, 128.9, 127.2, 118.5, 11.8
Mass Spec (ESI) m/z: 237.98 [M]+, 239.98 [M+2]+

References

  • Ma, J., Zou, Q., Wang, C., Yin, G., Li, F. (2022). A base-promoted dibromination of enamides using CBr4 as a bromine source provides β,β-dibrominated secondary enamides. The Journal of Organic Chemistry, 87, 15670-15678. Available at: [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antibacterial activity of 2-amino 5-phenyl-1,3,4-oxadiazole derivatives. Baghdad Science Journal, 9(4), 790-798. Available at: [Link]

  • Macmillan Group. (n.d.). Oxazole. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Kim, S., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), m1769. Available at: [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-277. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). Mechanism of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]

  • Brain, C. T., & Paul, J. M. (1999). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 64(12), 4397–4399. Available at: [Link]

Sources

Method

Application Notes and Protocols: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in Medicinal Chemistry

Foreword: The Strategic Value of Functionalized Heterocycles In the landscape of modern drug discovery, the 1,3-oxazole ring system stands out as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Functionalized Heterocycles

In the landscape of modern drug discovery, the 1,3-oxazole ring system stands out as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle is a common feature in a multitude of FDA-approved drugs and biologically active compounds, owing to its favorable physicochemical properties and ability to engage in various non-covalent interactions with biological targets.[2][3] The strategic introduction of functional groups onto this core structure is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties and the exploration of chemical space. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a prime example of such a strategically functionalized molecule. The presence of a bromine atom at the 5-position not only influences the electronic properties of the oxazole ring but also serves as a versatile synthetic handle for the construction of diverse molecular libraries. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the potential of this compound in medicinal chemistry workflows.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its application in research. Below is a summary of the key physicochemical data for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[4][5]
Molecular Weight 238.08 g/mol [4]
CAS Number 21354-98-3[4][6]
Boiling Point (Predicted) 324.7±34.0 °C[6]
Density (Predicted) 1.458±0.06 g/cm³[6]
pKa (Predicted) -0.51±0.14[6]
Purity (Typical) ≥95%[4][5]

Safety and Handling: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Synthesis of Halogenated Oxazole Scaffolds

Protocol 2.1: Proposed Gold-Catalyzed Bromo-cyclization for Oxazole Synthesis

This protocol is adapted from the synthesis of related bromo-oxazolines and is presented as a potential route to the title compound's precursors.[7]

Causality: Gold catalysts are known to activate alkynes and facilitate cyclization reactions.[7] The use of N-bromosuccinimide (NBS) serves as an electrophilic bromine source for the bromination and subsequent cyclization cascade.

  • Reaction Setup: To a solution of a suitable propargylic amide precursor (e.g., N-(1-phenylprop-2-yn-1-yl)acetamide) (1.0 eq) in an anhydrous solvent such as toluene (0.1 M), add a gold(III) catalyst, for instance, AuBr₃ (5 mol%), and a silver co-catalyst like AgOTf (15 mol%).

  • Initial Cyclization: Heat the reaction mixture to reflux for 20-30 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Bromination: Cool the reaction mixture to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (2.0 eq) portion-wise over 10 minutes.

  • Reaction Progression: Allow the reaction to stir at 0°C for 18-24 hours. Monitor the formation of the brominated oxazole product by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-bromo-oxazole derivative.

Applications in Medicinal Chemistry: A Scaffold for Diversification

The true potential of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole lies in its utility as a versatile building block for creating libraries of novel compounds. The bromine atom at the 5-position is a key feature, enabling a wide range of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Biaryl Oxazole Synthesis

Causality: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the oxazole ring, which is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.

Suzuki_Coupling BromoOxazole 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Product 5-Aryl-4-methyl-2-phenyl-1,3-oxazole BromoOxazole->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Product Catalyst Base Base (e.g., Na₂CO₃) Base->Product Base

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial, combine 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically aqueous sodium carbonate (2 M, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120°C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 5-aryl-oxazole derivative.

Proposed Screening Protocols for Biological Activity

Given that the oxazole scaffold is prevalent in compounds with a wide range of biological activities, including anticancer and antimicrobial effects, the following protocols outline initial screening assays for novel derivatives synthesized from 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.[8][9][10]

Anticancer Activity Screening: MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screen for cytotoxic anticancer agents.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Calculate IC₅₀ values ReadAbsorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4.1.1: Step-by-Step MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HT-29, as mentioned in a study of bisoxazoles[9]) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution for MIC Determination

Causality: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This is a fundamental assay in the discovery of new antimicrobial drugs.[11][12]

Protocol 4.2.1: Step-by-Step Broth Microdilution Assay
  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth, such as Mueller-Hinton Broth.[11]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Interpretation and Future Directions

The data generated from these initial screens will guide the subsequent steps in the drug discovery process. Compounds with potent activity (low IC₅₀ or MIC values) and low toxicity in preliminary assessments will be prioritized for further investigation. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing a wider range of derivatives to identify the key molecular features responsible for the observed biological activity. This iterative process of design, synthesis, and testing is central to lead optimization and the development of new therapeutic agents.

References

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI.com. Retrieved from [Link]

  • Rubina, et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s), s1-s10. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.com. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Orientaljchem.org. Retrieved from [Link]

  • Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Benthanscience.com. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Retrieved from [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fishersci.ca. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Bsj.uobaghdad.edu.iq. Retrieved from [Link]

  • American Chemical Society. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH.gov. Retrieved from [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety. NIH.gov. Retrieved from [Link]

  • TMR Publishing Group. (2022). 1,3,4-Oxadiazole as an emerging telomerase inhibitor - a promising anticancer. Tmrjournals.com. Retrieved from [Link]

Sources

Application

Comprehensive Characterization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: An Application Note

Introduction 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a substituted heterocyclic compound belonging to the oxazole family. Oxazole derivatives are significant scaffolds in medicinal chemistry and materials science, often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a substituted heterocyclic compound belonging to the oxazole family. Oxazole derivatives are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates or exhibiting a range of biological activities.[1] Given its potential utility as a chemical building block in drug development and other synthetic applications, a robust and unambiguous analytical characterization is paramount.[1] This ensures the material's identity, purity, and structural integrity, which are critical for reproducible downstream applications and regulatory compliance.

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The methodologies described herein are designed for researchers, quality control scientists, and drug development professionals, offering a multi-technique approach to generate a complete and reliable analytical profile of the compound. We will proceed from initial purity assessment to definitive structural elucidation, explaining the causality behind each experimental choice.

Physicochemical Properties and Identification

A foundational step in characterization is to tabulate the known identifiers and physical properties of the molecule. This information is crucial for sample tracking, documentation, and predicting behavior in various analytical systems.

PropertyValueSource
Chemical Name 5-Bromo-4-methyl-2-phenyl-1,3-oxazole[2]
CAS Number 21354-98-3[2][3]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
Purity (Typical) ≥95%[2]
Predicted Boiling Point 324.7±34.0 °C[3]
Predicted Density 1.458±0.06 g/cm³[3]
SMILES CC1=C(Br)OC(=N1)C1=CC=CC=C1[2]
InChI Key QHQQHNFHCQSTBJ-UHFFFAOYSA-N[2]

Chromatographic Analysis for Purity Assessment

Chromatography is an essential first-line technique to determine the purity of a sample by separating the main component from any impurities, starting materials, or side products.

Principle of Separation

Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, which is moderately polar, a normal-phase (TLC) or reversed-phase (HPLC) system can be effectively employed.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC offers a quick, qualitative assessment of sample purity and is an invaluable tool for monitoring the progress of chemical reactions.[4]

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Stationary Phase: Use a silica gel-coated aluminum plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the TLC plate's baseline.

  • Mobile Phase (Eluent): Prepare a solvent mixture of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended, similar to what is used for related heterocyclic compounds.[5]

  • Development: Place the plate in a sealed chromatography chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under UV light (254 nm). A pure sample should ideally show a single spot.

  • Retention Factor (Rƒ) Calculation: Calculate the Rƒ value (distance traveled by spot / distance traveled by solvent front) for documentation.

Scientist's Note: The choice of a hexane/ethyl acetate mobile phase provides good separation for a wide range of moderately polar organic molecules. The ratio can be adjusted to achieve an optimal Rƒ value between 0.3 and 0.5 for the main spot.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC provides quantitative data on the purity of the sample, resolving and quantifying even minor impurities. A reversed-phase method is described here, as it is robust and widely applicable.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Gradient Elution:

    • Start with 60% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is often required for pharmaceutical applications.[6]

Purity Assessment Workflow

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_result Result Prep Dissolve Sample (~1 mg/mL) TLC TLC Screening (Qualitative) Prep->TLC Quick Check HPLC HPLC Analysis (Quantitative) Prep->HPLC Detailed Analysis Purity Purity Report (% Area) HPLC->Purity

A streamlined workflow for assessing compound purity.

Spectroscopic Structural Elucidation

Once purity is established, a suite of spectroscopic techniques is used to confirm that the chemical structure matches that of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[7] Both ¹H and ¹³C NMR spectra are required for full characterization.

Principle of Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to definitively assign signals and confirm connectivity, especially for complex structures.

Expected Spectral Data: Based on the structure of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and data from similar compounds[6][8], the following signals are predicted:

  • ¹H NMR (in CDCl₃):

    • ~2.4 ppm (singlet, 3H): The methyl (CH₃) protons at position 4. This signal is a singlet as there are no adjacent protons to couple with.

    • ~7.4-7.5 ppm (multiplet, 3H): The meta and para protons of the phenyl ring.

    • ~7.9-8.1 ppm (multiplet, 2H): The ortho protons of the phenyl ring, which are deshielded by the adjacent electronegative nitrogen atom of the oxazole ring.

  • ¹³C NMR (in CDCl₃):

    • ~12-15 ppm: The methyl (CH₃) carbon.

    • ~115-120 ppm: C5 of the oxazole ring (attached to Bromine).

    • ~126-132 ppm: The six carbons of the phenyl ring.

    • ~145-150 ppm: C4 of the oxazole ring (attached to the methyl group).

    • ~160-165 ppm: C2 of the oxazole ring (attached to the phenyl group).

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).

    • If assignments are ambiguous, run 2D NMR experiments like COSY and HSQC.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and can offer structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula.

Principle of Analysis: MS ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. The presence of a bromine atom is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.

Expected Data:

  • Molecular Ion Peak: A pair of peaks of almost equal height at m/z ≈ 237 and 239, corresponding to [C₁₀H₈⁷⁹BrNO]⁺ and [C₁₀H₈⁸¹BrNO]⁺.

  • HRMS: The calculated exact mass for C₁₀H₈⁷⁹BrNO is 236.9840. A measured value within 5 ppm of this calculated mass confirms the elemental composition.[8]

Protocol 4: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • Acquisition: Infuse the sample directly or via LC-MS. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Compare the measured exact mass of the monoisotopic peak with the theoretically calculated mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

Principle of Analysis: The molecule absorbs infrared radiation at frequencies corresponding to the vibrations of its chemical bonds (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Expected Data:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching (phenyl ring).

  • ~1640-1600 cm⁻¹: C=N stretching of the oxazole ring.

  • ~1580-1450 cm⁻¹: C=C stretching vibrations from the aromatic phenyl and oxazole rings.

  • ~1100-1000 cm⁻¹: C-O-C stretching of the oxazole ether linkage.

  • ~600-500 cm⁻¹: C-Br stretching.

Protocol 5: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values for the functional groups present in the structure.

Thermal and Crystallographic Analysis

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A pure crystalline solid will have a sharp and narrow melting range.

Protocol 6: Melting Point Measurement

  • Sample Preparation: Tightly pack a small amount of the dry, crystalline sample into a capillary tube.

  • Instrumentation: Use a calibrated digital melting point apparatus.[5]

  • Measurement: Place the capillary tube in the apparatus. Heat at a slow, steady rate (e.g., 1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Single-Crystal X-ray Diffraction

For absolute and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the crystal lattice.

Rationale: While not a routine characterization technique, it is the ultimate arbiter of structure. If suitable single crystals can be grown, this method provides definitive proof of atomic connectivity and stereochemistry, as demonstrated in the characterization of related oxazole structures.[8][9][10] Growing crystals typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

Integrated Analytical Characterization Workflow

cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_physical Physical Properties Sample Test Sample: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole HPLC HPLC (Quantitative Purity) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity Sample->NMR MS HRMS - Molecular Formula Sample->MS IR FTIR - Functional Groups Sample->IR MP Melting Point - Purity Indicator Sample->MP Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report NMR->Report MS->Report IR->Report MP->Report

An integrated approach combining multiple analytical techniques for full characterization.

Conclusion

The comprehensive characterization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole requires an orthogonal, multi-technique approach. By combining chromatographic methods (TLC, HPLC) for purity assessment with a suite of spectroscopic techniques (NMR, MS, IR) for structural elucidation and physical measurements (melting point), a complete and reliable analytical profile can be established. The protocols and expected data outlined in this application note provide a robust framework for scientists to verify the identity, purity, and structure of this important chemical intermediate, ensuring its quality and suitability for research and development applications.

References

  • Lee, S., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769. Available at: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 26(4), 771-778. Available at: [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Nagarsha, K.M., et al. (2023). NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY.... ResearchGate. Available at: [Link]

  • Li, B., et al. REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE. Organic Syntheses. Available at: [Link]

  • Al-Soud, Y. A. (2007). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 4(4), 594-601. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Naik, N., et al. (2016). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 6, 157-166. Available at: [Link]

  • Jayashree, B.S., & Vandana, K. (2022). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Trade Science Inc. Available at: [Link]

  • Krassowska-Suwała, K., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7654. Available at: [Link]

  • Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. Available at: [Link]

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Method

Purification Strategies for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: An Application Guide

This comprehensive guide provides detailed protocols and theoretical justification for the purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a key intermediate in the synthesis of various biologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and theoretical justification for the purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a key intermediate in the synthesis of various biologically active molecules and advanced materials.[1] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering robust methods to achieve high purity essential for subsequent applications.

Introduction: The Imperative of Purity

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a substituted oxazole, a class of heterocyclic compounds recognized for their prevalence in pharmacologically active agents. The precise arrangement of substituents on the oxazole core dictates its biological activity and chemical reactivity. Consequently, achieving high purity is not merely a matter of procedural completion but a critical determinant of experimental success and reproducibility.

Common impurities in the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole can arise from several sources, including unreacted starting materials, byproducts of the bromination step (such as regioisomers or over-brominated species), and degradation products. This guide will focus on two primary purification techniques: column chromatography and recrystallization, along with methods for purity assessment.

Physicochemical Properties and Safety Considerations

A foundational understanding of the compound's properties is paramount for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO[1]
Molecular Weight238.08 g/mol [1]
Predicted Boiling Point324.7 ± 34.0 °C[2]
Predicted Density1.458 ± 0.06 g/cm³[2]

The high predicted boiling point suggests that distillation is not a practical method for routine laboratory purification.

Safety Precautions: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is associated with several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Purification Methodologies: A Step-by-Step Guide

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification.

Method 1: Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities. Based on protocols for structurally similar brominated oxazoles, a silica gel stationary phase with a non-polar/moderately polar mobile phase is recommended.[3]

Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity of the mobile phase can be gradually increased (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to facilitate the elution of the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Rationale and Optimization:

The separation on silica gel is based on the principle of differential adsorption. Non-polar impurities will elute first, followed by the target compound, with more polar impurities being retained on the column for longer. The choice of solvent system is critical and may require optimization based on the specific impurity profile, which can be guided by preliminary TLC analysis.

Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly for removing small amounts of impurities. The selection of an appropriate solvent is the most critical step.

Protocol for Recrystallization:

  • Solvent Selection: Screen for a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for substituted oxazoles include alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate), potentially in combination with a non-polar anti-solvent like hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. The flask can then be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Two-Solvent Recrystallization:

If a single suitable solvent cannot be identified, a two-solvent system can be employed.[4]

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is highly soluble).

  • While the solution is hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Purity Assessment

Post-purification, it is essential to verify the purity of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

1. Thin Layer Chromatography (TLC): TLC is a quick and effective method to assess purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity. A common solvent system for substituted oxazoles is a mixture of hexane and ethyl acetate.[5][6]

2. Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point range.

3. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the final product.[3][7] The absence of signals corresponding to impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method is the gold standard. For similar azole compounds, a C18 reverse-phase column with a mobile phase consisting of acetonitrile and a buffer is often used.[8]

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Decision Assess Impurity Profile & Scale Crude->Decision ColumnChrom Column Chromatography Decision->ColumnChrom  Complex Mixture / Large Scale Recrystallization Recrystallization Decision->Recrystallization  Minor Impurities / Solid PurityAnalysis Purity Assessment (TLC, MP, NMR, HPLC) ColumnChrom->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure 5-Bromo-4-methyl-2-phenyl-1,3-oxazole PurityAnalysis->PureProduct

Caption: Decision workflow for selecting the appropriate purification method.

ColumnChromatographyProcess cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps PrepSlurry Prepare Silica Slurry PackColumn Pack Column PrepSlurry->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute MonitorTLC Monitor Fractions by TLC Elute->MonitorTLC CollectFractions Collect Pure Fractions MonitorTLC->CollectFractions CombineFractions Combine Pure Fractions CollectFractions->CombineFractions EvaporateSolvent Evaporate Solvent CombineFractions->EvaporateSolvent PureProduct Obtain Purified Product EvaporateSolvent->PureProduct

Caption: Step-by-step workflow for purification by column chromatography.

References

  • MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Available from: [Link].

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole - (1). Available from: [Link].

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Baghdad Science Journal. SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Available from: [Link].

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link].

  • PubChem. 5-Bromo-2-phenyl-1,3-oxazole. Available from: [Link].

  • ResearchGate. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link].

  • MDPI. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Available from: [Link].

  • Thermo Fisher Scientific. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Available from: [Link].

  • PubMed Central. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Available from: [Link].

  • Supporting Information. Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][9] Sigmatropic Rearrangement-Annulation Cascade. Available from: [Link].

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available from: [Link].

  • ChemInform Abstract. Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available from: [Link].

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link].

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Application

Application Note: A Robust and Scalable Two-Step Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is a robust two-step process designed for safety, efficiency, and high purity, suitable for scale-up from laboratory grams to multi-kilogram production. The synthesis first involves the formation of the 4-methyl-2-phenyl-1,3-oxazole intermediate via the reaction of benzamide and 1-chloroacetone, followed by a regioselective bromination at the C-5 position using N-Bromosuccinimide (NBS). This guide details the rationale behind the synthetic strategy, step-by-step protocols, process safety considerations, and analytical characterization, tailored for researchers and professionals in drug development and chemical manufacturing.

Introduction and Strategic Rationale

The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Substituted oxazoles, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, serve as versatile building blocks for further chemical elaboration, often through cross-coupling reactions, making them highly valuable in discovery chemistry.[3][4]

The primary challenge in synthesizing such compounds for industrial application is the development of a process that is not only high-yielding but also safe, cost-effective, and scalable. Many reported oxazole syntheses suffer from limitations such as harsh reaction conditions, the use of toxic reagents, or poor suitability for large-scale operations.[5]

This guide outlines a two-step synthetic pathway specifically optimized for scalability:

  • Oxazole Ring Formation: A modified Robinson-Gabriel type synthesis is employed, reacting a primary amide (benzamide) with an α-haloketone (1-chloroacetone).[6][7] This method was selected for its use of readily available, inexpensive starting materials and its straightforward reaction profile.

  • Regioselective Bromination: The subsequent bromination of the oxazole core is achieved using N-Bromosuccinimide (NBS). NBS is the reagent of choice for industrial scale-up over elemental bromine (Br₂) due to its solid, crystalline nature, which simplifies handling and improves safety.[8] It also provides a low equilibrium concentration of Br₂, which favors the desired electrophilic substitution on the electron-rich oxazole ring over competing side reactions.[8][9]

The overall synthetic approach is depicted below.

G cluster_step1 cluster_step2 Benzamide Benzamide Intermediate 4-Methyl-2-phenyl-1,3-oxazole Benzamide->Intermediate Heat (Cyclocondensation) Chloroacetone 1-Chloroacetone Chloroacetone->Intermediate Heat (Cyclocondensation) Product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Intermediate->Product CH₃CN, rt (Electrophilic Bromination) NBS N-Bromosuccinimide (NBS) NBS->Product CH₃CN, rt (Electrophilic Bromination)

Caption: Overall two-step synthetic scheme.

Part I: Scale-Up Synthesis of 4-Methyl-2-phenyl-1,3-oxazole (Intermediate)

Principle and Mechanism

This reaction proceeds via an initial N-alkylation of benzamide by 1-chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The process is a variation of the Robinson-Gabriel synthesis and provides a direct route to the desired 2,4-disubstituted oxazole core.[6][10][11]

Materials and Reagents for 100g Scale Synthesis
Reagent/MaterialCAS No.Molecular WeightQuantityMolesEq.Notes
Benzamide55-21-0121.14 g/mol 100.0 g0.8251.0Reagent grade
1-Chloroacetone78-95-592.52 g/mol 84.0 g (76.5 mL)0.9081.1Lachrymatory, handle in fume hood
Toluene108-88-392.14 g/mol 500 mL--Anhydrous grade
Sodium Bicarbonate144-55-984.01 g/mol ---For work-up
BrineN/AN/A---For work-up
Anhydrous MgSO₄7487-88-9120.37 g/mol ---For drying
Detailed Experimental Protocol
  • Reactor Setup: Equip a 1 L, three-necked round-bottom flask (or an appropriately sized jacketed glass reactor) with a mechanical overhead stirrer, a reflux condenser topped with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Charging Reagents: Charge the reactor with benzamide (100.0 g, 0.825 mol) and toluene (500 mL). Begin stirring to form a slurry.

  • Addition of α-Haloketone: While stirring at room temperature, carefully add 1-chloroacetone (76.5 mL, 0.908 mol) to the slurry. Causality Note: A slight excess (1.1 eq.) of 1-chloroacetone is used to ensure complete consumption of the limiting benzamide.

  • Reaction: Heat the reaction mixture to a gentle reflux (~110-115 °C) using a heating mantle. Monitor the reaction progress by TLC or HPLC (e.g., every 2 hours). The reaction is typically complete within 8-12 hours, indicated by the disappearance of benzamide.

  • Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. A significant amount of ammonium chloride precipitate may be observed.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL). Causality Note: The bicarbonate wash neutralizes any HCl formed during the reaction and quenches any unreacted 1-chloroacetone.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification and Characterization: The resulting crude oil is purified by vacuum distillation to yield 4-methyl-2-phenyl-1,3-oxazole as a clear, colorless to pale yellow oil.

    • Expected Yield: 110-120 g (84-91%)

    • Boiling Point: ~105-110 °C at 1 mmHg.

Part II: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Final Product)

Principle and Rationale

The electron-rich nature of the oxazole ring facilitates electrophilic aromatic substitution. The C-5 position is generally the most nucleophilic and therefore the primary site of attack for an electrophile like Br⁺, which is generated in situ from N-Bromosuccinimide.[6][7] The reaction is performed at or below room temperature to control selectivity and prevent potential side reactions. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which helps to solubilize the starting materials and facilitate the reaction.

Materials and Reagents for 100g Scale Synthesis
Reagent/MaterialCAS No.Molecular WeightQuantityMolesEq.Notes
4-Methyl-2-phenyl-1,3-oxazole1006-75-3159.19 g/mol 100.0 g0.6281.0From Part I
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 117.2 g0.6581.05Protect from light and moisture
Acetonitrile (CH₃CN)75-05-841.05 g/mol 1.0 L--Anhydrous grade
Sodium Thiosulfate7772-98-7158.11 g/mol ---For work-up
Hexanes110-54-386.18 g/mol ---For recrystallization
Detailed Experimental Protocol
  • Reactor Setup: In a 2 L jacketed reactor (or flask) equipped with a mechanical stirrer, nitrogen inlet, and thermocouple, dissolve 4-methyl-2-phenyl-1,3-oxazole (100.0 g, 0.628 mol) in acetonitrile (1.0 L).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath or a chiller.

  • Controlled Addition of NBS: Add N-Bromosuccinimide (117.2 g, 0.658 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is crucial for large-scale reactions to manage the exotherm and prevent runaway reactions. A slight excess of NBS ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or HPLC. The reaction is typically complete within 2-4 hours. The formation of succinimide as a byproduct will be observed as a precipitate.

  • Quenching: Cool the mixture back to 0-5 °C and quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (~500 mL) until the yellow color disappears. This step neutralizes any remaining NBS or bromine.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile.

  • Extraction: Add deionized water (500 mL) and ethyl acetate (500 mL) to the residue. Stir, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 250 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot hexanes or an ethanol/water mixture. Filter the resulting crystals and dry under vacuum.

    • Expected Yield: 125-140 g (83-93%)

    • Melting Point: ~65-68 °C.

    • Appearance: White to off-white crystalline solid.

Workflow Visualization and Process Safety

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire two-step synthesis process.

G start1 Start: Step 1 setup1 Reactor Setup: 1L Flask, Stirrer, Condenser start1->setup1 charge1 Charge Benzamide & Toluene setup1->charge1 add1 Add 1-Chloroacetone charge1->add1 react1 Heat to Reflux (8-12h) add1->react1 workup1 Cool & Wash: NaHCO₃, Brine react1->workup1 purify1 Dry, Concentrate & Vacuum Distill workup1->purify1 intermediate Intermediate: 4-Methyl-2-phenyl-1,3-oxazole purify1->intermediate setup2 Reactor Setup: 2L Reactor, Chiller intermediate->setup2 charge2 Dissolve Intermediate in Acetonitrile setup2->charge2 add2 Cool to 0°C & Add NBS Portion-wise charge2->add2 react2 Stir at RT (2-4h) add2->react2 workup2 Quench (Na₂S₂O₃), Extract (EtOAc) react2->workup2 purify2 Concentrate & Recrystallize workup2->purify2 end Final Product: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole purify2->end

Caption: Step-by-step experimental workflow.

Process Safety Analysis

Scaling up chemical reactions requires a thorough safety assessment. The primary hazards in this synthesis are associated with the reagents used.

ReagentHazard ClassKey RisksRecommended Controls
1-ChloroacetoneToxic, LachrymatorSevere eye, skin, and respiratory irritant. Toxic if inhaled or absorbed through the skin.Always handle in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat. Ensure good ventilation.
N-BromosuccinimideOxidizer, CorrosiveStrong oxidizer; contact with other materials may cause fire. Causes severe skin burns and eye damage.[12][13]Store away from combustible materials.[14] Avoid dust formation.[13] Use personal protective equipment (PPE) as described above. Have an appropriate fire extinguisher nearby.
TolueneFlammable, ToxicHighly flammable liquid and vapor. Can cause damage to organs through prolonged or repeated exposure.Use in a well-ventilated area away from ignition sources. Use grounded equipment to prevent static discharge.
AcetonitrileFlammable, ToxicFlammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Handle in a fume hood. Avoid breathing vapors.

Emergency Procedures:

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure reaction is heated to a consistent reflux. Extend reaction time and monitor by HPLC/TLC until starting material is consumed.
Loss during work-up.Ensure proper phase separation. Perform back-extraction of the aqueous layers to recover any dissolved product.
Low yield in Step 2 Inactive or old NBS.Use a fresh bottle of NBS. NBS can decompose over time, especially if exposed to light or moisture.
Incomplete reaction.Ensure NBS is added in slight excess (1.05-1.1 eq.). Allow sufficient reaction time at room temperature.
Formation of di-bromo product Reaction temperature too high.Maintain strict temperature control (0-10 °C) during NBS addition.
Excess NBS used.Use no more than 1.1 equivalents of NBS.
Difficulty in recrystallization Impurities present.Re-purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before attempting recrystallization.
Incorrect solvent system.Try alternative solvent systems, such as ethanol/water or isopropanol.

Conclusion

This application note details a validated, efficient, and scalable two-step synthesis for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The process utilizes cost-effective starting materials and incorporates safety-conscious reagent choices, such as the use of NBS for bromination. The protocols provided are robust and include critical information on process control, work-up, purification, and safety, making this method highly suitable for adoption by researchers and professionals in the pharmaceutical and chemical industries for multi-gram to kilogram scale production.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Connect Journals. (n.d.). α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. Retrieved from [Link]

  • ACS Publications. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • ACS Publications. (2006). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2013). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Request PDF. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Retrieved from [Link]

  • RSC Publishing. (2020). N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

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  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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Method

Application Notes and Protocols for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in Materials Science

Introduction: Unlocking New Frontiers in Materials Science with a Versatile Oxazole Building Block The quest for novel materials with tailored optical and electronic properties is a driving force in modern materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Materials Science with a Versatile Oxazole Building Block

The quest for novel materials with tailored optical and electronic properties is a driving force in modern materials science. In this context, heterocyclic compounds have emerged as a cornerstone for the design of functional organic materials. Among these, the oxazole moiety is of significant interest due to its unique electronic structure and chemical stability.[1] This application note delves into the utility of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole , a versatile building block poised for the synthesis of advanced materials for applications in organic electronics and sensor technology.

The strategic placement of a bromine atom at the 5-position of the oxazole ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the facile incorporation of the 4-methyl-2-phenyl-1,3-oxazole unit into larger conjugated systems, such as polymers and dendrimers. The phenyl and methyl substituents on the oxazole core can also be judiciously chosen to fine-tune the solubility, morphology, and photophysical properties of the resulting materials. This document provides detailed protocols for the use of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in the synthesis of a novel fluorescent polymer and outlines its potential applications in organic light-emitting diodes (OLEDs).

Physicochemical Properties of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

A thorough understanding of the fundamental properties of a starting material is crucial for its effective application. The key physicochemical properties of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole are summarized in the table below.

PropertyValueReference
CAS Number 21354-98-3[3]
Molecular Formula C₁₀H₈BrNO[4]
Molecular Weight 238.08 g/mol [4]
Appearance Off-white to light yellow crystalline powder-
Boiling Point (Predicted) 324.7 ± 34.0 °C[3]
Density (Predicted) 1.458 ± 0.06 g/cm³[3]
Purity Typically ≥95%[5]

Application I: Synthesis of a Novel Blue-Emitting Copolymer via Suzuki Polycondensation

The bromine atom on 5-Bromo-4-methyl-2-phenyl-1,3-oxazole serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables its use as a monomer in polymerization reactions to create novel conjugated polymers with desirable photoluminescent properties. In this section, we detail a protocol for the synthesis of a copolymer of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, a common comonomer for blue-emitting polymers in OLED applications.

Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds.[6] In this protocol, a palladium catalyst, typically with a phosphine ligand, facilitates the coupling of the brominated oxazole with a boronic acid ester-functionalized fluorene monomer. The fluorene unit is known for its high photoluminescence quantum yield in the blue region of the spectrum and good charge transport properties. The incorporation of the oxazole moiety can enhance the electron affinity and thermal stability of the resulting polymer. The long alkyl chains on the fluorene ensure solubility of the polymer in common organic solvents, which is essential for solution-based device fabrication.

Experimental Workflow for Suzuki Polycondensation

G cluster_prep Monomer Preparation & Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization monomer1 5-Bromo-4-methyl-2-phenyl-1,3-oxazole setup Combine reactants in a Schlenk flask monomer1->setup monomer2 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester monomer2->setup catalyst Pd(PPh₃)₄ catalyst->setup base K₂CO₃ (aq) base->setup solvent Toluene solvent->setup degas Degas with Ar setup->degas heat Heat to 90°C degas->heat stir Stir for 48h heat->stir endcap End-capping with Phenylboronic acid stir->endcap precipitate Precipitate in Methanol endcap->precipitate soxhlet Soxhlet extraction (Acetone, Hexane, Chloroform) precipitate->soxhlet dry Dry under vacuum soxhlet->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr ¹H NMR dry->nmr uvvis UV-Vis Spectroscopy dry->uvvis pl Photoluminescence Spectroscopy dry->pl

Figure 1: Experimental workflow for the synthesis and characterization of the oxazole-fluorene copolymer.
Detailed Protocol for Polymer Synthesis
  • Reagents and Equipment:

    • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.00 eq)

    • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.00 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

    • Potassium carbonate (K₂CO₃), 2 M aqueous solution

    • Toluene (anhydrous)

    • Phenylboronic acid (for end-capping)

    • Methanol, Acetone, Hexane, Chloroform (for purification)

    • Schlenk flask and standard glassware for air-sensitive reactions

    • Soxhlet extraction apparatus

  • Procedure:

    • To a 100 mL Schlenk flask, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe, followed by the 2 M aqueous solution of K₂CO₃. The reaction mixture should be a two-phase system.

    • Thoroughly degas the mixture by bubbling with argon for 30 minutes.

    • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon.

    • After 48 hours, add a small amount of phenylboronic acid to the reaction mixture to end-cap the polymer chains and stir for an additional 4 hours.

    • Cool the reaction to room temperature and pour the mixture into a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Filter the polymer and wash with methanol.

    • Purify the polymer by Soxhlet extraction sequentially with acetone, hexane, and chloroform. The desired polymer is typically soluble in chloroform.

    • Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum at 60 °C for 24 hours.

Expected Photophysical Properties

The resulting copolymer is expected to exhibit strong blue fluorescence. The photophysical properties can be characterized using UV-Vis and photoluminescence spectroscopy.

PropertyExpected Value
Absorption Maximum (λ_abs) in THF ~380 nm
Emission Maximum (λ_em) in THF ~420-440 nm
Photoluminescence Quantum Yield (Φ_PL) > 0.6
Color (in solution) Colorless
Emission Color (in solution) Blue

Application II: Fabrication of a Polymer-Based Organic Light-Emitting Diode (OLED)

The synthesized oxazole-fluorene copolymer can be used as the emissive layer in a solution-processed OLED. The following is a general protocol for the fabrication of a simple multilayer OLED device.

Device Architecture and Energy Level Diagram

A typical device architecture would be: ITO / PEDOT:PSS / Emissive Polymer / Ca / Al. The hole-injection layer (PEDOT:PSS) facilitates the injection of holes from the ITO anode, while the low work function cathode (Ca/Al) injects electrons. Recombination of holes and electrons in the emissive polymer layer leads to the generation of light.

G cluster_device OLED Device Structure ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HIL) EML Oxazole-Fluorene Copolymer (EML) Ca Ca (EIL) Al Al (Cathode)

Figure 2: A simple multilayer OLED device structure.
Protocol for OLED Fabrication
  • Substrate Preparation:

    • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • A solution of PEDOT:PSS in water is spin-coated onto the ITO substrate to form a hole-injection layer (HIL) of approximately 40 nm thickness. The substrate is then annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox.

    • A solution of the synthesized oxazole-fluorene copolymer in chloroform (e.g., 10 mg/mL) is spin-coated on top of the PEDOT:PSS layer to form the emissive layer (EML) of approximately 80 nm thickness. The substrate is then annealed at 80 °C for 30 minutes inside the glovebox.

    • The device is then transferred to a thermal evaporator. A layer of calcium (Ca, ~20 nm) followed by a layer of aluminum (Al, ~100 nm) are sequentially deposited through a shadow mask to define the cathode.

  • Device Characterization:

    • The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED are measured using a source meter and a photometer.

    • The electroluminescence spectrum is measured using a spectrometer.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its reactive bromine handle allows for its incorporation into a wide array of molecular architectures through robust cross-coupling chemistry. The detailed protocols provided in this application note for the synthesis of a novel blue-emitting copolymer and its application in an OLED device demonstrate the potential of this compound in the field of organic electronics. Further exploration of this and related oxazole derivatives is expected to lead to the development of new materials with enhanced performance for a variety of applications in materials science.

References

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  • Wang, J., et al. (2021). Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics.
  • Housseiny, H. E., et al. (2021). Use of oxazole-based chromophores as neat films in OLED structures: towards efficient deep-blue emitters. Proc.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by group VIII metal derivatives. Journal of the American Chemical Society, 90(20), 5518-5526.
  • Kumar, A., et al. (2018). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 23(9), 2329.
  • Litvinchuk, M. B., et al. (2018). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 54(5), 559-567.
  • de Medeiros, J. A., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Polymers, 13(16), 2748.
  • D'Accolti, L., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will focus primarily on the Robinson-Gabriel synthesis pathway and its variations, which is a foundational method for constructing the oxazole core.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole?

A1: The most classical and frequently employed route is a two-step process. It begins with the acylation of 1-aminopropan-2-one to form the α-acylamino ketone intermediate, N-(1-oxopropan-2-yl)benzamide. This intermediate is then subjected to a cyclodehydration reaction, followed by bromination (or using a brominated precursor) to yield the target compound. The cyclodehydration step is the core of the Robinson-Gabriel synthesis.[1][2]

Q2: Why is the Robinson-Gabriel synthesis often preferred for this type of oxazole?

A2: The Robinson-Gabriel synthesis is a robust and well-established method that utilizes readily available starting materials (an α-acylamino ketone).[1] It allows for the direct formation of the 2,4,5-trisubstituted oxazole ring system. The key to this reaction is the use of a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), to drive the intramolecular cyclization and subsequent dehydration of the intermediate.[1]

Q3: What are the critical parameters to control in the cyclodehydration step?

A3: The three most critical parameters are temperature, reaction time, and the choice of dehydrating agent. Overheating or prolonged reaction times can lead to charring and the formation of intractable side products. The strength and nature of the dehydrating agent will dictate the reaction's efficiency and temperature requirements. For instance, PPA often requires higher temperatures but can give cleaner reactions than sulfuric acid for some substrates.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Oxazole Product

You've completed the reaction, but TLC/LC-MS analysis shows very little product, or you have a low isolated yield after workup.

Potential Cause A: Incomplete Cyclodehydration

The conversion of the α-acylamino ketone intermediate to the oxazole is often the most challenging step. Insufficiently strong dehydrating conditions or low temperatures can cause the reaction to stall.

Solutions:

  • Verify Reagent Activity: Ensure your dehydrating agent (e.g., H₂SO₄, PPA) has not absorbed atmospheric moisture, which would reduce its efficacy. PPA can be particularly hygroscopic.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS at each stage to track product formation and identify the onset of any decomposition.

  • Change Dehydrating Agent: If one agent is ineffective, another may work better for your specific substrate. The table below compares common choices.

Dehydrating AgentTypical TemperatureAdvantagesDisadvantages
Conc. H₂SO₄ 25 - 100 °CInexpensive, powerful.Can cause charring/sulfonation.[1]
PPA 100 - 160 °CGenerally cleaner reactions.Viscous, can be difficult to stir.
POCl₃ Reflux in PyridineMilder conditions.Reagent is toxic and moisture-sensitive.
SOCl₂ RefluxEffective, volatile byproducts.Corrosive, generates HCl gas.[1]

Potential Cause B: Starting Material Impurity

Impurities in your N-(1-oxopropan-2-yl)benzamide precursor, such as unreacted starting materials from the acylation step, can inhibit the cyclization.

Solutions:

  • Purify the Intermediate: Recrystallize or run a column on your α-acylamino ketone intermediate before the cyclization step. Purity is paramount for high-yield synthesis.[3]

  • Confirm Structure: Use ¹H NMR and ¹³C NMR to confirm the structure and purity of the intermediate before proceeding.

Problem 2: Multiple Spots on TLC Plate, Indicating Significant Side Product Formation

Your reaction mixture shows a complex profile on the TLC plate, making purification difficult and lowering the yield of the target compound.

Potential Cause A: Over-Bromination or Alternative Bromination

If you are performing bromination on the pre-formed 4-methyl-2-phenyl-1,3-oxazole, the reaction conditions might be too harsh, leading to di-brominated species or bromination on the phenyl ring.

Solutions:

  • Use a Milder Brominating Agent: Switch from Br₂ to N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and often provides more selective bromination with fewer side products.

  • Control Stoichiometry: Use precisely 1.0 equivalent of your brominating agent. Add it slowly and at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity.

  • Alternative Strategy: Consider a synthesis route that introduces the bromine atom earlier. A recently developed method involves the copper(I)-catalyzed intramolecular cyclization of a β,β-dibrominated secondary enamide, which can produce 5-bromo oxazoles in good yields.[4]

Potential Cause B: Decomposition of Product

The oxazole ring, while aromatic, can be sensitive to strongly acidic conditions, especially at high temperatures. The desired product might be forming and then decomposing.

Solutions:

  • Time-Course Study: Run the reaction and take aliquots every 30 minutes. Analyze by TLC/LC-MS to determine the point at which the product concentration is maximal before it begins to decline.[3]

  • Reduce Temperature: Operate at the lowest effective temperature that still allows for a reasonable reaction rate.

  • Rapid Workup: Once the reaction is complete, do not let it stir under the harsh conditions. Proceed immediately to quenching and extraction to isolate the product from the destructive environment.

Experimental Workflow & Protocols

Protocol 1: Robinson-Gabriel Synthesis of 4-methyl-2-phenyl-1,3-oxazole

This protocol outlines the formation of the oxazole core, which would then be brominated in a subsequent step.

cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Workup & Purification start 1-aminopropan-2-one + Benzoyl Chloride intermediate N-(1-oxopropan-2-yl)benzamide start->intermediate Acylation (Schotten-Baumann) cyclization Add Dehydrating Agent (e.g., H₂SO₄, PPA) intermediate->cyclization heating Heat Reaction Mixture (Monitor by TLC) cyclization->heating workup Quench, Extract, & Dry heating->workup purify Column Chromatography workup->purify product 4-methyl-2-phenyl-1,3-oxazole purify->product G start Low Yield Observed check_intermediate Is the α-acylamino ketone intermediate pure? start->check_intermediate check_reagents Are dehydrating agents and solvents anhydrous? check_intermediate->check_reagents Yes action_purify_intermediate Purify intermediate via recrystallization/column. check_intermediate->action_purify_intermediate No check_conditions Review Reaction Temperature & Time check_reagents->check_conditions Yes action_use_fresh_reagents Use freshly opened or distilled reagents/solvents. check_reagents->action_use_fresh_reagents No complex_tlc Is the TLC complex with many side products? check_conditions->complex_tlc action_optimize_conditions Systematically vary temp/time. Consider a different agent. complex_tlc->action_optimize_conditions Yes (Cyclization Step) action_optimize_bromination Use milder bromination (NBS). Consider alternative strategy. complex_tlc->action_optimize_bromination Yes (Bromination Step) action_purify_intermediate->check_reagents action_use_fresh_reagents->check_conditions end_node Improved Yield action_optimize_conditions->end_node action_optimize_bromination->end_node

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical support guide for the purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a key intermediate in medicinal chemistry. Its purification, however, is often complicated by the presence of structurally similar impurities and potential product instability under certain conditions. The primary challenges stem from:

  • Co-eluting Impurities: Unreacted starting materials, regioisomers, and reaction byproducts often have polarities very similar to the target compound, making chromatographic separation difficult.

  • Thermal and Chemical Stability: Brominated heterocycles can be susceptible to degradation, especially on acidic media like silica gel or at elevated temperatures.[1]

  • Crystallinity: The compound's tendency to form oils or amorphous solids instead of well-defined crystals can hinder purification by recrystallization.[2]

This guide provides a systematic approach to overcoming these obstacles through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 5-Bromo-4-methyl-2-phenyl-1,3-oxazole?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Material: Primarily 4-methyl-2-phenyl-1,3-oxazole.

  • Over-brominated Products: Dibrominated or other polybrominated species, especially if harsh brominating agents or reaction conditions are used.

  • Regioisomers: Bromination at other positions on the phenyl or oxazole ring, though less common, can occur.

  • Byproducts from Ring Formation: If using a method like the van Leusen synthesis, byproducts such as p-toluenesulfinic acid may be present.[3]

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, toluene) used in the reaction.

Q2: What is the recommended primary purification method for this compound?

A2: Flash column chromatography on silica gel is the most widely used and effective primary purification method.[4][5] It allows for the separation of the target compound from both more polar and less polar impurities. The key to success lies in the careful selection of the eluent system.

Q3: How do I choose the best solvent system for column chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate.[6] This typically offers the best balance for achieving good separation.

  • Starting Point: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is a common and effective choice.[4][6]

  • Optimization: Begin with a high ratio of non-polar to polar solvent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. Run TLC plates with various ratios (e.g., 90:10, 80:20) to find the optimal separation window between your product and its impurities.

Q4: How can I assess the purity of my final product?

A4: A multi-technique approach is essential for confirming purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation and detecting impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight of the compound and can help identify impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the sample into its components.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q5: Is 5-Bromo-4-methyl-2-phenyl-1,3-oxazole stable during purification?

A5: Brominated heterocycles can be sensitive.[1] While generally stable, prolonged exposure to acidic silica gel can sometimes lead to minor decomposition. To mitigate this:

  • Work Efficiently: Do not let the compound sit on the column for an extended period.

  • Neutralize Silica (Optional): For highly sensitive substrates, you can use silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (typically ~0.1-1%).[6]

  • Avoid High Temperatures: Concentrate fractions under reduced pressure at moderate temperatures (e.g., < 40°C).

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Persistent Impurity with a Similar Rf Value in TLC

Causality: This is the most common challenge and usually arises from an unreacted starting material or a regioisomeric byproduct. These molecules have very similar polarities, making them difficult to separate.

Step-by-Step Solution:

  • Optimize TLC: Test a wider range of solvent systems. Sometimes, switching to a different solvent family (e.g., Dichloromethane/Methanol or Toluene/Acetone) can alter the interactions with the silica and improve separation.[6]

  • Adjust Column Chromatography Protocol:

    • Use a Longer Column: A higher silica gel to crude product ratio (e.g., 100:1 instead of 50:1) increases the number of theoretical plates and can enhance separation.

    • Employ a Shallow Gradient: Instead of a steep increase in solvent polarity, use a very slow, shallow gradient. This allows more time for the components to resolve.

  • Consider an Alternative Purification Method: If chromatography fails, recrystallization may be effective if the impurity has a different solubility profile.

Problem 2: Low or No Recovery After Column Chromatography

Causality: This issue can be due to product decomposition on the silica gel or the product being irreversibly adsorbed.

Step-by-Step Solution:

  • Check for Decomposition: Run a TLC of your crude material next to the collected column fractions. If new, lower Rf spots (streaking) appear in the fractions that are not in the crude, decomposition is likely.

  • Use Deactivated Silica:

    • Method 1 (Base Wash): Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine. Pack the column with this slurry. This neutralizes acidic sites on the silica surface.

    • Method 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like alumina (neutral or basic) for your chromatography.

  • Ensure Complete Elution: After your product has eluted, flush the column with a highly polar solvent (e.g., 100% Ethyl Acetate or 90:10 EtOAc:MeOH) to see if any remaining material comes off. This will confirm if your product was simply retained on the column.

Problem 3: Product "Oiling Out" During Recrystallization

Causality: The compound is coming out of solution as a super-cooled liquid instead of a solid crystalline lattice. This often happens if the solution is cooled too quickly or if significant impurities are present, which disrupts crystal formation.[2]

Step-by-Step Solution:

  • Slow Down the Cooling Process: Re-heat the solution until the oil redissolves. Then, allow it to cool to room temperature very slowly. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool) can be effective.[2]

  • Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Experiment with solvent pairs. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to act as a nucleation site.[2]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.[2]

Data & Protocols

Table 1: Recommended Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good resolving power for a wide range of compounds.
Mobile Phase Hexane / Ethyl Acetate GradientOffers a good polarity range and low boiling points for easy removal.[4][6]
TLC Rf Target ~0.3Optimal for achieving good separation on the column.[6]
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column prevents band broadening and improves resolution.
Protocol 1: Standard Flash Column Chromatography
  • Prepare the Column: Plug a glass column with cotton or glass wool. Add a small layer of sand.

  • Pack the Column: Fill the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc). Allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add another layer of sand on top.

  • Load the Sample: Dissolve your crude 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent based on your TLC analysis.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow cluster_main Purification Strategy Crude Crude Product TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Decision1 Spots Well Separated? TLC->Decision1 Column Flash Column Chromatography Decision1->Column Yes Troubleshoot Troubleshoot (See Guide) Decision1->Troubleshoot No Fractions Analyze Fractions (TLC/NMR) Column->Fractions Decision2 Purity > 95%? Fractions->Decision2 Recrystallize Recrystallization Decision2->Recrystallize No FinalQC Final QC (NMR, MS, MP) Decision2->FinalQC Yes Recrystallize->FinalQC PureProduct Pure Product FinalQC->PureProduct

Caption: A workflow for purification and quality control.

Diagram 2: Troubleshooting Co-eluting Impurities

This diagram provides a logical path for addressing impurities that are difficult to separate.

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Co-elution Start Problem: Impurity with Similar Rf Value Step1 Change Solvent System (e.g., DCM/MeOH) Start->Step1 Decision1 Improved Separation? Step1->Decision1 Step2a Run Column with New System Decision1->Step2a Yes Step2b Increase Column Length & Use Shallow Gradient Decision1->Step2b No Success Pure Product Step2a->Success Decision2 Separation Achieved? Step2b->Decision2 Step3 Attempt Recrystallization (Solvent Screen) Decision2->Step3 No Decision2->Success Yes Step3->Success Failure Consider Preparative HPLC

Caption: Decision tree for resolving co-eluting impurities.

References

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Nishizawa, M., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. Available at: [Link]

  • Li, Y., et al. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. RSC Advances. Available at: [Link]

  • Idrees, M., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

  • Li, G., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Drogin, I., & Rosanoff, M. A. (1916). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]

  • M. de Fatima, A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytica Chimica Acta. Available at: [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize complex molecules using this versatile building block. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflows for Suzuki-Miyaura, Heck, and Sonogashira couplings.

The oxazole moiety is a key heterocycle in many biologically active compounds, making its functionalization a critical step in drug discovery and development.[1][2] The C5 position of the brominated oxazole offers a prime handle for introducing molecular diversity. However, the specific electronic nature and steric environment of this substrate can present unique challenges. This guide provides in-depth, evidence-based solutions to overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your coupling reactions. The advice provided is based on established mechanistic principles and literature precedents.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and an arylboronic acid, but I'm seeing very low conversion to the desired product. What are the primary factors I should investigate?

Answer: Low yield in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of several key parameters.[3] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination; a failure at any of these stages will halt the reaction.[4]

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inadequate reduction can be a major bottleneck.

    • Insight: The electron-rich nature of the oxazole ring can sometimes impede oxidative addition. Using a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or P(t-Bu)₃, can facilitate this rate-limiting step and stabilize the active Pd(0) complex.[6]

  • Base Selection and Quality: The base plays a crucial role in activating the boronic acid for transmetalation.[7]

    • Insight: For heteroaryl bromides, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often more effective than organic bases. The base must be finely powdered and anhydrous, as moisture can lead to competitive protodeboronation (hydrolysis) of the boronic acid, a common side reaction that consumes your starting material.[5]

  • Solvent and Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

    • Insight: Ensure your solvent (e.g., dioxane, toluene, or DMF) is rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintaining a positive inert gas pressure throughout the reaction is critical.[8]

  • Reaction Temperature: While many Suzuki couplings are robust, suboptimal temperature can lead to poor performance.

    • Insight: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Higher temperatures can overcome the activation energy barrier for oxidative addition, especially with less reactive aryl bromides.[9]

Issue 2: Formation of Homocoupling Side Products (Glaser Coupling)

Question: In my Sonogashira coupling of the bromo-oxazole with a terminal alkyne, I'm observing a significant amount of the alkyne homocoupling (Glaser) product. How can I suppress this side reaction?

Answer: The formation of a diyne product is a classic side reaction in Sonogashira couplings and is primarily mediated by the copper(I) cocatalyst in the presence of oxygen.[10][11] The mechanism involves the oxidative dimerization of copper acetylide intermediates.

Here are the most effective strategies to minimize this unwanted pathway:

  • Strictly Anaerobic Conditions: This is the most critical factor. Any residual oxygen will promote the Glaser coupling.

    • Insight: Use high-purity inert gas and ensure all glassware is dried and purged thoroughly. Degassing the solvent and the reaction mixture after adding all reagents (except the catalyst) is highly recommended.[12]

  • Copper-Free Conditions: Modern protocols have been developed that eliminate the need for a copper co-catalyst, thereby completely avoiding the Glaser side reaction.[13]

    • Insight: These methods often rely on a more reactive palladium/phosphine system and may require a stronger amine base (e.g., diisopropylamine or piperidine) to facilitate the deprotonation of the alkyne. A catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand can be very effective.[13]

  • Control of Stoichiometry and Addition Rate:

    • Insight: Using a slight excess of the terminal alkyne (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway. If the reaction is still problematic, consider adding the alkyne slowly via syringe pump to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.

Issue 3: Low Regioselectivity or Isomerization in Heck Coupling

Question: I'm performing a Heck reaction between 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and styrene, but I'm getting a mixture of the linear and branched products, along with some starting alkene isomerization. How can I improve the selectivity?

Answer: The Mizoroki-Heck reaction's selectivity is a well-studied phenomenon, influenced by the ligand, solvent, and additives.[14][15] The formation of different isomers arises from the regiochemistry of the migratory insertion of the alkene into the Aryl-Pd bond and subsequent β-hydride elimination.[16][17]

  • Ligand Choice is Key: The steric and electronic properties of the phosphine ligand have the most dramatic impact on regioselectivity.

    • Insight: For achieving high selectivity for the linear (E)-alkene product, bulky, electron-rich monodentate ligands like P(t-Bu)₃ or bidentate phosphine ligands such as dppf are often preferred.[18] These ligands favor insertion at the less substituted carbon of the alkene due to steric hindrance. Conversely, certain ligand systems can be tuned to favor the branched product if desired.[18]

  • Reaction Conditions:

    • Insight: The choice of base and solvent can also influence the outcome. A common combination for high E-selectivity is a hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ in a polar aprotic solvent such as DMF or NMP.[19] The reaction temperature should be optimized; typically, temperatures between 80-120 °C are effective.

  • Minimizing Isomerization: Isomerization of the product alkene occurs when the re-addition of the Pd-H species (formed after β-hydride elimination) to the product occurs faster than the dissociation of the product from the palladium center.[16]

    • Insight: Adding a scavenger for the H-Pd-X species, such as a silver or thallium salt (e.g., Ag₂CO₃), can help prevent this side reaction, although their use has toxicity and cost implications. Often, simply optimizing the primary reaction conditions (ligand, base, temperature) is sufficient to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction (Suzuki, Heck, or Sonogashira) is generally the best choice for functionalizing my 5-bromo-oxazole?

A1: The "best" reaction depends entirely on the target molecule you wish to synthesize. Each reaction forms a different type of carbon-carbon bond:

  • Suzuki-Miyaura Coupling: Ideal for forming Aryl-Aryl or Aryl-Vinyl bonds. It is highly versatile, has a broad functional group tolerance, and the required boronic acids are often commercially available or readily prepared.[2][20] This is often the first choice for introducing substituted phenyl rings or other sp²-hybridized carbon fragments.

  • Heck Reaction: Specifically used to couple the aryl halide with an alkene to form a new, more substituted alkene.[21] It is excellent for synthesizing stilbene analogs or for extending carbon chains with vinyl groups.

  • Sonogashira Coupling: The premier method for coupling an aryl halide with a terminal alkyne to create an internal alkyne.[12][22] This is essential for building rigid, linear structures often found in materials science and as precursors for more complex heterocyclic syntheses.

ReactionBond FormedKey ReagentPrimary Advantage
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/EsterHigh functional group tolerance, reagent stability.
Heck C(sp²)-C(sp²)AlkeneAtom economy (no organometallic reagent needed).
Sonogashira C(sp²)-C(sp)Terminal AlkyneForms a C-C triple bond, creating linear scaffolds.

Q2: How do I select the optimal palladium catalyst and ligand for my reaction?

A2: Catalyst selection is a multi-factor decision based on the specific coupling partners.

  • Ligands: The ligand stabilizes the palladium center, influences its reactivity, and is crucial for achieving high yields and selectivity. For a challenging substrate like a substituted heteroaryl bromide, modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are often superior to traditional ligands like PPh₃. They promote faster oxidative addition and reductive elimination, leading to higher turnover numbers and allowing for lower catalyst loadings.[6][23] For Sonogashira reactions, the choice of phosphine can be critical in modulating reactivity, especially when dealing with sterically hindered substrates.[24]

Q3: What are the essential "best practices" for setting up a cross-coupling reaction to ensure reproducibility?

A3: Reproducibility hinges on meticulous control over the reaction environment and reagent quality.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Argon or Nitrogen). Oxygen degrades both the Pd(0) catalyst and phosphine ligands.[8]

  • Solvent Purity: Use anhydrous, degassed solvents. Residual water can interfere with bases and promote side reactions like boronic acid decomposition.[3]

  • Reagent Quality: Use high-purity reagents. The quality of the base is particularly important; ensure it is a fine, free-flowing powder. Boronic acids can degrade upon storage; it's good practice to check their purity if a reaction is failing.

  • Systematic Monitoring: Monitor your reaction by a suitable technique (TLC, LC-MS, or GC-MS). This allows you to determine the optimal reaction time and identify the formation of side products early on.[9]

Visualized Workflows and Mechanisms

General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing a failed or low-yielding cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Inert Verify Inert Atmosphere & Degassing Protocol Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Ligand, Base, Solvent) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Reagents Degraded Optimize_Base Screen Alternative Bases (e.g., K3PO4, Cs2CO3) Check_Reagents->Optimize_Base Reagents OK Optimize_Ligand Screen Bulky/Electron-Rich Ligands (e.g., SPhos, P(t-Bu)3) Optimize_Base->Optimize_Ligand No Improvement Success Reaction Optimized Optimize_Base->Success Improvement Optimize_Temp Increase Reaction Temperature Optimize_Ligand->Optimize_Temp No Improvement Optimize_Ligand->Success Improvement Optimize_Temp->Success Improvement Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA OA Pd0->OA Ar-Br TM TM OA->TM Ar'B(OH)2, Base RE RE TM->RE RE->Pd0 Product (Ar-Ar')

Caption: Key stages of the Suzuki-Miyaura catalytic cycle.

Exemplary Experimental Protocols

The following are generalized, starting-point protocols. You must optimize these conditions for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling the bromo-oxazole with an arylboronic acid.

  • Reagent Preparation: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring and Workup: Monitor the reaction progress by LC-MS or TLC. [9]Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.

  • Reagent Preparation: To a dry reaction vial with a stir bar, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Catalyst and Reagent Addition: Under inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%). Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., diisopropylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C depending on alkyne reactivity) until the starting material is consumed.

  • Workup and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent, filter through a pad of celite to remove palladium salts, and concentrate. The crude product can then be purified by column chromatography.

References

Sources

Optimization

Technical Support Center: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical resource center for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for our partners in research and drug development to ensure the long-term stability and optimal performance of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for our partners in research and drug development to ensure the long-term stability and optimal performance of this key synthetic intermediate. My goal is to provide not just instructions, but a deeper understanding of the molecule's characteristics to empower you to troubleshoot and innovate with confidence.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The long-term stability of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is best maintained by controlling temperature, atmosphere, and light exposure. The oxazole ring itself is generally thermally stable.[1][2] However, the presence of the bromo-substituent necessitates additional precautions. We recommend storing the compound at 2-8°C , under an inert atmosphere (Argon or Nitrogen) , and protected from light .

Q2: Why is an inert atmosphere so critical?

A2: While oxazoles show some resistance to oxidation, they are not entirely inert.[2] More significantly, atmospheric moisture can be detrimental over long periods. Halogenated heterocyclic compounds can be susceptible to slow hydrolysis, which would compromise the purity of the material. An inert, dry atmosphere mitigates this risk.

Q3: The compound is supplied in an amber vial. Is further light protection necessary?

A3: Yes. The amber vial is the first line of defense, but it does not block all wavelengths of light. Brominated aromatic compounds can be sensitive to photodecomposition. High-energy light, particularly in the UV spectrum, can potentially induce cleavage of the carbon-bromine bond, leading to radical formation and subsequent degradation pathways. For long-term storage, it is best practice to store the vial inside a secondary, opaque container or in a designated dark cabinet.

Q4: I've received a new batch. What should I look for to confirm its quality?

A4: Upon receipt, the compound should be a white to off-white solid. A significant deviation, such as a pronounced yellow or brown color, could indicate degradation. We recommend performing a simple purity check, such as thin-layer chromatography (TLC) or obtaining a proton NMR spectrum, and comparing it to the certificate of analysis (CoA) provided with your shipment.

Q5: Can I store this compound in a standard laboratory freezer (-20°C)?

A5: While freezing is generally acceptable and may even be beneficial, the primary concern is moisture condensation during temperature cycling. If you choose to store it at -20°C, ensure the container is tightly sealed and allow it to warm completely to room temperature before opening. This prevents atmospheric water from condensing on the cold solid. For labs that access the compound frequently, refrigeration at 2-8°C is often a more practical solution to avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during storage or use.

Issue 1: The compound has developed a yellow or brownish tint.
  • Potential Cause 1: Light Exposure. As discussed, photodecomposition is a primary concern for brominated compounds.

  • Potential Cause 2: Oxidative Degradation. Prolonged exposure to air can lead to slow oxidation, even if the oxazole core has some inherent stability.[2]

  • Troubleshooting Workflow:

G start Problem: Compound is Discolored check_purity 1. Perform Purity Analysis (TLC, LC-MS, ¹H NMR) start->check_purity compare_coa 2. Compare Data to CoA or Reference Spectrum check_purity->compare_coa is_impure Significant Impurities Detected? compare_coa->is_impure re_purify 3a. Consider Re-purification (Recrystallization or Column Chromatography) is_impure->re_purify Yes is_minor 3b. Impurities are Minor (<5%) is_impure->is_minor No / Minor consult_tech Contact Technical Support for Purification Protocol Advice re_purify->consult_tech discard 4. If Purification Fails or is Not Feasible, Discard the Reagent re_purify->discard use_caution Proceed with Reaction, but Use Caution. Account for Lower Molarity. is_minor->use_caution

Caption: Troubleshooting workflow for discolored reagent.

Issue 2: Analytical results (e.g., LC-MS) show a new peak with M+18.
  • Potential Cause: Hydrolysis. The appearance of a mass corresponding to the addition of water (M+18) strongly suggests hydrolysis of the oxazole ring. While generally more resistant to acids than furans, the oxazole ring can be opened under certain conditions.[2] This is exacerbated by the presence of impurities or inappropriate storage.

  • Solution: The compound has likely degraded. It is not recommended for use in sensitive downstream applications, as the hydrolyzed byproducts could interfere with your reaction. Discard the material and use a fresh, properly stored vial.

Issue 3: The compound fails to perform in a Suzuki or Stille coupling reaction.
  • Potential Cause 1: Reagent Degradation. The most likely cause is that the C-Br bond is no longer intact on a significant portion of the material. The discoloration troubleshooting steps (Part 2, Issue 1) should be your first action.

  • Potential Cause 2: Inactive Catalyst. Before assuming the substrate is faulty, verify the activity of your palladium catalyst and the integrity of your bases and solvents.

  • Protocol: Pre-reaction Quality Control

    • Visual Inspection: Check for any discoloration of the solid.

    • Solubility Check: The compound should be readily soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate. Poor solubility may indicate polymerization or the presence of insoluble degradation products.

    • TLC Analysis: Run a TLC plate with a small amount of the material against a known good batch if available. The presence of multiple spots or streaking is a red flag.

    • Confirm Atmosphere: Ensure your reaction is being run under strictly anaerobic conditions. Oxygen can rapidly deactivate many palladium catalysts.

Part 3: Protocols & Data Summaries

Recommended Storage & Handling Parameters
ParameterRecommendationRationale
Temperature 2–8°CPrevents thermal degradation and reduces the rate of potential side reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes risk of moisture-driven hydrolysis and slow oxidation.
Light Protect from LightPrevents photodecomposition, a known risk for brominated organic molecules.[3]
Container Original Amber Glass VialProvides initial light protection and is made of non-reactive glass.[4]
Handling In a well-ventilated area or fume hoodThe compound is classified as an irritant and may cause respiratory irritation.[4][5]
Protocol: Aliquoting for Routine Use

To preserve the integrity of the bulk material, it is highly recommended to create smaller aliquots for daily or weekly use.

  • Preparation: Move the main container of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and several smaller, tared amber glass vials into an inert atmosphere glovebox. If a glovebox is not available, perform the transfer quickly in a fume hood under a positive flow of argon or nitrogen.

  • Equilibration: Allow the main container to reach ambient temperature before opening to prevent moisture condensation.

  • Transfer: Using a clean spatula, quickly transfer the desired amount of solid into the smaller vials.

  • Inerting: Backfill each new aliquot vial with inert gas before sealing tightly.

  • Sealing: For extra protection, wrap the cap and neck of each vial with Parafilm®.

  • Storage: Return the main "stock" container to its long-term storage condition (2-8°C, dark). Store the smaller "working" aliquots in a desiccator at room temperature or in the refrigerator, depending on the frequency of use.

Part 4: Understanding the Chemistry of Stability

The stability of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is governed by the interplay of its core structure and substituents.

  • The Oxazole Core: The 1,3-oxazole ring is an aromatic heterocycle. Generally, oxazoles are thermally stable entities.[1][2] They are more resistant to acidic conditions than furans but can be susceptible to ring-opening by strong nucleophiles or under harsh hydrolytic conditions.[2]

  • The Bromo-Substituent: The C-Br bond at the 5-position is the most likely site of initial degradation.

    • Photolysis: Aromatic bromides can absorb UV light, promoting the C-Br bond to an excited state that can lead to homolytic cleavage, forming a highly reactive aryl radical. This can initiate a chain reaction of decomposition.

    • Nucleophilic Attack: While less reactive than an alkyl bromide, the C-Br bond can still be a target for strong nucleophiles, especially at elevated temperatures.

    • Oxidative Addition: This is the desired reactivity in cross-coupling reactions. However, under improper storage, slow reactions with atmospheric components could mimic this process, leading to degradation.

Below is a hypothesized diagram illustrating potential degradation pathways.

G cluster_photo Photolytic Pathway cluster_hydro Hydrolytic Pathway main 5-Bromo-4-methyl-2-phenyl-1,3-oxazole radical Oxazole Radical + Br• main->radical cleavage ring_open Ring-Opened Intermediate main->ring_open hydrolysis light UV Light (hν) light->main induces byproducts1 Polymerization / Undefined Byproducts radical->byproducts1 water H₂O / H⁺ water->main attacks byproducts2 Degradation Products ring_open->byproducts2

Caption: Hypothesized degradation pathways for the compound.

By understanding these principles and adhering to the recommended protocols, researchers can ensure the long-term viability of their 5-Bromo-4-methyl-2-phenyl-1,3-oxazole stocks, leading to more reliable and reproducible experimental outcomes.

References

  • Apollo Scientific. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
  • Zhang, Y., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. DOI:10.1039/D5MA00150A.
  • Google Patents. (1968).
  • Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Kim, S. H., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI.
  • Thermo Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific.
  • Olesińska, M., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.
  • Al-Juboori, A. M. J. (2012).
  • Biosynth. (n.d.). 5-Bromo-4-phenyl-1,3-oxazole.
  • ChemicalBook. (2023). 5-BROMO-4-METHYL-2-PHENYL-1,3-OXAZOLE.
  • AWS. (n.d.). Bromine Safety Handbook.
  • Nicholls, T. P., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega.
  • ResearchGate. (2017).
  • NIH. (n.d.).
  • Contemporary Daguerreotypes. (2015). Storing & Handling Bromine.
  • ResearchGate. (n.d.).
  • YouTube. (2013).
  • Apollo Scientific. (n.d.). 5-[4-(Hydroxymethyl)phenyl]-1,3-oxazole Safety Data Sheet.
  • NIH. (n.d.).
  • ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (2025).
  • Wiley Online Library. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Organic Syntheses. (n.d.). REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE.
  • Echemi. (n.d.). 5-(Bromomethyl)
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole.
  • Acta Crystallographica Section E. (2014). 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot your experiments effectively, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole?

The most prevalent and robust method involves a two-step sequence:

  • Oxazole Formation: First, the synthesis of the precursor, 4-methyl-2-phenyl-1,3-oxazole. This is typically achieved via a Robinson-Gabriel type synthesis or a related cyclodehydration reaction. A common variant involves reacting an α-acylamino ketone with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1][2]

  • Electrophilic Bromination: The synthesized 4-methyl-2-phenyl-1,3-oxazole is then subjected to electrophilic bromination at the C5 position. The C5 position is the most reactive site for electrophilic substitution on the oxazole ring when C4 is substituted.[1][3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity and ease of handling compared to liquid bromine.[4][5]

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for the bromination step?

NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[4] It serves as a source of electrophilic bromine and allows for more controlled reaction conditions, which is critical for preventing side reactions.

Causality: NBS provides a low, steady concentration of Br₂ in situ through its reaction with trace amounts of HBr. This controlled delivery minimizes the formation of poly-brominated byproducts, which can be a significant issue with the direct addition of Br₂.[6]

Q3: How can I effectively monitor the progress of both the cyclization and bromination reactions?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method for real-time reaction monitoring.

  • For Cyclization: Spot the reaction mixture alongside your starting materials (e.g., the α-acylamino ketone). The disappearance of the starting material spot and the appearance of a new, typically higher Rf spot (the oxazole is less polar) indicates reaction progression.

  • For Bromination: Spot the reaction mixture against the starting material (4-methyl-2-phenyl-1,3-oxazole). The consumption of the starting material and the formation of a new product spot confirms the reaction is proceeding. A typical mobile phase for both stages would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific experimental issues by identifying the likely impurity and providing actionable solutions.

Problem 1: My final product yield is low, and the NMR spectrum shows a significant amount of unreacted 4-methyl-2-phenyl-1,3-oxazole.
  • Likely Cause: Incomplete bromination. This can be due to several factors:

    • Degraded NBS: NBS can degrade over time, especially if exposed to moisture, reducing its reactivity.[7]

    • Insufficient Reagent: The stoichiometry of NBS might be too low.

    • Suboptimal Temperature: The reaction may not have been heated sufficiently or for long enough to go to completion.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or recrystallized NBS for the best results.[6]

    • Optimize Stoichiometry: Increase the equivalents of NBS slightly (e.g., from 1.1 to 1.2 eq).

    • Adjust Reaction Conditions: Ensure the reaction is running at the appropriate temperature (reflux in a solvent like CCl₄ or DMF is common) and monitor by TLC until the starting material is fully consumed.[8]

    • Consider a Radical Initiator: For some substrates, the addition of a radical initiator like AIBN or benzoyl peroxide can facilitate the reaction, particularly in non-polar solvents like CCl₄.[6]

Problem 2: My mass spectrum shows a peak corresponding to a dibrominated product (M+4 peak is prominent).
  • Likely Cause: Over-bromination. While the C5 position is most reactive, harsh conditions or an excess of the brominating agent can lead to a second bromination, most likely on the electron-rich phenyl ring.[9] Using a large excess of NBS or performing the reaction in a highly activating solvent system can promote this side reaction.[10]

  • Troubleshooting Workflow:

    G start Dibrominated Impurity Detected cause1 Excess NBS Stoichiometry? start->cause1 cause2 Harsh Reaction Conditions? cause1->cause2 No sol1 Reduce NBS to 1.05 - 1.1 eq. cause1->sol1 Yes sol3 Lower reaction temperature cause2->sol3 Yes purify Purify via Column Chromatography (Gradient elution may be required) cause2->purify No sol1->purify sol2 Add NBS portion-wise to control concentration sol2->purify sol4 Reduce reaction time and monitor closely by TLC sol3->sol4 sol4->purify

    Caption: Troubleshooting workflow for over-bromination.
Problem 3: My ¹H NMR spectrum has a singlet around δ 2.5-2.9 ppm that I can't assign to my product.
  • Likely Cause: Succinimide. This is the byproduct of the reaction when using NBS as the brominating agent.[4]

  • Solution: Succinimide is highly soluble in water. A simple aqueous workup is usually sufficient to remove it.

    • After the reaction is complete, quench it with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active bromine.[11]

    • Extract your product into an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer several times with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. This procedure will effectively remove the water-soluble succinimide.[8]

Problem 4: The reaction mixture is dark, and purification by column chromatography yields multiple, poorly separated fractions.
  • Likely Cause: Ring decomposition or polymerization. Oxazole rings can be unstable under strongly acidic or oxidative conditions.[1] Using harsh dehydrating agents in the cyclization step (e.g., neat conc. H₂SO₄ at high temperatures) or overly aggressive bromination conditions can lead to degradation.

  • Solution:

    • Milder Cyclization: For the oxazole formation, consider milder dehydrating reagents. The Burgess reagent or the combination of triphenylphosphine and hexachloroethane are known to promote cyclodehydration under less harsh conditions.[3][12]

    • Controlled Bromination: Ensure the bromination is not overly exothermic. If necessary, add the NBS portion-wise at 0 °C and then allow the reaction to warm to its final temperature.[6]

    • Solvent Choice: The choice of solvent can be critical. For bromination, solvents like DMF can improve regioselectivity and may lead to cleaner reactions compared to chlorinated solvents in some cases.[13]

Summary of Common Impurities

ImpurityChemical StructureCommon Analytical SignatureRecommended Purification Method
4-methyl-2-phenyl-1,3-oxazole C₁₀H₉NO¹H NMR: Singlet for C5-H (~7.2-7.5 ppm). MS: M⁺ at m/z ~159.Column chromatography (elutes before the product).
Dibrominated Product C₁₀H₇Br₂NOMS: Isotopic pattern for two bromines (M, M+2, M+4).Careful column chromatography with a shallow gradient.
Succinimide C₄H₅NO₂¹H NMR: Broad singlet ~2.7 ppm (in CDCl₃).Aqueous workup (water wash).
Ring-Opened/Degradation Products VariousComplex/unresolved peaks in NMR; baseline on TLC.Re-evaluate reaction conditions (temperature, reagents).

Key Experimental Protocols

Protocol 1: Synthesis of 4-methyl-2-phenyl-1,3-oxazole (Precursor)

This protocol is a representative example of a Robinson-Gabriel synthesis.

  • To a stirred solution of 1-benzamido-2-propanone (1 eq.) in a suitable solvent (e.g., chloroform), add phosphorus oxychloride (POCl₃, 2-3 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) until pH > 8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield the pure oxazole.

Protocol 2: Bromination to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
  • Dissolve 4-methyl-2-phenyl-1,3-oxazole (1 eq.) in a suitable anhydrous solvent (e.g., CCl₄ or DMF).

  • Add N-Bromosuccinimide (NBS, 1.1 eq.).

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the succinimide byproduct if it has precipitated.

  • Dilute the filtrate with an organic solvent and wash with 10% aqueous Na₂S₂O₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography.

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_0 SM 1-Benzamido-2-propanone Precursor 4-methyl-2-phenyl-1,3-oxazole SM->Precursor  Cyclodehydration  (e.g., POCl₃) Product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Precursor->Product  Bromination  (NBS, 1.1 eq) Impurity1 Unreacted Precursor (Impurity) Precursor->Impurity1 Incomplete Reaction Impurity2 Dibrominated Product (Impurity) Product->Impurity2 Over-bromination (Excess NBS) Impurity3 Succinimide (Byproduct) nb_edge->Impurity3

Caption: Synthetic pathway and common points of impurity formation.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from Pharmaguideline. [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank. [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from CUTM Courseware. [Link]

  • ACS Publications. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from ResearchGate. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from ResearchGate. [Link]

  • Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from Princeton University. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from PubMed Central. [Link]

  • PubMed. (n.d.). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Retrieved from PubMed. [Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Common Organic Chemistry. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from Heterocyclic Letters. [Link]

  • D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products. Retrieved from University of Pittsburgh. [Link]

  • MDPI. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from MDPI. [Link]

Sources

Optimization

troubleshooting failed reactions involving 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the Technical Support Center for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. As a foundational building block in synthetic and medicinal chemistry, this versatile reagent is frequently employed in cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. As a foundational building block in synthetic and medicinal chemistry, this versatile reagent is frequently employed in cross-coupling reactions to construct more complex molecular architectures. However, like any specialized chemical process, challenges can arise.

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into troubleshooting common issues encountered during reactions with this substrate. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you not only solve immediate problems but also build a more robust understanding for future experimental design.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: I am seeing low to no conversion of my 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

Low or no product yield is one of the most common frustrations in cross-coupling reactions. The issue typically originates from one of three areas: the catalyst's activity, the reaction conditions, or the integrity of the reagents.

Probable Cause 1: Inactive Palladium Catalyst

The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to enter the catalytic cycle.[3] Failure in this activation step or subsequent deactivation of the Pd(0) catalyst will halt the reaction.

  • Solution & Scientific Rationale:

    • Ensure Proper Pre-catalyst Reduction: If using a Pd(II) source, the reduction to Pd(0) is often facilitated by phosphine ligands, which can be oxidized in the process.[3] However, this process can be inefficient. Consider using a commercially available, air-stable Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst with bulky, electron-rich ligands (e.g., Buchwald ligands) that promote the catalytic cycle.[1]

    • Prevent Catalyst Deactivation (Palladium Black): The formation of palladium black (insoluble, inactive palladium) indicates that the Pd(0) species is not properly stabilized by its ligands.[2] Increase the ligand-to-palladium ratio (a common starting point is 2:1 to 4:1 for monodentate ligands like PPh₃). Bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are excellent at stabilizing the Pd(0) center and accelerating the oxidative addition and reductive elimination steps.[1]

    • Oxygen Contamination: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]

Probable Cause 2: Suboptimal Base or Solvent Choice

The base plays a critical role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[4] The solvent must be appropriate for all reagents and reaction temperatures.

  • Solution & Scientific Rationale:

    • Base Selection: For Suzuki couplings, a common choice is an aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄).[5] K₃PO₄ is often effective for less reactive substrates. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting material or product.

    • Solvent System: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, THF/water, or toluene/water. The water is necessary to dissolve the inorganic base and facilitate its interaction with the organoboron species. Ensure your solvent is anhydrous (if the protocol demands it) and properly degassed.

Probable Cause 3: Poor Reagent Quality

The purity of your starting material and boronic acid is paramount.

  • Solution & Scientific Rationale:

    • Check Starting Material: Verify the purity of your 5-Bromo-4-methyl-2-phenyl-1,3-oxazole via NMR or LC-MS.

    • Boronic Acid Integrity: Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive. It is sometimes beneficial to use freshly purchased boronic acid or to purify it before use.

Q2: My reaction is messy, producing multiple side products. How can I improve the selectivity?

The formation of side products often points to competing reaction pathways. The most common in Suzuki couplings is the homocoupling of the boronic acid partner.

Probable Cause 1: Homocoupling of the Boronic Acid

This occurs when two molecules of the boronic acid react with each other to form a dimer (R-R). This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Solution & Scientific Rationale:

    • Minimize Oxygen: As mentioned above, thorough degassing is crucial. Higher oxygen levels have been shown to increase the rate of homocoupling.[2]

    • Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Probable Cause 2: Protodebromination

This is the replacement of the bromine atom on your oxazole with a hydrogen atom.

  • Solution & Scientific Rationale:

    • Source of Hydrogen: This can occur if there are trace amounts of water or other protic impurities and a reducing environment. Ensure you are using dry solvents if the reaction is sensitive to water.

    • Base Choice: Some strong bases in the presence of trace water can facilitate this side reaction. If protodebromination is a major issue, consider screening different bases.

Probable Cause 3: Reaction with the Oxazole Ring

While the C-Br bond is the most reactive site for oxidative addition, under harsh conditions or with very active catalysts, other reactions involving the oxazole ring could potentially occur.

  • Solution & Scientific Rationale:

    • Milder Conditions: Attempt the reaction at a lower temperature or with a lower catalyst loading.[6] Sometimes, a less reactive catalyst system can be more selective.

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// Connections start -> cat_issue [label="Check Catalyst System"]; start -> cond_issue [label="Review Conditions"]; start -> reagent_issue [label="Analyze Reagents"];

cat_issue -> sol_degas [label="Cause: O₂ Deactivation"]; cat_issue -> sol_ligand [label="Cause: Pd(0) Instability"]; cat_issue -> sol_ratio [label="Cause: Ligand Dissociation"];

cond_issue -> sol_base [label="Cause: Poor Transmetalation"]; cond_issue -> sol_solvent [label="Cause: Solubility/Compatibility"]; cond_issue -> sol_temp [label="Cause: Side Reactions Favored"];

reagent_issue -> sol_purity; reagent_issue -> sol_boronic; } } Caption: Troubleshooting workflow for failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: What is the recommended way to store 5-Bromo-4-methyl-2-phenyl-1,3-oxazole? A: To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] For extended storage, refrigeration (2-8°C) under an inert atmosphere like argon or nitrogen is recommended to prevent degradation from moisture and light.[7]

Q: Is this compound stable to strongly basic or acidic conditions? A: The oxazole ring can be susceptible to degradation under harsh acidic or basic conditions, which may lead to ring cleavage.[7] It is advisable to avoid strong, non-nucleophilic bases or strong acids unless they are a required and carefully controlled part of the reaction mechanism. For cross-coupling reactions, inorganic bases like carbonates and phosphates are generally well-tolerated.

Q: Besides Suzuki, what other cross-coupling reactions are common for this type of substrate? A: As an aryl bromide, this compound is a suitable electrophile for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Heck Reaction: Coupling with an alkene.[8]

  • Sonogashira Reaction: Coupling with a terminal alkyne.[9]

  • Stille Reaction: Coupling with an organotin reagent.[9]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[9]

The choice of reaction depends on the desired final product, and each has its own set of optimal conditions (catalyst, ligand, base, solvent) that may require screening.

Key Protocols & Data

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with an arylboronic acid.

Materials:

  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq, 3 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, the arylboronic acid, and Pd(PPh₃)₄.

  • Add K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Screening

If the standard protocol fails, systematic screening of parameters is the next logical step. The following table provides a set of variables to screen for reaction optimization.

ParameterCondition 1 (Standard)Condition 2 (For less reactive partners)Condition 3 (Alternative)
Catalyst (2-5 mol%) Pd(PPh₃)₄Pd₂(dba)₃ with SPhosPd(dppf)Cl₂
Ligand (if needed) NoneSPhos (1.5:1 L:Pd)dppf (1.1:1 L:Pd)
Base (2-3 eq) K₂CO₃K₃PO₄Cs₂CO₃
Solvent (4:1 or 5:1) Dioxane / H₂OToluene / H₂OTHF / H₂O
Temperature 80-90 °C100-110 °C70 °C

// Define nodes with colors pd0 [label="{Pd(0)L₂ | Active Catalyst}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="{Oxidative Addition | Ar-Pd(II)(Br)L₂}", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="{Transmetalation | Ar-Pd(II)(Ar')L₂}", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="{Reductive Elimination | Product: Ar-Ar'}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define reagent nodes arbr [label="5-Bromo-oxazole\n(Ar-Br)", shape=box, style=rounded, fillcolor="#FFFFFF"]; ar_boronic [label="Boronic Acid + Base\n([Ar'-B(OR)₃]⁻)", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Define edges and labels pd0 -> ox_add [label=" Step 1 ", color="#EA4335"]; arbr -> ox_add [style=dashed]; ox_add -> transmetal [label=" Step 2 ", color="#FBBC05"]; ar_boronic -> transmetal [style=dashed]; transmetal -> red_elim [label=" Step 3 ", color="#34A853"]; red_elim -> pd0 [label=" Catalyst\nRegeneration ", color="#4285F4"]; } } Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • SciSpace. (n.d.). CCXXXII.—A new synthesis of oxazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Radboud Repository. (2013, March 20). Ruthenium-catalyzed hydrogenation of levulinic acid. Retrieved from [Link]

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). Cation insertion to break the activity/stability relationship for highly active oxygen evolution reaction catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • National Institutes of Health. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • ResearchGate. (2023, April). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pd(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document provides in-depth guidance, troubleshooting, and fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This document provides in-depth guidance, troubleshooting, and field-proven insights for successful cross-coupling reactions. The oxazole core is a vital scaffold in biologically active molecules, and the functionalization of this bromo-oxazole intermediate is a key step in many synthetic pathways.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective cross-coupling reactions for functionalizing the C5 position of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole?

The bromine atom at the 5-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] The most frequently employed and reliable methods for this substrate include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is often the first choice due to the commercial availability, stability, and low toxicity of boronic acid reagents.[3][4]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[5][6] This reaction is critical for synthesizing aryl amines, which are common in pharmaceuticals.[5]

  • Sonogashira Coupling: For forming C-C triple bonds by coupling with terminal alkynes. This reaction is invaluable for creating precursors to complex natural products and materials.[7][8]

  • Stille Coupling: For C-C bond formation using organostannane reagents. While powerful and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback.[9][10]

  • Negishi Coupling: For C-C bond formation with organozinc reagents. This method is known for its high reactivity and functional group tolerance.[11][12]

Your choice will depend on the specific bond you wish to form and the functional groups present on your coupling partner.

Q2: I need to perform a Suzuki-Miyaura coupling. How do I select the optimal catalyst system (palladium source, ligand, and base)?

Selecting the right components is critical for a high-yielding Suzuki reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13] Each component of your catalyst system influences these steps.

Catalyst Selection Workflow

cluster_start Starting Point cluster_pd Palladium Precatalyst cluster_ligand Ligand Selection cluster_base Base Selection cluster_solvent Solvent Choice cluster_end Reaction Outcome Start 5-Bromo-oxazole + Arylboronic Acid PdSource Choose Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->PdSource Step 1 Ligand Select Ligand (e.g., PPh₃, dppf, SPhos) PdSource->Ligand Step 2 Base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Ligand->Base Step 3 Solvent Choose Solvent (e.g., DME, Toluene, THF/H₂O) Base->Solvent Step 4 Product Coupled Product Solvent->Product Execute Reaction

Caption: Decision workflow for selecting Suzuki-Miyaura components.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Expertise
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively. They are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.
Ligand Option 1 (General): Pd(dppf)Cl₂ (catalyst and ligand combined)This is an excellent starting point. The ferrocene-based dppf ligand is robust and effective for many heteroaryl couplings, providing a good balance of activity and stability.[14]
Option 2 (Electron-rich/neutral partners): PPh₃ (Triphenylphosphine)A classic, cost-effective ligand. Often used with Pd(OAc)₂, the ratio of ligand to palladium can influence catalyst activity and speciation.[15]
Option 3 (Sterically hindered partners): Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)For challenging couplings involving sterically demanding boronic acids, these bulky, electron-rich ligands dramatically accelerate the rate-limiting reductive elimination step, improving yields and preventing side reactions.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)An inorganic base is required to activate the boronic acid, facilitating the transmetalation step.[13] K₂CO₃ is a cost-effective and widely used choice.[14] Cs₂CO₃ is more soluble and often provides better results for less reactive partners, albeit at a higher cost.
Solvent DME, 1,4-Dioxane, or Toluene/H₂OAnhydrous polar aprotic solvents like DME or dioxane are standard.[14] A biphasic system like Toluene/H₂O or THF/H₂O can also be very effective, as the water aids in dissolving the inorganic base.
Temperature 80-110 °CMost Suzuki couplings require heating to drive the reaction to completion.
Q3: My Suzuki reaction is failing (low or no yield). What are the most common causes and how do I troubleshoot them?

This is a frequent issue. A systematic approach is key to identifying the problem.

Troubleshooting Guide: Suzuki-Miyaura Coupling

ProblemPotential CauseRecommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Palladium source degraded; ligand oxidized.Use fresh, high-purity reagents. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove oxygen, which can deactivate the Pd(0) catalyst.
2. Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.Check the purity of your boronic acid by NMR. If necessary, recrystallize it or use a freshly opened bottle. Alternatively, switch to a more stable boronic ester (e.g., a pinacol ester).
3. Insufficiently Active Catalyst System: The chosen ligand may not be suitable for this specific substrate combination.Switch to a more electron-rich and bulky ligand like SPhos or another Buchwald-type ligand. These can significantly accelerate oxidative addition and reductive elimination.
Significant Side Products 1. Homocoupling of Boronic Acid: Formation of an Ar-Ar species from your coupling partner.This often occurs at higher temperatures or if the transmetalation is slow. Lower the reaction temperature. Ensure the base is adequately dissolved. Using a 2-phase solvent system (e.g., Toluene/H₂O) can sometimes help.
2. Debromination of Starting Material: The bromo-oxazole is converted to 4-methyl-2-phenyl-1,3-oxazole.This side reaction can occur if there are proton sources (e.g., water, alcohol) and the reductive elimination step is slow. Ensure anhydrous conditions if possible, or switch to a ligand that promotes faster reductive elimination.
Q4: I want to synthesize an amine derivative. What are the critical parameters for a successful Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to the choice of base and ligand.[6][16] The catalytic cycle involves oxidative addition of the aryl bromide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the product.[5][16]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L₂Pd(II)(Aryl)(H₂NR)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Aryl)(HNR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Coupled Product (Ar-NHR) RedElim->Product Product Out Start 5-Bromo-oxazole (Ar-Br) Start->OxAdd + Ar-Br Amine Amine (RNH₂) Amine->AmineCoord + RNH₂

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Key Considerations for Buchwald-Hartwig Amination

  • Base Selection is Crucial: The base deprotonates the amine coordinated to the palladium center.[5] Its strength dictates reaction rate but also functional group compatibility.

    • Strong Bases (NaOt-Bu, LiHMDS): These permit the highest reaction rates and lowest catalyst loadings.[16] However, they are incompatible with base-sensitive functional groups like esters or ketones on either coupling partner.[16]

    • Weaker Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often the best choice for complex substrates.[16] Reactions may require higher temperatures or longer reaction times.[16]

  • Ligand Choice Dictates Scope:

    • For Primary & Secondary Aliphatic Amines: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. They accelerate the reductive elimination step, which is often rate-limiting and helps to prevent side reactions like β-hydride elimination.[17]

    • For Anilines (Aromatic Amines): Ligands like XPhos or dppf are often effective.

    • N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer high stability and reactivity.[18]

  • Solvent: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are standard.

Detailed Experimental Protocols

These are generalized starting points. Optimization for your specific substrates may be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DME, 0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vial with a stir bar.

  • Reagent Addition: Add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

References

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • ResearchGate. (n.d.).
  • ACS Catalysis. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • MDPI. (n.d.).
  • Chemical Reviews. (n.d.).
  • NIH. (n.d.).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Chemical.AI. (n.d.). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Ignited Minds Journals. (n.d.).
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • RSC Publishing. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Chemistry LibreTexts. (2020). 17.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • NIH. (n.d.).

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

Welcome to the technical support center for experiments involving 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile heterocyclic building block. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address common issues encountered in the lab.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position on the oxazole ring is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. However, success is intimately tied to the reaction environment. The solvent does more than just dissolve reactants; it influences catalyst stability, activity, and the rates of key mechanistic steps.[1][2][3]

Q1: My Suzuki-Miyaura coupling with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is giving a low yield. What is the first solvent-related parameter I should investigate?

A1: Low yield in a Suzuki-Miyaura coupling is a frequent issue where solvent choice plays a pivotal role. The solvent influences every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, the electron-rich nature of the oxazole ring can make the initial oxidative addition of the Pd(0) catalyst to the C-Br bond the rate-limiting step.

Causality Behind Solvent Choice:

  • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents are generally good at dissolving all reaction components, including the inorganic base. Their coordinating ability can stabilize the palladium catalyst. However, very polar solvents can sometimes favor the formation of anionic palladium complexes, which may alter the catalytic cycle or selectivity.[4] For substrates that are sluggish to react, the high boiling point of solvents like DMF (153 °C) allows for higher reaction temperatures, which can be beneficial.[5]

  • Ethereal Solvents (e.g., Dioxane, THF): These are less polar and are very common for Suzuki couplings. They are excellent at solubilizing the organometallic intermediates. Reactions in these solvents often require an aqueous solution of the base (e.g., K₂CO₃ in 10:1 Dioxane/H₂O) to facilitate the transmetalation step by activating the boronic acid.[6]

  • Apolar Aromatic Solvents (e.g., Toluene): Toluene is non-coordinating and can be effective, particularly with bulky, electron-rich phosphine ligands that promote a monoligated Pd(0) active species.[3] It is also easier to remove during workup than high-boiling polar aprotic solvents.

If you are experiencing low yield, the first step is to systematically screen a set of solvents with different properties.

Troubleshooting Guide: Solvent Screening for Suzuki-Miyaura Coupling
Solvent System Type Key Considerations & Rationale Expected Outcome for a Challenging Coupling
Toluene Apolar AromaticFavors monoligated Pd(0) species. Good for bulky ligands (e.g., SPhos, XPhos). Requires a strong base (e.g., K₃PO₄).Can be effective if oxidative addition is slow due to electronic effects.
1,4-Dioxane / H₂O (e.g., 4:1) Ethereal / ProticClassic choice. Water is crucial for activating the boronic acid for transmetalation.[7] Good balance of polarity.Often a reliable starting point. Yield may be moderate but consistent.
DMF or DMAc Polar AproticExcellent solubilizing power for all components. High boiling point allows for increased reaction temperature.[8]Often improves yields for electron-rich or sterically hindered bromides by accelerating the reaction rate.
Acetonitrile (MeCN) Polar AproticCan induce selectivity changes in complex substrates and may stabilize anionic palladium species.[3]Performance can be unpredictable; may improve or hinder the reaction depending on the specific catalyst system.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
  • To a dry reaction vial, add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a powdered base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand if required.

  • Add the anhydrous, degassed solvent (see table above) via syringe to achieve a substrate concentration of ~0.1 M. If using a biphasic system, add the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Q2: How do solvent choices differ for Sonogashira and Heck reactions with this substrate?

A2: While also palladium-catalyzed, the mechanisms and optimal conditions for Sonogashira and Heck reactions introduce different solvent considerations.

  • Sonogashira Coupling: This reaction typically involves a copper(I) co-catalyst. The solvent must prevent the homocoupling of the terminal alkyne (Glaser coupling), which is a major side reaction.

    • DMF and Acetonitrile are often excellent choices as they are polar enough to facilitate the reaction, but amines (often used as the base and co-solvent, e.g., Et₃N, DIPEA) help to keep the copper acetylide intermediate in solution and minimize side reactions.[10][11] The polarity of solvents like DMF can enhance regioselectivity and stabilize charged intermediates.[12]

  • Heck Reaction: The key is often achieving a high enough temperature to facilitate the reaction while maintaining catalyst stability.

    • Polar aprotic solvents like DMF, DMAc, or NMP are very common due to their high boiling points and ability to dissolve the inorganic bases (e.g., NaOAc, K₂CO₃) and polar additives used.[5][13] For some five-membered heteroarenes, acetonitrile has been shown to be superior, while DMF/DMSO can sometimes inhibit the reaction.[14]

Visualization: Generalized Palladium Cross-Coupling Cycle

Palladium Catalytic Cycle pd0 Pd(0)Ln Active Catalyst oxadd Oxidative Addition Intermediate (Ar-Pd(II)L-Br) pd0->oxadd Ar-Br trans Transmetalation Intermediate (Ar-Pd(II)L-R) oxadd->trans R-M / Base trans->pd0 Reductive Elimination redel Product (Ar-R) trans->redel product_out trans->product_out Ar-R start Ar-Br (Substrate) start->oxadd couple R-M (Coupling Partner) couple->trans SNAr Mechanism start Substrate (Ar-Br) + Nucleophile (Nu⁻) intermediate Meisenheimer Complex(Rate-Determining Step)Negative charge delocalized in ring start->intermediate Attack product Product (Ar-Nu) + Leaving Group (Br⁻) intermediate->product Loss of Leaving Group

Caption: Fig 2. The two-step Addition-Elimination SNAr mechanism.

Section 3: General Troubleshooting Workflow

When a reaction fails, a systematic approach to troubleshooting is essential. Solvent is one of the most powerful variables you can change.

Visualization: Solvent Optimization Workflow

Solvent Troubleshooting Workflow cluster_solvents Solvent Categories start Reaction Failure (Low Yield / No Reaction) check_purity 1. Confirm Purity & Integrity of Starting Materials & Reagents start->check_purity check_conditions 2. Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions solvent_screen 3. Initiate Solvent Screen check_conditions->solvent_screen polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) solvent_screen->polar_aprotic ethereal Ethereal (Dioxane, THF) solvent_screen->ethereal apolar Apolar (Toluene) solvent_screen->apolar analyze 4. Analyze Results Did any solvent show improvement? polar_aprotic->analyze ethereal->analyze apolar->analyze yes_improve Yes analyze->yes_improve no_improve No analyze->no_improve optimize 5a. Optimize Other Parameters in Best Solvent (Temp, Conc., Base) yes_improve->optimize re_evaluate 5b. Re-evaluate Core Problem (Catalyst, Ligand, Reagent Choice) no_improve->re_evaluate

Caption: Fig 3. Decision tree for troubleshooting reaction failures.

References

  • Kim, H., Lee, C. (2024). One-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(13), 3495-3507. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chem. Soc. Rev., 40, 5084-5121. [Link]

  • ResearchGate. (n.d.). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Zhang, D., et al. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(11), 4363–4368. [Link]

  • Ain-Scokaert, A., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1245-1249. [Link]

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. SSRN. [Link]

  • PubMed. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [Link]

  • Corpet, M., & Gulea, M. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 11(11), 1391. [Link]

  • Gallou, F., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science, 9(21), 4845-4849. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Troubleshooting

byproduct formation and removal in 5-Bromo-4-methyl-2-phenyl-1,3-oxazole reactions

Welcome to the technical support center for the synthesis and purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges related to byproduct formation and provide practical, field-tested troubleshooting advice and detailed protocols to ensure the integrity of your synthesis.

Introduction: The Synthetic Challenge

The 2,4,5-trisubstituted oxazole core is a valuable pharmacophore, and its brominated derivatives, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, are key intermediates for further functionalization, often through cross-coupling reactions.[1] However, the synthesis of this specific isomer is not without its challenges. The presence of multiple potential reaction sites on the oxazole ring can lead to a variety of byproducts, complicating purification and potentially impacting downstream applications. This guide will provide in-depth insights into the common synthetic routes, the mechanistic origins of byproduct formation, and robust methods for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

FAQ 1: My reaction produced a mixture of brominated oxazoles. How can I identify the desired 5-bromo isomer and the common isomeric byproducts?

Answer: The most common isomeric byproduct is the 4-Bromo-5-methyl-2-phenyl-1,3-oxazole. Distinguishing between these isomers is critical and can be achieved through careful analysis of spectroscopic data.

Key Spectroscopic Differentiators:

IsomerExpected ¹H NMR Chemical Shift of Methyl Group (ppm)Expected ¹³C NMR Chemical Shift of Brominated Carbon (ppm)Mass Spectrometry
5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Target) Downfield shift due to proximity to the bromine atom.Signal corresponding to the C5 carbon bearing the bromine.Molecular ion peak at m/z 237/239 (for ⁷⁹Br/⁸¹Br isotopes).
4-Bromo-5-methyl-2-phenyl-1,3-oxazole (Byproduct) Upfield shift compared to the 5-bromo isomer.Signal corresponding to the C4 carbon bearing the bromine.Identical molecular ion peak to the target compound.

Expert Insight: While mass spectrometry will confirm the presence of a monobrominated product, it cannot distinguish between isomers. The key lies in NMR spectroscopy. The chemical shift of the methyl protons is a reliable diagnostic handle. The electron-withdrawing effect of the bromine atom will deshield the adjacent methyl group in the desired 5-bromo isomer, causing it to resonate at a lower field (higher ppm value) compared to the 4-bromo isomer.

For definitive structural elucidation, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish correlations between the methyl protons and the carbon atoms of the oxazole ring.

FAQ 2: I observe a significant amount of a dibrominated byproduct in my reaction mixture. What causes this and how can I prevent it?

Answer: The formation of a dibrominated species, likely 4,5-Dibromo-2-phenyl-1,3-oxazole (after potential demethylation under harsh conditions) or bromination on the phenyl ring, is a result of over-bromination. This typically occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Causality and Prevention:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS) can lead to a second bromination event.

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination, making the reaction less selective.

  • Reaction Time: Prolonged reaction times can also contribute to the formation of over-brominated products.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Start with one equivalent and monitor the reaction progress closely by TLC or LC-MS.

  • Temperature Management: Maintain a low and consistent reaction temperature. For electrophilic bromination with NBS, it is often recommended to perform the reaction at room temperature or below.[1]

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-bromination.

FAQ 3: My yield is low, and I've isolated a significant amount of the debrominated starting material, 4-methyl-2-phenyl-1,3-oxazole. What could be the cause?

Answer: The presence of the debrominated starting material suggests that a dehalogenation side reaction is occurring. This is particularly common if you are performing a subsequent cross-coupling reaction (e.g., Suzuki, Heck) with the brominated oxazole.

Mechanistic Insights:

Dehalogenation can be a significant side reaction in palladium-catalyzed cross-coupling reactions.[2] It can be promoted by:

  • Reducing agents: The presence of reducing agents in the reaction mixture, which can be formed in situ from the decomposition of reagents or solvents.

  • Reaction conditions: High temperatures and certain phosphine ligands can favor the reductive dehalogenation pathway.

  • Base: The nature and strength of the base used can also influence the extent of dehalogenation.

Preventative Measures for Downstream Reactions:

  • Choice of Catalyst and Ligand: Select a palladium catalyst and ligand system that is known to minimize dehalogenation for your specific cross-coupling reaction.

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions, as water can sometimes act as a proton source for the dehalogenation process.

  • Careful Selection of Reaction Parameters: Optimize the reaction temperature and time to favor the desired cross-coupling over dehalogenation.

Byproduct Formation: A Mechanistic Overview

Understanding the underlying mechanisms of byproduct formation is crucial for developing effective strategies to minimize their occurrence.

Isomer Formation during Bromination

The regioselectivity of electrophilic bromination on the oxazole ring is highly dependent on the reaction conditions and the directing effects of the existing substituents. The electron-donating methyl group at the 4-position and the phenyl group at the 2-position will influence the position of bromination.

G cluster_main Electrophilic Bromination of 4-methyl-2-phenyl-1,3-oxazole Start 4-methyl-2-phenyl-1,3-oxazole NBS NBS (Brominating Agent) Product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Desired Product) NBS->Product C5 Attack (Favored) Byproduct1 4-Bromo-5-methyl-2-phenyl-1,3-oxazole (Isomeric Byproduct) NBS->Byproduct1 C4 Attack (Less Favored) Byproduct2 Dibrominated Products Product->Byproduct2 Over-bromination G cluster_robinson_gabriel Robinson-Gabriel Synthesis Troubleshooting Start α-Acylamino Ketone Acid Dehydrating Acid (e.g., H₂SO₄, PPA) Start->Acid Cyclization Intermediate Oxazoline Intermediate Acid->Intermediate Product 2,4,5-Trisubstituted Oxazole Intermediate->Product Dehydration Byproduct Decomposition/Polymerization (Charring) Intermediate->Byproduct Side Reactions under Harsh Conditions

Caption: Potential Side Reactions in Robinson-Gabriel Synthesis.

Purification Strategies: Isolating the Desired Product

Effective purification is paramount to obtaining high-purity 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. A combination of chromatographic and crystallization techniques is often necessary.

Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the purification of the target compound from its common byproducts.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system, such as hexane or petroleum ether.

  • Loading: Carefully load the dried slurry onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate.

    • Expert Tip: The less polar, debrominated starting material will typically elute first, followed by the desired 5-bromo product. The more polar, isomeric 4-bromo byproduct (if present) and any dibrominated species will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Data Presentation: Typical Elution Profile
CompoundRelative PolarityTypical Elution Order (Normal Phase)
4-methyl-2-phenyl-1,3-oxazoleLeast Polar1
5-Bromo-4-methyl-2-phenyl-1,3-oxazole Intermediate2
4-Bromo-5-methyl-2-phenyl-1,3-oxazoleMore Polar3
Dibrominated ByproductsMost Polar4
Experimental Protocol: Recrystallization

For further purification, recrystallization can be a highly effective technique.

  • Solvent Selection: Choose a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar and a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexane) often works well.

  • Dissolution: Dissolve the partially purified solid in a minimal amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

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  • Wikipedia. (2023, December 1). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Deavenport, D. L., Harrison, C. H., & Rathburn, D. W. (1973). Nuclear magnetic resonace spectra of substituted oxazoles and oxazolidinones. Organic Magnetic Resonance, 5(6), 285–289.
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  • Li, B., Buzon, R. A., & Zhang, Z. (2011). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 15(1), 267–271.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF. Retrieved from [Link]

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  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles.... Retrieved from [Link]

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  • University of Groningen. (2021). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). A) Comparison of ¹H NMR spectra of isomers of 3 e and compound 3 a; B).... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Decisive Role of Bromine Placement: A Comparative Guide to the Reactivity of Bromo-Oxazoles

In the landscape of modern drug discovery and materials science, oxazole-containing compounds represent a cornerstone of innovation. Their diverse biological activities and unique photophysical properties make them prize...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, oxazole-containing compounds represent a cornerstone of innovation. Their diverse biological activities and unique photophysical properties make them prized scaffolds in the synthesis of novel therapeutics and functional materials. The strategic functionalization of the oxazole ring, often initiated from a halogenated precursor, is a critical step in the development of these molecules. Among the various halogenated oxazoles, bromo-oxazoles serve as versatile building blocks, readily participating in a wide array of cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole with its positional isomers, namely 2-bromo and 4-bromo-oxazoles. By examining their performance in key synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal starting material and reaction conditions for their specific synthetic goals.

The Electronic Landscape of the Oxazole Ring: A Prelude to Reactivity

The inherent reactivity of the oxazole ring is dictated by the electronegativity of its constituent heteroatoms, oxygen and nitrogen. The nitrogen atom at position 3 imparts a pyridine-like character, withdrawing electron density and rendering the C2 position the most electron-deficient. The oxygen atom at position 1, with its furan-like properties, also contributes to an uneven electron distribution. This electronic arrangement is paramount in understanding the differential reactivity of the C2, C4, and C5 positions.

Theoretical and experimental studies have established a general order of reactivity for the different positions on the oxazole ring. For nucleophilic substitution, which is the underlying mechanism for many palladium-catalyzed cross-coupling reactions, the reactivity trend is C2 > C4 > C5 [1]. Conversely, for electrophilic substitution, the order of reactivity is C5 > C4 > C2 [1]. This fundamental understanding of the oxazole's electronic properties provides a predictive framework for the reactivity of its bromo-derivatives.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency of these transformations is highly dependent on the nature of the organohalide substrate. In the context of bromo-oxazoles, the position of the bromine atom significantly influences the rate and yield of these reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and aryl-heteroaryl linkages[2][3]. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, a step that is highly sensitive to the electron density of the carbon center.

Based on the established electronic properties of the oxazole ring, the expected order of reactivity for bromo-oxazoles in Suzuki-Miyaura coupling is:

2-Bromo-oxazole > 4-Bromo-oxazole > 5-Bromo-oxazole

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Oxazole Derivatives

Bromo-Oxazole DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-fluoro-5-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[6]
2-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80High[7]
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄VariousVariousVariousGood[8]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction provides a powerful method for the arylation of olefins[9]. Similar to the Suzuki-Miyaura coupling, the initial oxidative addition of the palladium catalyst to the C-Br bond is a critical step. Consequently, the reactivity of bromo-oxazoles in the Heck reaction is expected to follow the same trend:

2-Bromo-oxazole > 4-Bromo-oxazole > 5-Bromo-oxazole

Experimental evidence from studies on various bromo-heterocycles supports this prediction. For instance, in the Heck reaction of 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the more electron-deficient C3 position is selectively functionalized[10].

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes[11][12]. The catalytic cycle involves both palladium and copper catalysts, with the oxidative addition of the palladium catalyst to the aryl halide being a key step. The reactivity of bromo-oxazoles in the Sonogashira coupling is therefore also dependent on the position of the bromine atom, with the C2 position being the most reactive.

Lithiation-Bromine Exchange: An Alternative Functionalization Pathway

Halogen-lithium exchange is a powerful tool for the synthesis of organolithium reagents, which can then be trapped with various electrophiles. The rate of this exchange is influenced by the acidity of the proton that would be present at the position of the halogen. For the oxazole ring, the order of proton acidity is C2 > C5 > C4 [13]. This suggests that the bromine-lithium exchange will be most facile at the C2 position.

Therefore, the expected order of reactivity for bromo-oxazoles in lithiation-bromine exchange is:

2-Bromo-oxazole > 5-Bromo-oxazole > 4-Bromo-oxazole

This reactivity order provides an alternative strategy for the functionalization of the oxazole ring, particularly when direct cross-coupling reactions are sluggish or lead to undesired side products.

Experimental Protocols

To facilitate the practical application of the principles discussed, detailed experimental protocols for representative cross-coupling reactions are provided below. These protocols are based on established procedures and serve as a valuable starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry reaction vessel, add the bromo-oxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is sealed and purged with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the anhydrous solvent (e.g., Toluene/H₂O or Dioxane) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualization of Reactivity Principles

To visually summarize the factors influencing the reactivity of bromo-oxazoles, the following diagrams are provided.

G cluster_reactivity Factors Influencing Bromo-Oxazole Reactivity cluster_electronic Electronic Effects cluster_reaction Reaction Type Reactivity Reactivity in Cross-Coupling Suzuki Suzuki-Miyaura Reactivity->Suzuki Heck Mizoroki-Heck Reactivity->Heck Sonogashira Sonogashira Reactivity->Sonogashira C2 C2-Position (Most Electron-Deficient) C2->Reactivity Highest Reactivity Lithiation Lithiation-Bromine Exchange C2->Lithiation Most Facile C4 C4-Position C4->Reactivity C4->Lithiation Least Facile C5 C5-Position (Most Electron-Rich) C5->Reactivity Lowest Reactivity C5->Lithiation

Caption: Factors influencing the reactivity of bromo-oxazoles.

G title Decision Workflow for Selecting a Bromo-Oxazole Isomer start Define Desired Functionalization reaction_type Select Reaction Type (e.g., Suzuki, Heck) start->reaction_type reactivity_consideration Consider Required Reactivity reaction_type->reactivity_consideration isomer_selection Select Bromo-Oxazole Isomer reactivity_consideration->isomer_selection reactivity_consideration->isomer_selection High Reactivity Needed -> 2-Bromo reactivity_consideration->isomer_selection Moderate Reactivity -> 4-Bromo reactivity_consideration->isomer_selection Alternative Functionalization -> 5-Bromo protocol Develop Experimental Protocol isomer_selection->protocol end Synthesize Target Molecule protocol->end

Caption: Decision workflow for bromo-oxazole isomer selection.

Conclusion

The reactivity of bromo-oxazoles is intrinsically linked to the position of the bromine substituent on the heterocyclic ring. A thorough understanding of the electronic landscape of the oxazole core allows for a rational prediction of the reactivity of its bromo-isomers in a variety of synthetic transformations. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, the reactivity follows the order 2-bromo > 4-bromo > 5-bromo . For functionalization via lithiation-bromine exchange, the trend is 2-bromo > 5-bromo > 4-bromo .

This guide provides a framework for researchers to make informed decisions in the selection of bromo-oxazole building blocks, enabling the efficient and strategic synthesis of complex molecules for applications in drug discovery and materials science. By leveraging the principles outlined herein, scientists can navigate the nuances of oxazole chemistry and accelerate the pace of innovation.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not available)
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  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 . [Link]

  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Angewandte Chemie International Edition, 2006 . [Link]

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Comparative

A Comparative Analysis of the Biological Activities of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives are of significant interest due to their demonstrated antitumor, antibacterial, antifungal, and anti-inflammatory properties.[1] The substitution pattern on the oxazole ring is a critical determinant of the compound's biological efficacy and target specificity. This guide provides a comparative overview of the biological activities of a specific class of these compounds: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole derivatives. By examining the available experimental data on these and structurally related compounds, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

The 1,3-Oxazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic ring of 1,3-oxazole, containing one nitrogen and one oxygen atom, offers a unique combination of electronic properties and steric features. This allows for diverse interactions with biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents. The planar nature of the oxazole ring can facilitate stacking interactions with aromatic residues in proteins and nucleic acids, while the heteroatoms can participate in hydrogen bonding.

The biological profile of oxazole derivatives can be finely tuned by introducing various substituents at the 2, 4, and 5 positions of the ring. The presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position, as in the compounds of interest, confers specific physicochemical properties that can influence their pharmacokinetic and pharmacodynamic profiles.

Comparative Biological Activities

While direct comparative studies on a series of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole derivatives are limited in the public domain, we can infer potential activities and structure-activity relationships by examining related compounds. The primary areas of investigation for oxazole derivatives have been in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Oxazole derivatives have been extensively investigated for their potential as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship Insights:

  • Substitution on the 2-phenyl group: Modifications to the phenyl ring at the 2-position can significantly impact antimicrobial potency. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, influencing its ability to interact with microbial targets. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, a related class of compounds, derivatives with a 4-fluorophenyl group showed potent activity against E. coli and S. pneumoniae.[2]

  • The role of the 5-bromo substitution: The presence of a halogen, such as bromine, at the 5-position is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom can increase lipophilicity, potentially improving cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.

Illustrative Data from Related Oxazole Derivatives:

Compound ClassTest OrganismActivity (MIC/Zone of Inhibition)Reference
5-aryl-1,3,4-oxadiazole-2-thiolsE. coli, S. pneumoniaeStronger than ampicillin[2]
2-amino 5-phenyl-1,3,4-oxadiazole derivativesStaphylococcus aureus, Bacillus subtilisActive[3]
Anticancer Activity

The anticancer potential of oxazole derivatives is a rapidly growing area of research. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways in cancer cells.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Many oxazole-containing compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as kinases and histone deacetylases. For example, a 5-bromo-substituted indoline-oxadiazole derivative exhibited remarkable cytotoxicity against colon (HT-29) and liver (HepG2) cancer cell lines by inhibiting EGFR and CDK2 kinases.[4]

  • Tubulin Polymerization Inhibition: Some oxazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Illustrative Data from Related Bromo-Substituted Heterocycles:

The following table showcases the anticancer activity of a bromo-substituted oxadiazole derivative, highlighting the potential potency of this class of compounds.

CompoundCell LineIC50 (µM)Reference
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dioneHT-29 (Colon)0.78[4]
HepG2 (Liver)0.26[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Oxazole derivatives have shown promise in this area, primarily through the inhibition of pro-inflammatory enzymes and cytokines.

Potential Mechanisms of Action:

  • COX/LOX Inhibition: Some oxazole derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

  • Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines such as TNF-α and various interleukins. A study on 2,4,5-trisubstituted oxazole derivatives demonstrated their ability to inhibit inflammatory cytokines in lung cells.[6]

Experimental Methodologies

To ensure the scientific rigor of the findings, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of the biological activities of oxazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The 5-Bromo-4-methyl-2-phenyl-1,3-oxazole derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for MIC determination by broth microdilution.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the 5-Bromo-4-methyl-2-phenyl-1,3-oxazole derivative for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.[9] The absorbance is directly proportional to the number of viable cells.

MTT_Workflow A Seed cells in 96-well plate B Treat with oxazole derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate cell viability (%) G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-Bromo-4-methyl-2-phenyl-1,3-oxazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, derivatives of this class are likely to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The presence of the bromine atom at the 5-position is anticipated to enhance potency, while modifications on the 2-phenyl ring offer a valuable opportunity for fine-tuning the biological activity and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole derivatives with diverse substitutions on the phenyl ring. Such studies will provide crucial quantitative data (MIC and IC50 values) and allow for the establishment of definitive structure-activity relationships. This, in turn, will guide the rational design of more potent and selective drug candidates for a range of therapeutic applications.

References

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Validation

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the validation of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a key heterocyclic scaffold in medicinal chemistry.[1][2] The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and aligned with regulatory expectations.[3][4]

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[5] This involves a thorough evaluation of the method's performance characteristics to ensure that it is specific, sensitive, accurate, and precise for the analysis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. This guide will compare two primary quantitative techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and also discuss the role of spectroscopic methods in the characterization of this molecule.

The Importance of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind method validation. A validated analytical method provides:

  • Data Integrity: Confidence that the generated data is accurate and reliable.

  • Regulatory Compliance: A prerequisite for the submission of data to regulatory agencies.

  • Consistency: Ensures that the method will perform as expected over time and with different operators and equipment.

  • Efficiency: A well-understood and robust method minimizes the need for repeated testing and troubleshooting.

The validation process examines a set of key performance parameters, which will be discussed in the context of each methodology.

Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a substituted oxazole like 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point, given the presence of a chromophore in the phenyl and oxazole rings.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-10 min: 50% A to 90% A

    • 10-12 min: 90% A

    • 12-13 min: 90% A to 50% A

    • 13-15 min: 50% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Validation of the HPLC Method

The following steps outline the experimental approach to validating the proposed HPLC method in accordance with ICH guidelines.[7]

cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis Prep Prepare Standards & Samples Specificity Specificity (Forced Degradation) Prep->Specificity Linearity Linearity (5-7 Concentrations) Prep->Linearity Accuracy Accuracy (Spike Recovery) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Prep->LOD_LOQ Robustness Robustness (Vary Parameters) Prep->Robustness Analysis Analyze Data & Assess Against Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis

Caption: Experimental workflow for HPLC method validation.

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol: Perform forced degradation studies. Expose a solution of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The peak for the parent compound should be free from co-eluting peaks, as demonstrated by peak purity analysis using a photodiode array (PDA) detector.

2. Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol: Prepare a series of at least five calibration standards of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, for example, from 1 µg/mL to 100 µg/mL. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform a spike recovery study. Spike a placebo (if a formulation) or a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration, or three replicates at three different concentrations, on the same day, with the same analyst and equipment.[7]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: Introduce small variations to the method, such as changing the column temperature (± 2 °C), flow rate (± 0.1 mL/min), and the composition of the mobile phase (± 2%).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds. Given the predicted boiling point of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (324.7 °C), it should be amenable to GC analysis.[9] The mass spectrometer provides excellent specificity and sensitivity.

Proposed GC-MS Method
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.

Validation of the GC-MS Method

The validation principles for GC-MS are similar to those for HPLC, with some nuances related to the instrumentation. The mass spectrometer's high selectivity can be a significant advantage.[10]

1. Specificity:

  • Protocol: In addition to analyzing forced degradation samples, the specificity of the GC-MS method is inherently high due to the mass fragmentation patterns. The mass spectrum of the analyte peak should be unique and consistent.

  • Acceptance Criteria: The retention time and the mass spectrum of the analyte in a sample should match that of a pure reference standard. No interfering peaks should be present at the retention time of the analyte in blank samples.

2. Linearity, Accuracy, and Precision: The protocols and acceptance criteria are analogous to those described for the HPLC method.

3. LOD and LOQ: The protocol is similar to HPLC, but due to the lower background noise in SIM mode, GC-MS can often achieve lower detection and quantitation limits.

4. Robustness:

  • Protocol: Introduce small variations in parameters like the oven temperature ramp rate (± 1 °C/min), flow rate (± 0.1 mL/min), and split ratio.

  • Acceptance Criteria: Retention time shifts should be predictable, and quantification should not be significantly affected.

Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS depends on the specific application, available instrumentation, and the nature of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Broadly applicable to most non-volatile and thermally stable compounds.Suitable for volatile and semi-volatile, thermally stable compounds.
Specificity Good, especially with a PDA detector for peak purity analysis.Excellent, due to the combination of chromatographic separation and mass spectral data.
Sensitivity (LOQ) Typically in the low ng range.Can reach the pg range, especially in SIM mode.
Sample Preparation Generally simple, involving dissolution and filtration.May require derivatization for non-volatile compounds, but likely not for this analyte.
Instrumentation Cost Generally lower than GC-MS.Higher initial cost and maintenance.
Typical Use Case Routine quality control, stability testing, and quantification of APIs and impurities.Impurity identification, analysis of residual solvents, and trace analysis.

Role of Spectroscopic Methods

While chromatographic methods are the workhorses for quantitative analysis, spectroscopic techniques are indispensable for structural confirmation and characterization.[11][12]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, one would expect to see characteristic peaks for C=N and C-O stretching within the oxazole ring, as well as aromatic C-H and C=C stretching from the phenyl group.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise structure of the molecule, confirming the connectivity of the atoms and the substitution pattern on the rings.[13][14]

  • Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[10]

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the quantitative analysis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The choice of method should be guided by the specific requirements of the analysis.

  • For routine quality control and assay , a validated HPLC-UV method is often the most practical and cost-effective choice, offering excellent precision and accuracy.

  • For trace-level impurity analysis or definitive identification , the superior specificity and sensitivity of GC-MS make it the preferred method.

Regardless of the chosen technique, a comprehensive validation study following ICH guidelines is mandatory to ensure the integrity and reliability of the analytical data. This guide provides a robust framework for developing and validating such methods, empowering researchers to proceed with confidence in their analytical results.

References

  • Li, B., Buzon, R. A., & Zhang, Z. (2010). REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE. Organic Syntheses, 87, 16.
  • Uccella, N. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Retrieved from [Link]

  • Kumar, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 123-130.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kovbasyuk, A., et al. (2022). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Heliyon, 8(10), e10900.
  • Gomez, G., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles.
  • ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]

  • Khan, I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023).
  • Balaji, R., & Ramachandran, R. (2023). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Biology & Biotechnology, 11(5), 1-8.
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pathan, A. A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 3079-3102.
  • Joshi, S., & Choudhary, A. N. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 199-210.
  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole for Researchers and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted synthesis of specifically substituted oxazoles, such as 5-Bromo-4-methyl-2-phenyl-1,3...

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted synthesis of specifically substituted oxazoles, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, is of paramount importance for the development of novel therapeutics. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering in-depth technical details, experimental protocols, and a critical evaluation of each approach to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a key intermediate in the synthesis of more complex molecules with potential pharmacological applications. The presence of the bromine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space in drug discovery programs. The methyl and phenyl substituents contribute to the molecule's structural and electronic properties, influencing its interaction with biological targets.

This guide will explore two distinct and practical synthetic strategies for the preparation of this target molecule:

  • Route 1: Two-Step Synthesis via Precursor Formation and Subsequent Bromination. This common and often reliable approach involves the initial construction of the 2-phenyl-4-methyl-1,3-oxazole core, followed by a regioselective bromination at the C5 position.

  • Route 2: De Novo Synthesis via Copper-Catalyzed Cyclization. This more convergent approach aims to construct the brominated oxazole ring in a single key step from acyclic precursors.

Each route will be discussed in detail, including the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Two-Step Synthesis via Precursor Formation and Subsequent Bromination

This well-established strategy relies on the initial synthesis of the unfunctionalized oxazole core, followed by a targeted bromination. This approach offers the advantage of potentially higher overall yields and easier purification of the intermediate, as the initial cyclization is often a high-yielding and clean reaction.

Part A: Synthesis of the Precursor, 2-Phenyl-4-methyl-1,3-oxazole

The synthesis of 2-phenyl-4-methyl-1,3-oxazole can be efficiently achieved through a modified Robinson-Gabriel synthesis, a classic and robust method for oxazole formation.[1][2] This reaction involves the condensation and cyclization of an α-haloketone with a primary amide.

Reaction Principle:

The reaction proceeds via the initial N-alkylation of the amide (acetamide) by the α-haloketone (2-bromo-1-phenylethanone) to form an α-acylamino ketone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to yield the desired oxazole. Microwave irradiation can be employed to significantly accelerate the reaction.[3]

Experimental Protocol: Synthesis of 2-Phenyl-4-methyl-1,3-oxazole [3]

  • Reaction Setup: In a microwave-safe vessel, combine 2-bromo-1-phenylethanone (7.0 g, 35.16 mmol) and acetamide (8.3 g, 140.67 mmol).

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation for 1 hour.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and water.

  • Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to afford 2-phenyl-4-methyl-1,3-oxazole.

    • Yield: 4.9 g (87.6%)[3]

    • ¹H NMR (400MHz, CDCl₃): δ 7.80 (s, 1H), 7.69-7.71 (m, 2H), 7.37-7.41 (m, 2H), 7.27-7.31 (m, 1H), 2.51 (s, 3H)[3]

Diagram of the Synthesis of 2-Phenyl-4-methyl-1,3-oxazole

Synthesis_of_2_Phenyl_4_methyl_1_3_oxazole start1 2-Bromo-1-phenylethanone reagents Microwave 1 hr start1->reagents start2 Acetamide start2->reagents product 2-Phenyl-4-methyl-1,3-oxazole reagents->product

Caption: Microwave-assisted synthesis of the oxazole precursor.

Part B: Regioselective C5-Bromination

With the 2-phenyl-4-methyl-1,3-oxazole precursor in hand, the next step is the introduction of a bromine atom at the C5 position. Electrophilic substitution on the oxazole ring is known to be challenging due to its electron-deficient nature. However, when the ring is activated by electron-donating groups, substitution preferentially occurs at the C5 position.[4][5] In the case of 2-phenyl-4-methyl-1,3-oxazole, the methyl group at C4 acts as a weak electron-donating group, directing the incoming electrophile to the C5 position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for such transformations.[1][6]

Reaction Principle:

The mechanism of electrophilic bromination on the oxazole ring involves the attack of the electron-rich C5 position on a source of electrophilic bromine, which can be generated in situ from NBS. The choice of solvent and reaction conditions is critical to ensure high regioselectivity and yield.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

  • Reaction Setup: Dissolve 2-phenyl-4-methyl-1,3-oxazole (1.0 equiv) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Diagram of the C5-Bromination Reaction

C5_Bromination start 2-Phenyl-4-methyl-1,3-oxazole reagents NBS, AIBN (cat.) Reflux start->reagents product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole reagents->product De_Novo_Synthesis start N-(prop-1-en-2-yl)benzamide reagents1 CBr₄, Base start->reagents1 intermediate β,β-dibrominated enamide reagents1->intermediate reagents2 Cu(I) catalyst Heat intermediate->reagents2 product 5-Bromo-4-methyl-2-phenyl-1,3-oxazole reagents2->product

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents in Modern Synthesis: A Comparative Analysis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole and its Analogues

For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. The 2,4,...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. The 2,4,5-trisubstituted oxazole motif is a privileged scaffold, frequently encountered in biologically active molecules.[1][2] Among the myriad of available intermediates, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole has emerged as a workhorse reagent, particularly for the construction of more complex architectures via palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, comparative analysis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole against a curated selection of alternative reagents. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances and practical considerations that govern their relative performance in the context of the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[2]

The Benchmark Reagent: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

The utility of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole lies in the strategic placement of the bromine atom at the C5 position of the oxazole ring. This position is readily amenable to participation in a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The phenyl group at C2 and the methyl group at C4 provide steric and electronic handles that can influence both the reactivity of the molecule and the properties of the final products.

A typical Suzuki-Miyaura coupling protocol involving this reagent is outlined below. The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent system.

Alternative Reagents: A Comparative Framework

The selection of an alternative to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is often driven by the desire for enhanced reactivity, improved yields, milder reaction conditions, or to explore the impact of bioisosteric replacement on the biological activity of the target molecules. We will consider three main classes of alternatives:

  • Halogen Analogues: 5-Iodo- and 5-Chloro-4-methyl-2-phenyl-1,3-oxazole

  • Bioisosteric Heterocycles: 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

  • Alternative Five-Membered Heterocycles: Bromo-substituted Imidazoles and Oxadiazoles

I. Halogen Analogues: A Question of Reactivity

The nature of the halogen atom in 5-halo-oxazoles plays a pivotal role in their reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The bond dissociation energy of the C-X bond is a key factor influencing the ease of this step, with the general trend being C-I < C-Br < C-Cl.

This translates to a predictable order of reactivity for the 5-halo-4-methyl-2-phenyl-1,3-oxazole series:

5-Iodo- > 5-Bromo- > 5-Chloro-

ReagentRelative ReactivityTypical Reaction ConditionsExpected Yield
5-Iodo-4-methyl-2-phenyl-1,3-oxazole HighestMilder temperatures, shorter reaction times, lower catalyst loading.Generally highest
5-Bromo-4-methyl-2-phenyl-1,3-oxazole IntermediateModerate temperatures and reaction times.Good to excellent
5-Chloro-4-methyl-2-phenyl-1,3-oxazole LowestHarsher conditions (higher temperatures, longer reaction times, specialized ligands).Often lower

This table is a qualitative representation based on established principles of halide reactivity in cross-coupling reactions.

The higher reactivity of the iodo-analogue can be advantageous in cases where the coupling partners are sensitive to high temperatures or prolonged reaction times. Conversely, the lower cost and greater commercial availability of the bromo- and chloro-analogues may make them more attractive for large-scale synthesis, provided the required reaction conditions are acceptable.

Experimental Protocol: Suzuki-Miyaura Coupling of a Generic 5-Halo-oxazole

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: - 5-Halo-oxazole (1 equiv.) - Arylboronic acid (1.2 equiv.) - Base (e.g., K2CO3, 2 equiv.) inert Establish Inert Atmosphere (N2 or Ar) start->inert catalyst Add Catalyst System: - Pd Source (e.g., Pd(PPh3)4, 5 mol%) - Ligand (if required) inert->catalyst solvent Add Anhydrous Solvent (e.g., Toluene/H2O) catalyst->solvent react Heat and Stir (e.g., 90-110 °C, 4-12 h) solvent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify

Figure 1. Generalized workflow for the Suzuki-Miyaura cross-coupling of 5-halo-oxazoles.

II. Bioisosteric Replacement: The Case for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole

In medicinal chemistry, the concept of bioisosterism—the substitution of an atom or group of atoms with another that has similar physical or chemical properties—is a powerful tool for modulating the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.[4] The thiazole ring is a common bioisostere of the oxazole ring. Replacing the oxygen atom with a sulfur atom can lead to subtle changes in bond angles, dipole moment, and hydrogen bonding capacity, which can have profound effects on a molecule's interaction with its biological target.

From a synthetic standpoint, 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a viable alternative to its oxazole counterpart in Suzuki-Miyaura cross-coupling reactions. While direct, side-by-side comparative studies under identical conditions are scarce, the available literature suggests that 5-bromo-thiazoles are competent coupling partners, often providing good to excellent yields.

ReagentHeteroatomKey ConsiderationsRepresentative Yields (Suzuki Coupling)
5-Bromo-4-methyl-2-phenyl-1,3-oxazole OxygenWell-established reactivity.70-95%
5-Bromo-4-methyl-2-phenyl-1,3-thiazole SulfurPotential for catalyst inhibition by sulfur, may require specific ligands.65-90%[5]

Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

The choice between an oxazole and a thiazole building block is therefore often a strategic one, driven by the desired biological outcome rather than purely synthetic considerations.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-tert-butylthiazole

The following protocol for the Suzuki coupling of a substituted 5-bromothiazole provides a practical example of the conditions that can be employed.

G cluster_protocol Protocol for 5-Bromothiazole Coupling reagents Reactants: - 2-Amino-5-bromo-4-t-butylthiazole (1 mmol) - Arylboronic acid (1.2 mmol) - K3PO4 (2 mmol) catalyst Catalyst System: - Pd(OAc)2 (3 mol%) - XPhos (6 mol%) reagents->catalyst conditions Reaction Conditions: - Anhydrous DMF - 110 °C, 24 h - Inert Atmosphere catalyst->conditions product Purified Product conditions->product

Figure 2. Representative protocol for the Suzuki-Miyaura coupling of a 5-bromothiazole derivative.[5]

III. Alternative Five-Membered Heterocyclic Scaffolds

Expanding our horizons beyond direct analogues, other bromo-substituted five-membered heterocycles can serve as valuable alternatives, each imparting unique electronic and structural features to the final product.

A. Bromo-imidazoles

Imidazoles are another important class of heterocycles in medicinal chemistry. The presence of two nitrogen atoms allows for a wider range of hydrogen bonding interactions compared to oxazoles. 4(5)-Bromo-imidazoles are commercially available and have been shown to participate in Suzuki-Miyaura couplings, although the presence of the N-H proton can sometimes complicate the reaction, necessitating the use of specific bases or protecting groups.

B. Bromo-oxadiazoles

Oxadiazoles, with their two nitrogen atoms and one oxygen atom, are often used as bioisosteric replacements for ester and amide groups.[4] 2-Bromo-1,3,4-oxadiazoles can be utilized in cross-coupling reactions to introduce this scaffold into a target molecule. The electron-deficient nature of the oxadiazole ring can influence the reactivity of the C-Br bond.

HeterocycleKey FeaturesSynthetic Considerations
Imidazole Two nitrogen atoms, hydrogen bond donor/acceptor.N-H proton can interfere with catalysis; may require protection or specific conditions.
1,3,4-Oxadiazole Electron-deficient ring system.Can be a good electron-withdrawing group; may influence the electronic properties of the final molecule.

The choice of these alternative heterocycles is a strategic decision made during the lead optimization phase of drug discovery, where fine-tuning of physicochemical and pharmacological properties is paramount.

Conclusion: A Strategic Choice for the Synthetic Chemist

5-Bromo-4-methyl-2-phenyl-1,3-oxazole remains a highly valuable and versatile building block in organic synthesis. However, a nuanced understanding of the available alternatives is essential for the modern synthetic chemist.

  • For enhanced reactivity and milder conditions , the corresponding 5-iodo-oxazole is the reagent of choice, albeit at a likely higher cost.

  • When bioisosteric modulation of a target's properties is desired, 5-bromo-4-methyl-2-phenyl-1,3-thiazole presents a synthetically accessible and mechanistically similar alternative.

  • For the exploration of new chemical space and the introduction of different pharmacophoric elements, bromo-substituted imidazoles and oxadiazoles offer a rich palette of possibilities.

Ultimately, the optimal choice of reagent is not a one-size-fits-all answer but rather a carefully considered decision based on the specific goals of the synthesis, the desired properties of the target molecule, and practical considerations such as cost and availability.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][6]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]

  • Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - NIH. Available at: [Link]

  • Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. Available at: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. Available at: [Link]

  • 1,2,4‐Oxadiazoles as thiazole bioisostere. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Structures and IC 50 values of thiazole versus oxazole isosteres... - ResearchGate. Available at: [Link]

  • Direct cross-coupling of 2-bromo-1,3,4-oxadiazoles with boron-containing derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Available at: [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to Computational and Experimental Analysis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and drug discovery, the structural elucidation and property characterization of novel small molecules are param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug discovery, the structural elucidation and property characterization of novel small molecules are paramount. The synthesis of a new entity, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, is merely the first step. To fully understand its potential, a rigorous analysis of its three-dimensional structure, electronic properties, and spectroscopic fingerprint is essential. This guide provides an in-depth comparison of the two cornerstone methodologies employed for this purpose: experimental characterization and computational modeling.

Historically, the gold standard for structural analysis has been a suite of experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. These methods provide tangible, real-world data about the molecule's connectivity, functional groups, mass, and solid-state conformation. However, with the advent of powerful computational tools, particularly Density Functional Theory (DFT), we can now predict many of these properties in silico. This dual approach, where experimental data validates and is explained by theoretical models, represents the pinnacle of modern chemical analysis.

This guide will navigate the synthesis and subsequent characterization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, presenting a hypothetical yet realistic set of experimental data and comparing it with theoretically derived values. We will explore the causality behind the choice of specific experimental and computational methods, highlighting how their synergy provides a more complete understanding than either approach could alone.

I. The Experimental Approach: Synthesizing and Characterizing the Tangible

The journey begins with the synthesis of the target molecule. While various synthetic routes to substituted oxazoles exist, a common and effective method is a modification of the Robinson-Gabriel synthesis or a related cyclization reaction. For the purpose of this guide, we will assume the successful synthesis and purification of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The subsequent characterization workflow is crucial for confirming its identity and understanding its properties.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Structural Analysis synthesis Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Submission ir Infrared (IR) Spectroscopy purification->ir Sample Submission ms Mass Spectrometry (MS) purification->ms Sample Submission xray Single-Crystal X-ray Crystallography purification->xray Crystal Growth & Submission

Caption: Workflow for the synthesis and experimental characterization of a novel small molecule.

Detailed Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Purpose : To determine the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

    • Protocol :

      • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

      • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy :

    • Purpose : To identify the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

    • Protocol :

      • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

      • Apply pressure to ensure good contact.

      • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

      • Identify characteristic peaks corresponding to specific bond vibrations (e.g., C=N, C-O, aromatic C-H).

  • Mass Spectrometry (MS) :

    • Purpose : To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

    • Protocol :

      • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

      • Acquire the mass spectrum in positive ion mode.

      • Analyze the spectrum for the molecular ion peak ([M+H]⁺) to confirm the molecular weight.

  • Single-Crystal X-ray Crystallography :

    • Purpose : To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

    • Protocol :

      • Grow single crystals of the compound, often by slow evaporation of a saturated solution.

      • Mount a suitable crystal on a goniometer.

      • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

      • Solve and refine the crystal structure using specialized software to generate a final structural model.

II. The Computational Approach: Predicting Properties In Silico

Computational chemistry, particularly DFT, allows us to model the molecule and predict its properties from first principles. This is an invaluable tool for corroborating experimental findings and for understanding electronic properties that are difficult to measure directly. The choice of the functional and basis set is critical for obtaining accurate results. For a molecule containing bromine, a basis set that can handle larger atoms effectively, such as 6-311+G(d,p), is appropriate, paired with a widely used and reliable functional like B3LYP.

Computational Workflow Diagram

G cluster_setup Model Setup cluster_calculation Quantum Chemical Calculations build Build Initial 3D Structure of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole method Select Computational Method (e.g., DFT/B3LYP/6-311+G(d,p)) build->method geom_opt Geometry Optimization method->geom_opt freq Frequency Calculation geom_opt->freq Verify Minimum Energy nmr_calc NMR Shielding Tensors geom_opt->nmr_calc electronic Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic

Caption: Workflow for the computational analysis of a small molecule using DFT.

Detailed Computational Protocol (DFT)
  • Geometry Optimization :

    • Purpose : To find the lowest energy (most stable) three-dimensional structure of the molecule.

    • Method : An initial guess of the molecular structure is subjected to an iterative process that adjusts atomic coordinates to minimize the total electronic energy. This is performed using the chosen DFT functional (B3LYP) and basis set (6-311+G(d,p)).

  • Frequency Calculation :

    • Purpose : To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

    • Method : The vibrational frequencies of the molecule are calculated from the second derivatives of the energy. The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum.

  • NMR Chemical Shift Calculation :

    • Purpose : To predict the ¹H and ¹³C NMR chemical shifts.

    • Method : The magnetic shielding tensors for each nucleus are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.

  • Electronic Property Calculation :

    • Purpose : To understand the molecule's reactivity and electronic nature by examining its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential (ESP).

    • Method : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The ESP is mapped onto the electron density surface to visualize regions of positive and negative charge.

III. Comparative Analysis: Where Theory Meets Reality

Here, we present a side-by-side comparison of the hypothetical experimental data and the computationally predicted values for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

Spectroscopic Data Comparison
Parameter Hypothetical Experimental Value Calculated (DFT) Value Interpretation
¹H NMR (δ, ppm) Phenyl-H: 7.4-8.0 (m, 5H)Methyl-H: 2.4 (s, 3H)Phenyl-H: 7.5-8.1Methyl-H: 2.5Good correlation is expected. Minor deviations are due to solvent effects and the inherent approximations in DFT.
¹³C NMR (δ, ppm) C=N: ~160C-Br: ~115Phenyl-C: 125-135Methyl-C: ~12C=N: ~162C-Br: ~117Phenyl-C: 126-136Methyl-C: ~13Excellent agreement is typical for ¹³C NMR shifts, confirming the carbon skeleton.
IR (ν, cm⁻¹) ~1650 (C=N stretch)~1580, 1490 (Aromatic C=C)~1050 (C-O stretch)~1665 (C=N stretch)~1595, 1505 (Aromatic C=C)~1060 (C-O stretch)Calculated frequencies are often systematically higher due to the harmonic approximation; scaling factors can be applied for better agreement. The overall pattern is highly informative.
MS (m/z) 238.0, 240.0 ([M+H]⁺)N/A (MS predicts mass, not a quantum calculation)The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) is a key confirmation of the presence of one bromine atom.
Structural Data Comparison (from X-ray and DFT Optimization)
Parameter Hypothetical X-ray Data Calculated (DFT) Value Interpretation
Bond Length (Å)
    C=N1.301.31Excellent agreement, confirming the double bond character.
    C-Br1.881.90Good agreement. DFT slightly overestimates bond lengths to heavy atoms.
Bond Angle (°)
    O-C=N115114.5Very close correlation, validating the ring geometry.
Dihedral Angle (°)
    Oxazole-Phenyl1520Both methods show a twisted conformation, not perfectly planar. Differences arise from crystal packing forces in the experiment vs. the gas-phase calculation.

IV. Synthesis of Information: A Holistic Understanding

The true power of this dual approach lies in its synergy. Experimental results provide the ground truth, while computational models offer a theoretical framework to understand why the molecule behaves as it does.

  • Confirmation of Structure : The excellent agreement between the predicted and measured NMR and IR spectra would provide unequivocal confirmation of the successful synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

  • Understanding Conformation : While X-ray crystallography gives the solid-state structure, DFT calculations provide the gas-phase (isolated molecule) conformation. Comparing the two, as with the oxazole-phenyl dihedral angle, reveals the influence of intermolecular forces (crystal packing) on the molecule's shape.

  • Predicting Reactivity : Computational models provide insights into the electronic structure that are not directly observable. The HOMO-LUMO gap, for instance, is a predictor of chemical reactivity and electronic transitions. The electrostatic potential map can predict sites for nucleophilic or electrophilic attack, guiding further synthetic modifications.

References

As this guide uses a hypothetical molecule for illustrative purposes, the references cited are to authoritative sources on the methodologies discussed.

  • DFT Methods for Chemical Calculations

    • Title: Density-Functional Theory of
    • Source: Oxford University Press
    • URL: [Link]

  • NMR Spectroscopy Principles

    • Title: Spectrometric Identific
    • Source: John Wiley & Sons
    • URL: [Link]

  • Synthesis of Oxazoles

    • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis
    • Source: Molecules (MDPI)
    • URL: [Link]

  • X-ray Crystallography

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Mass Spectrometry of Heterocycles

    • Title: Mass Spectrometry of Heterocyclic Compounds
    • Source: John Wiley & Sons
    • URL: [Link]

Validation

A Senior Application Scientist's Guide: The Strategic Advantages of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in Synthesis and Discovery

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a research program. The 1,3-oxazole core is a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a research program. The 1,3-oxazole core is a privileged heterocycle, prevalent in molecules demonstrating a vast spectrum of biological activities and material properties.[1][2][3] However, not all oxazole derivatives are created equal. The strategic placement of substituents dramatically alters the molecule's reactivity, biological profile, and physical characteristics.

This guide provides an in-depth comparison of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole , elucidating its distinct advantages over similar, less functionalized analogs. We will explore how the unique interplay of its constituent parts—the phenyl group at the 2-position, the methyl group at the 4-position, and critically, the bromine atom at the 5-position—renders it a superior building block for complex molecule synthesis and a promising scaffold for drug discovery.

The Bromine Advantage: A Versatile Handle for Molecular Elaboration

The most significant feature of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is the bromine atom at the C5 position. In the world of synthetic chemistry, an aryl bromide is not merely a substituent; it is a powerful and versatile synthetic handle. This is a distinct advantage over its non-halogenated counterpart, 4-methyl-2-phenyl-1,3-oxazole. While the latter is relatively inert, the C-Br bond provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science.

The utility of aryl halides in Suzuki-Miyaura cross-coupling, for instance, is well-established for its robustness and tolerance of a wide range of functional groups.[4][5] The C-Br bond offers a perfect balance of reactivity and stability. It is significantly more reactive than a C-Cl bond, often allowing for milder reaction conditions, and more stable and cost-effective than a C-I bond, making it ideal for scalable synthesis.

Suzuki_Coupling_Workflow A 5-Bromo-4-methyl- 2-phenyl-1,3-oxazole E Reaction Mixture A->E B Aryl Boronic Acid or Ester B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->E Catalyst & Base D Solvent (e.g., Toluene/H₂O) D->E Solvent F Heating (e.g., 80-100 °C) E->F G 5-Aryl-4-methyl- 2-phenyl-1,3-oxazole (Coupled Product) F->G H Workup & Purification G->H

Comparative Performance in Cross-Coupling

To illustrate this advantage, consider the hypothetical synthesis of a series of 5-aryl-4-methyl-2-phenyl-1,3-oxazoles.

Starting MaterialHalogen (X)Relative ReactivityTypical Catalyst LoadingTypical Temperature (°C)Reference
5-Chloro -4-methyl-2-phenyl-oxazoleClLowHigh (5-10 mol%)High (100-120)[6]
5-Bromo -4-methyl-2-phenyl-oxazoleBrOptimal Moderate (1-5 mol%) Moderate (80-100) [7][8]
5-Iodo -4-methyl-2-phenyl-oxazoleIHighLow (0.5-2 mol%)Low-Moderate (60-90)(General Principle)

As the data suggests, the bromo-derivative provides an optimal balance for efficiently synthesizing libraries of new chemical entities. This capability is paramount in structure-activity relationship (SAR) studies, where rapid diversification of a core scaffold is necessary to identify lead compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system for the synthesis of a 5-aryl substituted oxazole derivative.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-methyl-2-phenyl-1,3-oxazole.

Fine-Tuning Biological Activity

The oxazole nucleus is a cornerstone of many biologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[2][9] The substitution pattern on the oxazole ring is critical for modulating this activity. The combination of a 5-bromo, 4-methyl, and 2-phenyl substituent offers a unique electronic and steric profile.

  • Lipophilicity and Membrane Permeability: The bromine atom significantly increases the lipophilicity of the molecule compared to a non-halogenated analog. This can enhance cell membrane permeability, a crucial factor for reaching intracellular targets.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich pockets (e.g., carbonyls, aromatic rings) in biological targets like enzymes or receptors. This provides an additional vector for optimizing binding affinity that is absent in simpler analogs.

  • Metabolic Stability: The methyl group at the C4 position can sterically hinder potential sites of metabolic attack, potentially increasing the compound's in vivo half-life compared to an unsubstituted C4 analog.

While direct comparative biological data for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is not extensively published, the principles are well-documented in medicinal chemistry. For example, studies on other heterocyclic systems have shown that halogen substitution can dramatically improve potency.[10]

SAR_Logic cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Biological Outcome A 5-Bromo D Increased Lipophilicity A->D E Halogen Bonding Potential A->E B 4-Methyl F Steric Shielding B->F C 2-Phenyl G π-Stacking Interactions C->G H Enhanced Membrane Permeability D->H I Improved Target Binding Affinity E->I J Increased Metabolic Stability F->J G->I K Improved Pharmacokinetics & Pharmacodynamics H->K I->K J->K

Modulated Photophysical Properties for Advanced Applications

2,5-disubstituted oxazoles are renowned for their fluorescent properties and are used as scintillators, laser dyes, and fluorescent probes.[11][12] The substitution pattern of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole allows for fine-tuning of these optical properties compared to the parent 2,5-diphenyloxazole (PPO).

  • Heavy Atom Effect: The bromine atom, being a heavy atom, can influence the photophysical pathways. It tends to promote intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This can lead to a decrease in fluorescence quantum yield but an increase in phosphorescence or singlet oxygen generation, properties that can be exploited in photodynamic therapy or specific types of bioimaging.

  • Solvatochromism: The electronic push-pull nature of the substituted oxazole can lead to solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent.[11] This makes it a potential candidate for use as a sensor or environmental probe.

CompoundKey FeatureExpected Fluorescence QYPotential Application
2,5-Diphenyloxazole (PPO)High ConjugationHighScintillator, Laser Dye
2-Phenyl-5-(4'-biphenyl)-oxazoleExtended ConjugationVery HighHigh-Efficiency Laser Dye[12]
5-Bromo-4-methyl-2-phenyl-1,3-oxazole Heavy Atom (Br) Moderate to Low Photosensitizer, Bio-probe

This comparison highlights that while a non-brominated analog might be superior for applications requiring maximum fluorescence brightness, the unique properties of the bromo-derivative open doors to different, more specialized applications.

Conclusion

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is more than just another oxazole derivative. It is a strategically designed building block that offers significant, quantifiable advantages over similar compounds. Its primary strength lies in the versatility of the C-Br bond , which serves as an ideal handle for synthetic elaboration via cross-coupling chemistry, enabling rapid library synthesis for drug discovery. Furthermore, the specific combination of its substituents provides a unique physicochemical profile that can be leveraged to enhance biological activity through improved pharmacokinetics and target interactions. Finally, its modulated photophysical properties present opportunities in the development of specialized materials and probes. For research programs aiming to accelerate discovery through synthetic versatility and rational design, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole represents a superior choice of chemical scaffold.

References

  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]

  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. [Link]

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole. [Link]

  • BMC Chemistry. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. (2018). The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation. [Link]

  • PubMed. (2015). Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes. [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • ACS Publications. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ResearchGate. (2007). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. [Link]

  • ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • ResearchGate. (2011). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • CNKI. (n.d.). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. [Link]

  • PMC - PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • Allied Academies. (n.d.). Biological Importance of Oxazoles. [Link]

  • RSC Publishing. (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. [Link]

  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

  • PubMed. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The procedures outlined herein are grounded in established chemical safety princ...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. The procedures outlined herein are grounded in established chemical safety principles and regulatory guidelines, designed to protect laboratory personnel and ensure environmental stewardship. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition as waste.

Foundational Principle: Classification as Halogenated Organic Waste

The cornerstone of this entire procedure rests on a single, critical chemical attribute: the presence of a bromine atom. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is, by definition, a halogenated organic compound .[1] This classification is not merely academic; it dictates the specific waste stream into which this compound and its associated contaminated materials must be segregated.

The rationale for this strict segregation is twofold:

  • Regulatory Compliance: Environmental protection agencies, including the U.S. EPA, mandate specific disposal methods for halogenated wastes due to their potential to form persistent and toxic byproducts if improperly handled.[2][3]

  • Disposal Methodology: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized, regulated facilities equipped with scrubbers to neutralize acidic gases (like hydrobromic acid, HBr) formed during combustion.[1][4][5] Mixing this waste with non-halogenated solvents, which may be recycled or used as fuel additives, contaminates the entire batch, leading to significantly higher disposal costs and regulatory complexity.[5][6]

Compound Identification and Hazard Summary

To ensure full awareness of the risks, the key identifiers and hazards associated with this compound are summarized below.

PropertyValue
Chemical Name 5-Bromo-4-methyl-2-phenyl-1,3-oxazole[7]
CAS Number 21354-98-3[7][8]
Molecular Formula C₁₀H₈BrNO[7]
Molecular Weight 238.08 g/mol [7]
GHS Hazard Statements H302: Harmful if swallowed[9][10] H315: Causes skin irritation[8][9][11] H319: Causes serious eye irritation[8][9][11] H335: May cause respiratory irritation[8][9][11]
GHS Pictogram GHS07 (Exclamation Mark)[8][12]

Step-by-Step Disposal Protocol

This protocol must be followed for all forms of waste containing 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, including pure compound, contaminated labware, and solutions.

Step 2.1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[9][11]

  • Eye/Face Protection: Wear safety glasses with side-shields or tight-sealing safety goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[13]

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood.[14][15] If there is a risk of generating dust from the solid compound, a respirator may be necessary.[11]

Step 2.2: Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step.[16] Use a dedicated, properly labeled container for halogenated organic waste.

For Solid Waste (Pure Compound, Contaminated Labware):

  • Primary Container: Place dry, solid 5-Bromo-4-methyl-2-phenyl-1,3-oxazole waste into a clean, dry, sealable, and clearly labeled container.[11][13] For small amounts of contaminated consumables (e.g., weigh boats, gloves, paper towels), double-bagging in sealed plastic bags is an acceptable practice before placing them in the larger solid waste container.[11]

  • Compatibility: Do not mix with incompatible waste types, such as strong oxidizing agents, acids, or bases.[14]

  • Avoid Dust: When transferring the solid, use procedures that avoid generating dust.[11]

For Liquid Waste (Solutions containing the compound):

  • Waste Stream: Collect all solutions containing 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in a dedicated container for Halogenated Organic Liquid Waste .[1]

  • Container: Use a designated, leak-proof waste container (e.g., a carboy or safety can) that is compatible with all components of the waste solution.[17]

  • Headspace: Leave adequate headspace (approx. 10%) in the container to allow for vapor expansion.

  • Closure: Keep the container tightly closed when not actively adding waste.[6]

Step 2.3: Labeling and Storage

Accurate labeling is a legal requirement and essential for safety.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[6] The label must include:

    • The words "Hazardous Waste "[6]

    • The full chemical name: "5-Bromo-4-methyl-2-phenyl-1,3-oxazole"

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

  • Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from heat or ignition sources, and within a secondary containment system to catch any potential leaks.[14][18]

Step 2.4: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[13] The contents must be disposed of at an approved waste disposal plant, which will typically involve incineration.[4][14][16] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [6][17]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the size and nature of the spill. If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • PPE: Don the appropriate PPE as described in Step 2.1.

  • Cleanup:

    • For Solid Spills: Use dry cleanup procedures.[11] Gently sweep or vacuum the material (using a vacuum with a HEPA filter) and place it in a labeled hazardous waste container.[11][13] Avoid actions that generate dust.

    • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14] Once absorbed, scoop the material into a suitable container for disposal as halogenated waste.

  • Decontamination: Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole waste.

DisposalWorkflow cluster_prep Preparation cluster_assessment Assessment & Segregation cluster_containerization Containerization & Labeling cluster_final Final Disposition Start Waste Generation (5-Bromo-4-methyl-2-phenyl-1,3-oxazole) PPE Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE Assess_Form Step 2: Assess Waste Form PPE->Assess_Form Solid_Waste Solid Waste (Pure compound, contaminated gloves, paper towels, etc.) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the compound) Assess_Form->Liquid_Waste Liquid Container_Solid Step 3: Place in sealed container for HALOGENATED SOLID WASTE Solid_Waste->Container_Solid Container_Liquid Step 4: Place in sealed container for HALOGENATED LIQUID WASTE Liquid_Waste->Container_Liquid Label Step 5: Label Container - 'Hazardous Waste' - Full Chemical Names - Hazards Container_Solid->Label Container_Liquid->Label Store Step 6: Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS_Pickup Step 7: Arrange Pickup by EHS or Licensed Disposal Vendor Store->EHS_Pickup

Caption: Disposal decision workflow for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

References

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]

  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific . Fisher Scientific. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022-01-19). Hazardous Waste Experts. [Link]

  • MSDS of Oxazole . Capot Chemical. (2008-10-23). [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. [Link]

  • Exposure Assessment Tools by Chemical Classes - Other Organics . U.S. Environmental Protection Agency. (2025-03-24). [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. [Link]

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Handling

Operational Guide to Handling 5-Bromo-4-methyl-2-phenyl-1,3-oxazole: From Personal Protection to Disposal

This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS No. 21354-98-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS No. 21354-98-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, grounded in established safety principles to minimize risk and ensure experimental integrity. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices when working with halogenated organic compounds.

Hazard Assessment and Chemical Profile

5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a halogenated heterocyclic compound. Its chemical structure informs its hazard profile. The presence of bromine and the oxazole ring system necessitates careful handling to avoid exposure.

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity.[1][2]

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[1][3]

  • Causes serious eye irritation: Direct contact can result in significant eye damage.[1][2]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1][2]

This profile requires robust engineering controls and personal protective equipment to create a multi-layered safety system.

Chemical Identifier Value Source
IUPAC Name 5-bromo-4-methyl-2-phenyl-1,3-oxazole[1][4]
CAS Number 21354-98-3[1][5]
Molecular Formula C10H8BrNO[1][4]
Molecular Weight 238.08 g/mol [1][4]
GHS Hazard Codes H302, H315, H319, H335[2][5]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-tiered approach to PPE is mandatory. The selection of equipment is directly correlated with the potential routes of exposure—dermal, ocular, and respiratory.

Core Rationale: The principle of barrier protection is paramount. Each PPE component is chosen to prevent the chemical from reaching sensitive tissues. Given that the compound is a skin, eye, and respiratory irritant, comprehensive coverage is non-negotiable.[1][2]

Protection Level Required PPE Operational Context
Standard Operations Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes.For handling small quantities (<1g) within a certified chemical fume hood.[6]
Splash/Aerosol Risk Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (nitrile).Required when transferring solutions, heating, sonicating, or performing any action that could generate aerosols or splashes.[6]
Emergency (Spill) Full-face respirator with organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty gloves.For responding to significant spills or uncontrolled releases outside of a fume hood.[6]

Expert Insight: Glove Selection While single-layer nitrile gloves are suitable for minor handling, their breakthrough time is not infinite. For prolonged operations or when handling solutions of the compound, consider changing gloves frequently. Always inspect gloves for any signs of degradation or perforation before and during use.

Step-by-Step Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol provides a self-validating system for safe handling.

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_1 Verify Fume Hood Certification prep_2 Assemble All Necessary Apparatus & Reagents prep_1->prep_2 prep_3 Don Appropriate PPE (Assess Risk Level) prep_2->prep_3 handle_1 Tare receiving vessel on analytical balance prep_3->handle_1 Proceed to Hood handle_2 Carefully weigh 5-Bromo-4-methyl-2-phenyl-1,3-oxazole handle_1->handle_2 handle_3 Tightly cap original and receiving containers handle_2->handle_3 handle_4 Wipe down spatula and surfaces with appropriate solvent handle_3->handle_4 clean_1 Segregate Contaminated Waste (Gloves, Wipes) handle_4->clean_1 Work Complete clean_2 Dispose of waste into Halogenated Organics bin clean_1->clean_2 clean_3 Clean Work Area clean_2->clean_3 clean_4 Remove PPE and Wash Hands Thoroughly clean_3->clean_4 cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event Occurs skin_1 Immediately remove contaminated clothing. exposure->skin_1 eye_1 Flush eyes immediately at eyewash station for 15 mins. exposure->eye_1 inhale_1 Move person to fresh air. exposure->inhale_1 ingest_1 Rinse mouth with water. Do NOT induce vomiting. exposure->ingest_1 skin_2 Wash affected area with plenty of soap and water for at least 15 minutes. skin_1->skin_2 skin_3 Seek medical attention if irritation persists. skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 inhale_2 If breathing is difficult, provide oxygen. inhale_1->inhale_2 inhale_3 Seek medical attention. inhale_2->inhale_3 ingest_2 Call a Poison Center or doctor immediately. ingest_1->ingest_2

Caption: First aid procedures for exposure to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [1][3]Remove any contaminated clothing. Seek medical advice if skin irritation develops or persists. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if it is safe to do so. [1]Prompt medical attention is essential.

  • Inhalation: Move the individual to an area with fresh air. [2][3]If breathing becomes difficult, administer oxygen and seek medical help.

  • Ingestion: Rinse the mouth thoroughly with water. [2]Do not induce vomiting. [7]Call a poison control center or a physician for guidance immediately. [1] Spill Response:

  • Minor Spill (in fume hood): a. Use an absorbent material to collect the spilled solid or solution. b. Wipe the area with a suitable solvent. c. Place all cleanup materials in the designated halogenated waste container.

  • Major Spill (outside fume hood): a. Evacuate the immediate area and alert colleagues. [8] b. If safe to do so, increase ventilation to the area. c. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are regulatory and safety imperatives. As a brominated organic compound, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is classified as halogenated organic waste . [9] Core Rationale: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. [9]Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream. [10][11] Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, paper towels, weigh boats) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste." [10][12]2. Container Management:

    • Waste containers must be kept closed at all times except when adding waste. [11][12] * Ensure containers are properly labeled with the full chemical name of the contents and the words "Hazardous Waste." [11][12] * Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for waste pickup through your institution's EHS department. Do not pour any amount of this chemical or its solutions down the drain. [11] By adhering to these detailed operational and safety plans, you can effectively manage the risks associated with 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, ensuring a safe laboratory environment for yourself and your colleagues.

References

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  • Apollo Scientific. (n.d.). 5-[4-(Hydroxymethyl)phenyl]-1,3-oxazole Safety Data Sheet. Retrieved from apolloscientific.co.uk.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Retrieved from fishersci.com.

  • ChemicalBook. (2023). 5-BROMO-4-METHYL-2-PHENYL-1,3-OXAZOLE | 21354-98-3. Retrieved from chemicalbook.com.

  • Fisher Scientific Canada. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific™. Retrieved from fishersci.ca.

  • Apollo Scientific. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet. Retrieved from apolloscientific.co.uk.

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from hazardouswasteexperts.com.

  • Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved from dr-oracle.com.

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from bucknell.edu.

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from illinois.edu.

  • Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from temple.edu.

  • Biosynth. (n.d.). 5-Bromo-4-phenyl-1,3-oxazole. Retrieved from biosynth.com.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(3-BROMO-PHENYL)-OXAZOLE. Retrieved from chemicalbook.com.

  • Emory University, Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from ehso.emory.edu.

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from mdpi.com.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from coleparmer.com.

  • Echemi. (n.d.). Buy 5-bromo-2-phenyl-1,3-oxazole from JHECHEM CO LTD. Retrieved from echemi.com.

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